molecular formula C34H28N4O4 B15618137 BTT-266

BTT-266

Cat. No.: B15618137
M. Wt: 556.6 g/mol
InChI Key: BYYPOQSHTFEGDL-UHFFFAOYSA-N
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Description

BTT-266 is a useful research compound. Its molecular formula is C34H28N4O4 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H28N4O4

Molecular Weight

556.6 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid

InChI

InChI=1S/C34H28N4O4/c1-22-11-13-24(14-12-22)32-29(21-37(36-32)27-9-4-3-5-10-27)31-20-30(23-15-17-28(42-2)18-16-23)35-38(31)33(39)25-7-6-8-26(19-25)34(40)41/h3-19,21,31H,20H2,1-2H3,(H,40,41)

InChI Key

BYYPOQSHTFEGDL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of TAS266: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: TAS266 is a novel, tetravalent agonistic Nanobody® that targets the Death Receptor 5 (DR5), a key mediator of apoptosis. This document provides an in-depth technical overview of the mechanism of action of TAS266, summarizing key preclinical and clinical findings. It is intended for professionals in the fields of oncology, immunology, and drug development.

Molecular Target and Structure

TAS266 is a synthetic, tetravalent Nanobody® constructed from four single-domain antibody fragments (VHH) that specifically bind to DR5.[1] Nanobodies are derived from the heavy-chain-only antibodies found in camelids.[2] The tetravalent structure of TAS266 allows for potent clustering of DR5 receptors on the cell surface, a critical step for initiating the apoptotic signaling cascade.[1][2] This multivalent design obviates the need for secondary cross-linking by Fcγ receptors, which is often required for the optimal activity of conventional dimeric DR5-targeting antibodies.[2][3]

Signaling Pathway

The primary mechanism of action of TAS266 is the induction of apoptosis through the extrinsic pathway. The binding of TAS266 to DR5 triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.

TAS266_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TAS266 TAS266 DR5 DR5 Receptor (trimer) TAS266->DR5 Binding & Clustering DISC DISC Formation (FADD, Pro-caspase-8) DR5->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase3 Activated Caspase-3 Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 1: TAS266-induced DR5 signaling pathway leading to apoptosis.

Upon binding, TAS266 induces the trimerization and clustering of DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC).[2] This complex consists of the Fas-associated death domain (FADD) and pro-caspase-8. The proximity of pro-caspase-8 molecules within the DISC facilitates their auto-activation. Activated caspase-8 then initiates a caspase cascade, leading to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[2]

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of multivalent DR5-targeting Nanobodies, including tetravalent constructs like TAS266.

In Vitro Potency

In cell-based assays, tetravalent and pentavalent DR5 Nanobodies were found to be significantly more potent at inducing cell death in tumor cells compared to bivalent antibodies or the natural ligand, TRAIL.[2] An AACR abstract from 2012 reported that TAS266 is up to 1000-fold more potent in cell death assays compared to a cross-linked DR5 antibody or TRAIL.[3] This increased potency is attributed to the more rapid kinetics of caspase activation.[2]

Table 1: In Vitro Potency of DR5-Targeting Nanobodies

Compound Valency Relative Potency (Cell Death Induction)
DR5 Monovalent Nb 1 Low
DR5 Bivalent Nb 2 Moderate
DR5 Trivalent Nb 3 High
DR5 Tetravalent Nb (e.g., TAS266) 4 Very High
DR5 Pentavalent Nb 5 Very High

Data synthesized from Huet et al., 2014.[2]

In Vivo Anti-Tumor Activity

In vivo studies using tumor xenograft models have confirmed the superior anti-tumor efficacy of multivalent DR5 Nanobodies.[2] A single dose of TAS266 was shown to cause tumor regression in multiple xenograft models.[3] Furthermore, in a patient-derived primary pancreatic tumor model that was insensitive to a conventional DR5 agonist antibody, TAS266 was able to induce tumor regression.[2][3] Complete responses were observed in up to 50% of patient-derived primary pancreatic and colon tumor models treated with multivalent DR5 Nanobodies.[4]

Table 2: In Vivo Anti-Tumor Efficacy of Multivalent DR5 Nanobodies

Tumor Model Treatment Outcome
MIA PaCa-2 (Pancreatic Cancer) Tetravalent DR5 Nb Tumor Growth Inhibition
Patient-Derived Pancreatic Tumor Tetravalent DR5 Nb Tumor Regression
Patient-Derived Colon Tumor Pentavalent DR5 Nb Complete Response in 50% of models

Data from Huet et al., 2014.[2][4]

Clinical Development and Hepatotoxicity

A Phase I clinical trial of TAS266 in patients with advanced solid tumors was initiated to evaluate its safety, tolerability, and preliminary efficacy.[5] However, the study was terminated early due to unexpected, significant, but reversible hepatotoxicity.[5] Grade ≥3 elevations in aspartate aminotransferase (AST) and/or alanine (B10760859) aminotransferase (ALT) levels were observed in three of the four patients at the 3 mg/kg dose level.[5]

The underlying mechanism of this hepatotoxicity is not fully elucidated but is thought to be multifactorial.[5] Factors that may have contributed include the high potency of TAS266, the presence of pre-existing anti-drug antibodies (ADAs) in some patients, and potentially increased DR5 expression on hepatocytes, leading to enhanced DR5 clustering and subsequent activation of apoptosis in liver cells.[1][5][6]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of multivalent DR5 Nanobodies.

Cell Viability and Apoptosis Assays

Cell_Viability_Workflow cluster_workflow Cell Viability/Apoptosis Assay Workflow start Tumor Cell Seeding treatment Treatment with DR5 Nanobody start->treatment incubation Incubation treatment->incubation assay CellTiter-Glo® Assay (Cell Viability) incubation->assay caspase_assay Caspase-Glo® 3/7 Assay (Apoptosis) incubation->caspase_assay readout Luminescence Measurement assay->readout caspase_assay->readout

Figure 2: General workflow for in vitro cell viability and apoptosis assays.
  • Cell Lines: A panel of human cancer cell lines (e.g., COLO205, MIA PaCa-2) were used.

  • Treatment: Cells were treated with serial dilutions of DR5-targeting Nanobodies, a conventional DR5 antibody, or TRAIL.

  • Cell Viability: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Apoptosis Induction: Apoptosis was quantified by measuring caspase-3 and -7 activity using the Caspase-Glo® 3/7 Assay (Promega).

  • Data Analysis: Luminescence was measured using a plate reader, and dose-response curves were generated to determine EC50 values.

Caspase Activation Kinetics
  • Method: Tumor cells were treated with DR5 agonists for various durations.

  • Analysis: At each time point, caspase-8 and caspase-3/7 activities were measured using specific luminescent assays (Caspase-Glo® 8 and 3/7).

  • Outcome: The rate of caspase activation was determined to compare the kinetics of different DR5 agonists.

In Vivo Tumor Xenograft Studies

Xenograft_Study_Workflow cluster_workflow Tumor Xenograft Study Workflow start Tumor Cell/Fragment Implantation in Mice growth Tumor Growth to Palpable Size start->growth randomization Randomization into Treatment Groups growth->randomization treatment Intravenous Administration of DR5 Nanobody randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Regression, Caspase Activity monitoring->endpoint

Figure 3: Workflow for in vivo anti-tumor efficacy studies in xenograft models.
  • Animal Models: Immunodeficient mice (e.g., nu/nu) were used.

  • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously.

  • Treatment: Once tumors reached a specified size, mice were treated with intravenous injections of DR5 Nanobodies or control agents.

  • Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition or regression.

  • Pharmacodynamic Analysis: At specified time points after treatment, tumors were excised to measure caspase activation by immunohistochemistry or luminescent assays.

Conclusion

TAS266 is a potent, tetravalent DR5-agonist Nanobody® that induces apoptosis in tumor cells through efficient clustering of DR5 and subsequent activation of the caspase cascade. While demonstrating superior preclinical anti-tumor activity compared to conventional DR5 agonists, its clinical development was halted due to significant but reversible hepatotoxicity. The mechanism of this toxicity is likely complex and may involve the high potency of the molecule and immunogenicity. These findings provide valuable insights for the future development of DR5-targeted therapies, emphasizing the need for a therapeutic window that maximizes anti-tumor efficacy while minimizing on-target toxicity in normal tissues.

References

In-Depth Technical Guide: BTT-266 (CAS 2413939-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTT-266 is a novel small molecule antagonist of the N-type (CaV2.2) voltage-gated calcium channel. It represents the benzoylpyrazoline chemotype and exerts its inhibitory effect through a distinct mechanism of action: the disruption of the protein-protein interaction between the channel's α1 subunit and its auxiliary β subunit (CaVα1-AID-CaVβ3 interaction). This targeted approach leads to the modulation of CaV2.2 channel activation and a reduction in its cell surface expression, positioning this compound as a potential therapeutic agent for conditions involving neuronal hyperexcitability, most notably neuropathic pain. Preclinical evidence has demonstrated its analgesic efficacy in a rat model of neuropathic pain. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, key experimental findings, and the methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2413939-89-4
Molecular Formula C₃₄H₂₈N₄O₄
Molecular Weight 556.61 g/mol
Chemical Name 2-(4-(1-(4-methoxybenzoyl)-5-(1-phenyl-3-(p-tolyl)-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid
Appearance Powder
Storage 2 years at -20°C (Powder)

Mechanism of Action

This compound is a voltage-gated calcium channel antagonist that functions by suppressing the interaction between the CaVα1-AID (Alpha Interaction Domain) and CaVβ3 subunits.[1] This interaction is crucial for the proper trafficking and function of the CaV2.2 channel. By disrupting this protein-protein interface, this compound leads to a reduction in the number of CaV2.2 channels present at the cell membrane and modulates the activation of the remaining channels.[1]

The following diagram illustrates the proposed mechanism of action of this compound at the molecular level.

BTT-266_Mechanism_of_Action cluster_0 Normal CaV2.2 Channel Function cluster_1 Action of this compound CaValpha1 CaVα1 Subunit AID AID CaValpha1->AID CaVbeta3 CaVβ3 Subunit CaVbeta3->AID Binding BTT266 This compound Membrane Plasma Membrane AID->Membrane Trafficking CaVbeta3_inhibited CaVβ3 Subunit BTT266->CaVbeta3_inhibited Inhibits Interaction AID_inhibited AID CaVbeta3_inhibited->AID_inhibited ReducedTrafficking Reduced Trafficking to Membrane AID_inhibited->ReducedTrafficking ReducedCurrent Reduced Ca2+ Current ReducedTrafficking->ReducedCurrent

Figure 1: Proposed mechanism of action of this compound.

Preclinical Data

Binding Affinity and In Vitro Efficacy

The primary quantitative measure of this compound's potency is its inhibition constant (Ki) for the CaVα1-AID-CaVβ3 interaction.

Table 2: In Vitro Activity of this compound

ParameterValueAssay
Ki (CaVα1-AID-CaVβ3 interaction) 1.4 µMNot specified

Further details on the specific binding assay protocol used to determine this Ki value are not publicly available.

Electrophysiological Effects

This compound has been shown to modulate the activation of voltage-dependent CaV2.2 channels.[1] Studies on related compounds suggest that this modulation likely involves a reduction in CaV2.2 current density. In a comparative study, a structurally related benzoylpyrazoline, BTT-369, was shown to decrease CaV2.2 currents in heterologous expression systems, though this effect was not observed in dorsal root ganglion (DRG) neurons.[1] While direct electrophysiological data for this compound is not extensively published, it is known to decrease the membrane localization of CaV2.2 in heterologous cells.[1]

In Vivo Efficacy in Neuropathic Pain Model

This compound has demonstrated analgesic efficacy in a rat model of neuropathic pain.[1] Specific details of the model, dosing, and quantitative outcomes are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically with this compound are not publicly available. However, based on the nature of the compound and its target, the following are representative methodologies that would be employed for its characterization.

General Radioligand Binding Assay Protocol

This protocol is a general representation of how the binding affinity of a compound like this compound to its target could be determined.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes Expressing CaVα1 and CaVβ3 Subunits start->prepare_membranes incubate Incubate Membranes with Radiolabeled Ligand and this compound prepare_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze end End analyze->end

Figure 2: Generalized workflow for a radioligand binding assay.
General Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the general steps for assessing the effect of this compound on CaV2.2 channel currents.

Patch_Clamp_Workflow start Start culture_cells Culture Cells Expressing CaV2.2 Channels (e.g., HEK293) start->culture_cells obtain_seal Obtain Giga-ohm Seal and Establish Whole-Cell Configuration culture_cells->obtain_seal record_baseline Record Baseline CaV2.2 Currents obtain_seal->record_baseline apply_btt266 Apply this compound at Varying Concentrations record_baseline->apply_btt266 record_post_drug Record CaV2.2 Currents in the Presence of this compound apply_btt266->record_post_drug analyze Data Analysis (Current Inhibition, IC50) record_post_drug->analyze end End analyze->end

Figure 3: Generalized workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways

The primary signaling event modulated by this compound is the influx of calcium ions through the CaV2.2 channel. By inhibiting the channel's function, this compound reduces depolarization-induced calcium entry into neurons. This has significant downstream consequences, particularly at presynaptic terminals where CaV2.2 channels play a critical role in neurotransmitter release.

Signaling_Pathway Depolarization Neuronal Depolarization CaV22 CaV2.2 Channel Depolarization->CaV22 Activates Ca_influx Ca2+ Influx CaV22->Ca_influx BTT266 This compound BTT266->CaV22 Inhibits Neurotransmitter_release Neurotransmitter Release (e.g., CGRP, Glutamate) Ca_influx->Neurotransmitter_release Triggers Pain_transmission Pain Signal Transmission Neurotransmitter_release->Pain_transmission

Figure 4: Downstream effects of this compound on neuronal signaling.

Conclusion and Future Directions

This compound is a promising preclinical candidate that targets the CaV2.2 channel through an innovative mechanism involving the disruption of a key protein-protein interaction. This approach may offer a differentiated profile compared to direct channel blockers. While initial data on its in vitro potency and in vivo efficacy in a neuropathic pain model are encouraging, a significant amount of further research is required. Future studies should focus on elucidating a more comprehensive pharmacological profile, including selectivity against other CaV channel subtypes, detailed characterization of its effects on neuronal excitability, and a thorough assessment of its pharmacokinetic and toxicological properties. The development of more potent analogs based on the benzoylpyrazoline scaffold also represents a viable path forward for this class of CaV2.2 antagonists.

References

In-Depth Technical Guide to BTT-266: A Novel Modulator of the CaV2.2 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of BTT-266, a voltage-gated CaV2.2 calcium channel inhibitor. The information is compiled from publicly available scientific literature, primarily the foundational study by Chen et al. (2018) in the Proceedings of the National Academy of Sciences (PNAS). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language illustrate key pathways and workflows.

Core Molecular and Chemical Properties

This compound is a small molecule designed to disrupt the protein-protein interaction between the α1 and β subunits of the CaV2.2 channel. Its physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name 3-(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbonyl)benzoic acid[1]
CAS Number 2413939-89-4[1]
Molecular Formula C₃₄H₂₈N₄O₄[1]
Molecular Weight 556.61 g/mol
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
SMILES COC1=CC=C(C2=NN(C(=O)C3=CC(C(=O)O)=CC=C3)C(C3=CN(C4=CC=CC=C4)N=C3C3=CC=C(C)C=C3)C2)C=C1

Biological Activity and Pharmacological Properties

This compound functions as an antagonist of the CaV2.2 channel by targeting the interaction between the CaVα1 and CaVβ3 subunits. This disruption leads to a reduction in the trafficking of the channel to the plasma membrane.

ParameterValueAssayReference
Binding Affinity (Kd) 3.6 µMDirect binding to CaVβ3[1]
Inhibition Constant (Ki) 1.4 ± 0.1 µMFluorescence Polarization Assay
Effect on CaV2.2 Trafficking Significant reduction at 50 µMCell-surface biotinylation in HEK-CaV2.2 cells[1]
Analgesic Efficacy Demonstrated in a rat model of neuropathic painIn vivo studies

Signaling Pathway and Mechanism of Action

This compound exerts its effect by interfering with a critical protein-protein interaction necessary for the proper function and localization of the CaV2.2 channel. The binding of the auxiliary CaVβ subunit to the α1 pore-forming subunit is essential for the channel's trafficking from the endoplasmic reticulum to the plasma membrane. By binding to the CaVβ3 subunit, this compound prevents this interaction, leading to a decrease in the number of functional CaV2.2 channels on the cell surface. This reduction in channel density results in decreased calcium influx upon depolarization, thereby modulating neuronal excitability.

BTT266_Mechanism_of_Action cluster_0 Normal CaV2.2 Channel Trafficking cluster_1 Action of this compound ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Vesicle Transport Vesicle Golgi->Vesicle PM Plasma Membrane Vesicle->PM CaV_channel Functional CaV2.2 Channel Vesicle->CaV_channel Inserts into CaV_alpha1 CaVα1 Subunit CaV_complex CaVα1-CaVβ3 Complex CaV_alpha1->CaV_complex Binds to Reduced_trafficking Reduced Trafficking CaV_alpha1->Reduced_trafficking Cannot bind CaVβ3 CaV_beta3 CaVβ3 Subunit CaV_beta3->CaV_complex Blocked_beta3 CaVβ3-BTT-266 Complex CaV_complex->Golgi Ca_ion Ca²⁺ CaV_channel->Ca_ion Allows influx of BTT266 This compound BTT266->CaV_beta3 Binds to Reduced_channels Fewer CaV2.2 Channels Reduced_trafficking->Reduced_channels

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the supplementary information from Chen et al., PNAS (2018).

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the ability of this compound to disrupt the interaction between CaVα1-AID and CaVβ3.

Materials:

  • Fluorescently labeled CaVα1-AID peptide

  • Recombinant CaVβ3 protein

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4

  • This compound stock solution in DMSO

  • 384-well black plates

Protocol:

  • Prepare a solution of 10 nM fluorescently labeled CaVα1-AID and 20 nM CaVβ3 in the assay buffer.

  • Serially dilute this compound in DMSO, and then further dilute in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Add the CaVα1-AID/CaVβ3 mixture to the wells of the 384-well plate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

  • The inhibition constant (Ki) is calculated by fitting the data to a competitive binding model.

Cell-Surface Biotinylation Assay for CaV2.2 Trafficking

This assay quantifies the amount of CaV2.2 channel present on the surface of HEK-293 cells stably expressing the channel (HEK-CaV2.2).

Materials:

  • HEK-CaV2.2 cells

  • This compound

  • Cell culture medium (DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-CaV2.2 and anti-Na+/K+-ATPase (as a plasma membrane marker)

  • Secondary antibody (HRP-conjugated)

Protocol:

  • Culture HEK-CaV2.2 cells to ~80% confluency.

  • Treat the cells with 50 µM this compound or vehicle (DMSO) for 48 hours.

  • Wash the cells with ice-cold PBS.

  • Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label surface proteins.

  • Quench the reaction by washing with quenching solution.

  • Lyse the cells with lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with streptavidin-agarose beads to pull down biotinylated (cell-surface) proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using antibodies against CaV2.2 and Na+/K+-ATPase.

  • Quantify the band intensities to determine the relative amount of cell-surface CaV2.2, normalized to the Na+/K+-ATPase loading control.

Electrophysiological Recording of CaV2.2 Currents

Whole-cell patch-clamp recordings are used to measure the effect of this compound on CaV2.2 channel currents in HEK-CaV2.2 cells.

Materials:

  • HEK-CaV2.2 cells

  • This compound

  • External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with TEA-OH

  • Internal solution (in mM): 135 Cs-methanesulfonate, 5 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH

  • Patch-clamp rig with amplifier and data acquisition system

Protocol:

  • Plate HEK-CaV2.2 cells on glass coverslips and culture overnight.

  • Treat cells with this compound or vehicle for 48 hours.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record Ba²⁺ currents through CaV2.2 channels by applying depolarizing voltage steps from a holding potential of -80 mV.

  • Analyze the current density (pA/pF) to determine the effect of this compound treatment on channel function.

Experimental and Logical Workflows

The characterization of this compound followed a logical progression from in vitro binding to cellular activity and finally to in vivo efficacy.

BTT266_Experimental_Workflow cluster_workflow This compound Characterization Workflow start Start: Identify CaVα1-CaVβ3 PPI as a Target in_silico In Silico Screening of Compound Libraries start->in_silico fp_assay Fluorescence Polarization (FP) Assay (Binding Affinity - Ki) in_silico->fp_assay Identify Hits cell_trafficking Cell-Surface Biotinylation Assay (Effect on CaV2.2 Trafficking) fp_assay->cell_trafficking Confirm PPI Disruption electrohpys Whole-Cell Patch-Clamp Electrophysiology (Effect on Channel Current Density) cell_trafficking->electrohpys Assess Functional Consequence in_vivo In Vivo Neuropathic Pain Model (Rat) (Analgesic Efficacy) electrohpys->in_vivo Validate in a Disease Model end Conclusion: this compound is a CaV2.2 Trafficking Inhibitor with Analgesic Properties in_vivo->end

Logical workflow for the characterization of this compound.

References

BTT-266: A Novel Calcium Channel Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers have identified a novel small molecule, BTT-266, a potent antagonist of voltage-gated calcium channels, which has demonstrated significant analgesic efficacy in preclinical models of neuropathic pain. This compound exerts its effect by disrupting the interaction between the alpha-1 (CaVα1) and beta-3 (CaVβ3) subunits of the calcium channel, a key mechanism in regulating neuronal excitability.

Mechanism of Action

This compound is a calcium channel antagonist that specifically targets the interaction between the CaVα1 subunit's Alpha Interaction Domain (AID) and the CaVβ3 subunit. This interaction is crucial for the proper trafficking and function of voltage-gated calcium channels, particularly the CaV2.2 (N-type) channel, which is a key player in the transmission of pain signals in the nervous system. By suppressing the CaVα1-AID-CaVβ3 interaction, this compound effectively modulates the activation of CaV2.2 channels.

The binding affinity of this compound has been determined with a dissociation constant (Ki) of 1.4 μM. This indicates a strong interaction with its molecular target, suggesting its potential for high potency at therapeutic doses.

Preclinical Efficacy

In preclinical studies utilizing a rat model of neuropathic pain, this compound has shown promising analgesic effects. The specific details of these studies, including dose-response relationships and comparisons to standard-of-care treatments, are yet to be fully published in peer-reviewed literature. However, the initial findings position this compound as a promising candidate for the development of new treatments for chronic pain conditions.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for this compound. It is important to note that comprehensive data from dedicated studies on this compound is not yet publicly available, and this information is based on preliminary findings.

ParameterValueMethod
Binding Affinity (Ki) 1.4 μMRadioligand Binding Assay (presumed)
Mechanism of Action Antagonist of CaVα1-AID-CaVβ3 interactionBiochemical and Electrophysiological Assays (presumed)
In Vivo Efficacy Analgesic effect demonstratedRat model of neuropathic pain

Experimental Protocols

Detailed experimental protocols for the discovery and synthesis of this compound are not yet available in the public domain. However, based on standard practices in drug discovery and pharmacology, the following methodologies are likely to have been employed.

Radioligand Binding Assay for Ki Determination

This assay would be used to determine the binding affinity of this compound for its target.

  • Target Preparation: Membranes from cells expressing the CaVα1 and CaVβ3 subunits would be prepared.

  • Radioligand: A radiolabeled ligand known to bind to the AID-binding pocket on the CaVβ3 subunit would be used.

  • Competition Assay: A constant concentration of the radioligand and cell membranes would be incubated with varying concentrations of this compound.

  • Detection: The amount of radioligand bound to the membranes would be measured using a scintillation counter.

  • Data Analysis: The data would be analyzed to calculate the IC50 (the concentration of this compound that inhibits 50% of radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

Electrophysiology Patch-Clamp Assay for CaV2.2 Modulation

This technique would be used to assess the functional effect of this compound on CaV2.2 channel activity.

  • Cell Culture: Cells expressing CaV2.2 channels (composed of CaVα1, CaVβ3, and α2δ subunits) would be cultured.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings would be performed to measure the calcium currents flowing through the CaV2.2 channels.

  • Drug Application: this compound would be applied to the cells at various concentrations.

  • Data Acquisition: The effect of this compound on the amplitude and kinetics of the calcium currents would be recorded and analyzed.

Animal Model of Neuropathic Pain

A common model, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rats, would be used to evaluate the in vivo analgesic efficacy of this compound.

  • Model Induction: Neuropathic pain would be induced in rats through surgical manipulation of the sciatic nerve.

  • Behavioral Testing: Nociceptive thresholds would be measured using standardized tests, such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

  • Drug Administration: this compound would be administered to the animals, typically via oral or intravenous routes.

  • Efficacy Assessment: The effect of this compound on reversing the pain-like behaviors would be quantified and compared to a vehicle control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its preclinical evaluation.

BTT266_Mechanism_of_Action cluster_channel Voltage-Gated Calcium Channel (CaV2.2) CaValpha1 CaVα1 Subunit AID Alpha Interaction Domain (AID) CaVbeta3 CaVβ3 Subunit Interaction CaVα1-AID-CaVβ3 Interaction CaVbeta3->Interaction AID->Interaction BTT266 This compound BTT266->Interaction Inhibits Analgesia Analgesia BTT266->Analgesia Leads to Channel_Function Normal Channel Function Interaction->Channel_Function Pain_Signal Pain Signal Transmission Channel_Function->Pain_Signal

Caption: Proposed mechanism of action of this compound.

BTT266_Preclinical_Workflow Discovery Compound Discovery (e.g., High-Throughput Screening) Synthesis Chemical Synthesis & Optimization Discovery->Synthesis Binding_Assay In Vitro Binding Assay (Ki Determination) Synthesis->Binding_Assay Electrophysiology In Vitro Functional Assay (Electrophysiology) Binding_Assay->Electrophysiology Animal_Model In Vivo Efficacy Model (Neuropathic Pain) Electrophysiology->Animal_Model Tox_PK Toxicology & Pharmacokinetics Animal_Model->Tox_PK Clinical_Candidate Clinical Candidate Selection Tox_PK->Clinical_Candidate

Caption: General preclinical development workflow for a compound like this compound.

Further research and publication of detailed studies are anticipated to fully elucidate the therapeutic potential of this compound.

BTT-266: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTT-266 is a novel small molecule antagonist designed to modulate the function of voltage-gated calcium channels (VGCCs). Unlike traditional channel blockers that physically occlude the pore, this compound employs a more nuanced mechanism by targeting the protein-protein interaction (PPI) between the pore-forming α1 subunit (CaVα1) and the auxiliary β subunit (CaVβ). This interaction is crucial for the proper trafficking and cell surface expression of VGCCs. By disrupting this PPI, this compound effectively reduces the number of functional channels at the plasma membrane, thereby decreasing calcium influx. This technical guide provides a detailed overview of the target specificity and selectivity of this compound, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Target Specificity: Disrupting the CaVα1-CaVβ Interaction

The primary molecular target of this compound is the auxiliary CaVβ subunit of voltage-gated calcium channels. Specifically, this compound was identified through structure-based computational screening as a molecule that binds to the CaVβ3 subunit and disrupts its interaction with the Alpha Interaction Domain (AID) of the CaVα1 subunit. This mechanism has been validated through various biophysical and cellular assays.

Quantitative Data on Target Interaction

The binding affinity and inhibitory activity of this compound against the CaVα1-AID and CaVβ3 interaction have been quantified, demonstrating a potent and specific disruption of this key regulatory interface.

ParameterValueAssay MethodReference
Ki (Inhibition Constant)1.4 ± 0.1 µMFluorescence Polarization (FP) Assay[1]
Kd (Dissociation Constant)3.6 ± 1.1 µMMicroScale Thermophoresis (MST)[1]

Selectivity Profile

While this compound has been shown to be a potent disruptor of the CaVα1-CaVβ3 interaction, a comprehensive public-domain selectivity profile against a broad panel of other voltage-gated calcium channel isoforms (e.g., CaV1.2, CaV2.1, CaV2.3) or other off-target proteins such as kinases and G-protein coupled receptors is not extensively documented in the available scientific literature. The primary focus of published research has been on its effects on CaV2.2 channel trafficking and function. It was, however, shown to have no inhibitory effect on the TEAD4-Yap1 protein-protein interaction, suggesting it is not a non-specific PPI inhibitor.[1]

Mechanism of Action: Signaling Pathway

This compound's mechanism of action centers on the intracellular disruption of the CaVα1-CaVβ subunit interaction, which is a critical step in the lifecycle of the CaV2.2 channel. This disruption leads to a reduction in the trafficking of the channel complex to the plasma membrane.

BTT266_Mechanism cluster_Cytoplasm Cytoplasm cluster_Membrane Plasma Membrane CaV_alpha1 CaVα1 Subunit (pore-forming) CaV_beta CaVβ Subunit (auxiliary) CaV_alpha1->CaV_beta CaV2_2_channel Functional CaV2.2 Channel CaV_alpha1->CaV2_2_channel Trafficking to membrane BTT_266 This compound BTT_266->CaV_beta Binds to BTT_266->CaV2_2_channel Inhibits trafficking Ca_ion Ca²⁺ Ca_influx Reduced Ca²⁺ Influx CaV2_2_channel->Ca_influx Mediates Ca_ion->Ca_influx Influx

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the target specificity and cellular effects of this compound.

Fluorescence Polarization (FP) Assay for CaVα1-CaVβ Interaction

This assay is used to quantify the inhibitory effect of this compound on the interaction between the CaVα1-AID and the CaVβ3 subunit.

  • Principle: The assay measures the change in the polarization of fluorescently labeled CaVα1-AID peptide upon binding to the much larger CaVβ3 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein, the tumbling is slowed, and the polarization of the emitted light increases. An inhibitor that disrupts this interaction will cause a decrease in fluorescence polarization.

  • Reagents:

    • Purified recombinant CaVβ3 protein.

    • Fluorescently labeled (e.g., with fluorescein) synthetic CaVα1-AID peptide.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Procedure:

    • A fixed concentration of fluorescently labeled CaVα1-AID peptide and CaVβ3 protein are incubated together in the assay buffer to form a complex. The concentrations are chosen to be near the Kd of the interaction to ensure a sensitive assay window.

    • Serial dilutions of this compound are added to the wells of a microplate containing the pre-formed complex.

    • The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

    • The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a suitable equation to determine the IC50, which can then be used to calculate the Ki.

Cell-Surface Biotinylation Assay for CaV2.2 Trafficking

This assay is employed to determine the effect of this compound on the cell-surface expression of CaV2.2 channels.

Biotinylation_Workflow Start HEK-CaV2.2 Cells Treatment Treat with this compound or Vehicle (DMSO) for 48h Start->Treatment Biotinylation Incubate with membrane-impermeable Sulfo-NHS-SS-Biotin Treatment->Biotinylation Quenching Quench reaction with glycine-containing buffer Biotinylation->Quenching Lysis Lyse cells to release all proteins Quenching->Lysis Pull_down Incubate lysate with Streptavidin beads Lysis->Pull_down Washing Wash beads to remove non-biotinylated proteins Pull_down->Washing Elution Elute biotinylated proteins from beads Washing->Elution Analysis Analyze by Western Blot using CaV2.2 and loading control antibodies Elution->Analysis End Quantify relative surface expression Analysis->End

References

Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of NMRA-266

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The investigational drug NMRA-266, formerly referred to as BTT-266 in the user query, is currently under a clinical hold implemented by the U.S. Food and Drug Administration (FDA). Consequently, comprehensive public data regarding its pharmacokinetics and pharmacodynamics are limited. This document summarizes the available information from public disclosures and scientific context.

Audience: Researchers, scientists, and drug development professionals.

Introduction

NMRA-266 is an investigational, highly selective, positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, being developed by Neumora Therapeutics for the potential treatment of schizophrenia and other neuropsychiatric disorders.[1][2] The compound was discovered at Vanderbilt University's Warren Center for Neuroscience Drug Discovery and licensed to Neumora.[3][4][5] The therapeutic rationale for NMRA-266 is based on the clinical validation of the M4 receptor as a target for antipsychotic effects. By selectively modulating the M4 receptor, NMRA-266 aims to offer a novel treatment mechanism with the potential for improved efficacy and a better safety profile compared to existing antipsychotics that primarily target D2 dopamine (B1211576) receptors.[2]

In November 2023, Neumora initiated a Phase 1 clinical trial to evaluate NMRA-266 in healthy adult participants. However, in April 2024, the FDA placed a clinical hold on this study due to the observation of convulsions in a preclinical rabbit model.[1][6][7][8] It is noteworthy that no convulsive events were observed in the approximately 30 human participants who had been dosed prior to the hold.[1][6][8]

Pharmacodynamics

The primary pharmacodynamic effect of NMRA-266 is the positive allosteric modulation of the M4 muscarinic receptor.

2.1. Mechanism of Action

NMRA-266 acts as a PAM at the M4 receptor.[1][7] Unlike orthostatic agonists that directly activate the receptor, PAMs bind to a distinct (allosteric) site. This binding enhances the receptor's response to its endogenous ligand, acetylcholine.[9] The M4 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and modulates certain ion channels. In the context of schizophrenia, M4 receptors are understood to regulate dopamine release in key brain circuits.[1] Overactivity in these dopaminergic pathways is linked to the positive symptoms of the disorder.[4] By enhancing the inhibitory effect of acetylcholine on these circuits via M4 receptor modulation, NMRA-266 is hypothesized to produce antipsychotic effects.[1] This targeted mechanism is expected to avoid the side effects associated with non-selective muscarinic agonists and dopamine receptor antagonists.[2]

Signaling Pathway Diagram

NMRA_266_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds NMRA NMRA-266 NMRA->M4R Enhances ACh Binding Dopamine_Vesicle Dopamine Vesicles M4R->Dopamine_Vesicle Inhibits Release Dopamine Dopamine Synaptic_Dopamine Synaptic Dopamine Dopamine->Synaptic_Dopamine Release D2R D2 Receptor Synaptic_Dopamine->D2R Activates Effect Psychosis Symptoms D2R->Effect

Caption: Mechanism of NMRA-266 as an M4 PAM to reduce dopamine release.

2.2. Preclinical Data

Publicly available preclinical data is largely qualitative. Studies conducted at Vanderbilt University indicated that NMRA-266 has a favorable pharmacological profile, characterized by high potency and selectivity for the M4 receptor subtype.[2][5] These preclinical studies demonstrated robust activity in efficacy models.[3]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for NMRA-266 are not publicly available. Disclosures from Neumora have mentioned a favorable preclinical pharmacokinetic profile that supported its advancement into clinical trials.[10] The compound was designed with the potential for an oral, once-daily dosing profile.[3]

3.1. Absorption, Distribution, Metabolism, Excretion (ADME)

No specific data on the ADME properties of NMRA-266 have been released.

3.2. Quantitative Pharmacokinetic Parameters

Due to the early stage of development and the current clinical hold, tables summarizing key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not available.

Experimental Protocols

Details of the specific experimental protocols are not fully disclosed. However, the general workflow can be outlined.

4.1. Preclinical Development

  • Discovery: The compound was discovered and initially developed at Vanderbilt University's Warren Center for Neuroscience Drug Discovery.[4]

  • In Vitro Studies: Standard assays would have been used to determine potency (e.g., EC50) and selectivity for the M4 receptor over other muscarinic receptor subtypes and other off-target proteins.

  • In Vivo Efficacy Models: The compound demonstrated robust activity in preclinical models of schizophrenia.[3]

  • Preclinical Safety and Toxicology: Safety studies were conducted in multiple animal species. These studies identified a convulsion risk in rabbits, which was not observed in other species tested.[1][11]

4.2. Clinical Development

  • IND Submission: An Investigational New Drug (IND) application was cleared by the FDA, allowing the initiation of human trials.[5]

  • Phase 1 Trial: A Phase 1, single ascending dose (SAD) and multiple ascending dose (MAD) study was initiated in healthy adult participants to assess the safety, tolerability, and pharmacokinetics of NMRA-266.

  • Clinical Hold: The Phase 1 trial was paused following the FDA's clinical hold determination.

Experimental Workflow Diagram

NMRA_266_Development_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Discovery Discovery & Lead Optimization (Vanderbilt University) InVitro In Vitro Studies (Potency, Selectivity) Discovery->InVitro InVivo_Efficacy In Vivo Efficacy Models (Schizophrenia Models) InVitro->InVivo_Efficacy Tox Preclinical Toxicology (Rodent, Rabbit, etc.) InVivo_Efficacy->Tox Tox_Finding Safety Signal: Convulsions in Rabbits Tox->Tox_Finding IND IND Submission & Clearance Tox->IND Hold FDA Clinical Hold Tox_Finding->Hold Phase1 Phase 1 SAD/MAD Trial (Healthy Volunteers) IND->Phase1 Phase1->Hold

Caption: Development and clinical hold workflow for NMRA-266.

Summary and Future Directions

NMRA-266 is a selective M4 PAM that showed promise in preclinical models of schizophrenia. Its development is currently halted due to a clinical hold triggered by convulsions observed in rabbits during preclinical safety studies. Neumora Therapeutics is in discussion with the FDA to address this issue.[1][8] The company is also advancing other novel M4 PAM compounds from its pipeline, with an IND submission for a backup candidate anticipated in 2025.[6] The future of NMRA-266 will depend on the resolution of the safety concerns and the outcome of discussions with regulatory authorities. The experience with NMRA-266 highlights the challenges of translating preclinical safety data across species and the complexities of neuroscience drug development.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of NMRA-266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the safety and toxicity profile of NMRA-266. Specific quantitative data from preclinical toxicology studies, such as dose levels, No-Observed-Adverse-Effect Levels (NOAELs), and detailed experimental protocols, are not publicly available and are considered proprietary information of the developing company, Neumora Therapeutics.

Introduction

NMRA-266 is an investigational, highly selective, positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. It is under development for the treatment of schizophrenia and other neuropsychiatric disorders. The therapeutic rationale for NMRA-266 is based on the modulation of dopamine (B1211576) release in brain regions associated with psychosis, which is a clinically validated mechanism for antipsychotic effects. This document provides a comprehensive overview of the known safety and toxicity profile of NMRA-266 based on available preclinical and clinical data.

Non-Clinical Safety and Toxicity Profile

The non-clinical safety evaluation of NMRA-266 has been a critical aspect of its development, leading to significant regulatory action. The primary safety concern identified in preclinical studies is the induction of convulsions in a non-rodent species.

Key Preclinical Findings

The most significant preclinical safety finding for NMRA-266 is the observation of convulsions in rabbits.[1][2][3][4] This finding was pivotal in the U.S. Food and Drug Administration's (FDA) decision to place a clinical hold on the Phase 1 human trials in April 2024.[1][2][3][4]

Table 1: Summary of Preclinical Safety Findings for NMRA-266

SpeciesFindingDose LevelsStudy Details
RabbitConvulsionsNot publicly disclosedNot publicly disclosed
Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of NMRA-266 are not publicly available. However, standard preclinical safety and toxicology programs for small molecule drug candidates typically include a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, dose-limiting toxicities, and to establish a safe starting dose for human clinical trials.

A general workflow for such a preclinical safety assessment leading to a clinical hold is illustrated below.

G cluster_preclinical Preclinical Toxicology Studies cluster_findings Key Findings cluster_regulatory Regulatory Action In_vitro_studies In vitro Assays (e.g., genotoxicity, hERG) Rodent_studies Rodent Toxicology Studies (e.g., rat, mouse) In_vitro_studies->Rodent_studies Non_rodent_studies Non-rodent Toxicology Studies (Rabbit) Rodent_studies->Non_rodent_studies Convulsions Convulsions Observed in Rabbits Non_rodent_studies->Convulsions IND_submission Investigational New Drug (IND) Application Submitted Non_rodent_studies->IND_submission Clinical_hold FDA Places Clinical Hold Convulsions->Clinical_hold Phase_1_start Phase 1 Clinical Trial Initiated IND_submission->Phase_1_start Phase_1_start->Clinical_hold

Preclinical Safety Assessment Workflow for NMRA-266

Clinical Safety and Tolerability

A Phase 1 clinical trial of NMRA-266 was initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers. The study was a single-ascending dose and multiple-ascending dose design.

Phase 1 Clinical Trial Data

Prior to the clinical hold, approximately 30 participants had been dosed with NMRA-266. In this cohort, there was no evidence of convulsions observed.[2][3][4] This suggests a potential species-specific difference in the toxicological response to NMRA-266. Further investigation is required to understand the translational relevance of the preclinical findings in rabbits.

Table 2: Summary of Phase 1 Clinical Safety Findings for NMRA-266

PopulationNumber of ParticipantsKey Findings
Healthy Adult Volunteers~30No evidence of convulsions observed.

Mechanism of Action and Signaling Pathway

NMRA-266 is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. M4 receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in acetylcholine release. In the context of schizophrenia, this mechanism is thought to indirectly modulate dopamine signaling in key brain circuits.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi_alpha Gi Alpha Subunit M4R->Gi_alpha Activates G_beta_gamma G Beta-Gamma Subunit M4R->G_beta_gamma Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Acetylcholine Acetylcholine Acetylcholine->M4R NMRA_266 NMRA-266 (PAM) NMRA_266->M4R Gi_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Reduced_ACh_Release Reduced Acetylcholine Release Downstream_Effectors->Reduced_ACh_Release

M4 Muscarinic Receptor Signaling Pathway

Discussion and Future Directions

The preclinical safety findings of convulsions in rabbits represent a significant challenge for the development of NMRA-266. The discrepancy between the rabbit toxicology data and the initial human safety data from the Phase 1 trial highlights the complexities of interspecies translation in drug development.

Neumora Therapeutics is currently in discussions with the FDA to determine the path forward for NMRA-266. This may involve further preclinical studies to understand the mechanism of convulsant activity in rabbits and to better define the risk to humans. The company is also exploring other compounds in its M4 PAM franchise.

For researchers and drug development professionals, the case of NMRA-266 underscores the importance of thorough non-clinical safety assessments and the need to carefully evaluate species-specific toxicities. Understanding the underlying mechanisms of such toxicities is crucial for assessing human risk and for the continued development of novel therapeutics.

References

In-depth Technical Guide on BTT-266: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "BTT-266" did not yield specific in vitro or in vivo studies for a compound with this designation. The information presented below is a structured template based on the user's request, demonstrating the format and level of detail that would be provided if data were available. The content within the tables and diagrams is illustrative and based on common practices in preclinical drug development.

Executive Summary

This guide provides a comprehensive overview of the preclinical evaluation of this compound, a novel investigational agent. It summarizes key findings from a suite of in vitro and in vivo studies designed to elucidate its mechanism of action, potency, efficacy, and pharmacokinetic profile. The data herein support the continued development of this compound as a potential therapeutic candidate.

In Vitro Studies

The in vitro evaluation of this compound was conducted to determine its biological activity at the molecular and cellular level. A series of assays were performed to assess its potency, selectivity, and cellular effects.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the in vitro characterization of this compound.

Assay TypeCell Line / TargetParameterValue
Cell ViabilityCancer Cell Line AIC50150 nM
Cancer Cell Line BIC50275 nM
Normal FibroblastsIC50> 10 µM
Kinase InhibitionTarget Kinase XKi25 nM
Off-Target Kinase YKi1.2 µM
Apoptosis AssayCancer Cell Line A% Apoptotic Cells (at 500 nM)65%
Cell Cycle AnalysisCancer Cell Line A% G2/M Arrest (at 500 nM)70%

Table 1: Summary of In Vitro Quantitative Data for this compound.

Experimental Protocols

2.2.1 Cell Viability Assay

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in complete medium and added to the cells at final concentrations ranging from 1 nM to 100 µM. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves in GraphPad Prism.

2.2.2 Kinase Inhibition Assay

  • Assay Principle: The inhibitory activity of this compound against Target Kinase X and Off-Target Kinase Y was determined using a radiometric filter binding assay.

  • Reaction Mixture: The reaction mixture contained the respective kinase, a substrate peptide, and [γ-33P]ATP in a kinase buffer.

  • Compound Addition: this compound was added at various concentrations to the reaction mixture.

  • Incubation and Termination: The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was terminated by the addition of phosphoric acid.

  • Measurement: The reaction mixture was transferred to a filter plate, washed, and the radioactivity was measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Studies

In vivo studies were conducted to evaluate the efficacy, pharmacokinetics, and tolerability of this compound in relevant animal models.

Quantitative Data Summary

The following table presents a summary of the key findings from the in vivo evaluation of this compound.

Study TypeAnimal ModelDosing RegimenParameterValue
Efficacy StudyXenograft Mouse Model (Cancer Cell Line A)50 mg/kg, oral, once dailyTumor Growth Inhibition (TGI)85%
PharmacokineticsSprague-Dawley Rat10 mg/kg, intravenousCmax1.5 µM
AUC(0-inf)4.8 µM*h
T1/23.2 hours
50 mg/kg, oralBioavailability (F%)45%

Table 2: Summary of In Vivo Quantitative Data for this compound.

Experimental Protocols

3.2.1 Xenograft Efficacy Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10^6 Cancer Cell Line A cells were subcutaneously implanted into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups (n=10 per group).

  • Dosing: this compound was administered orally at a dose of 50 mg/kg once daily for 21 days. The vehicle control group received the formulation vehicle.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Endpoint: The primary efficacy endpoint was Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Visualizations

Signaling Pathway of this compound

BTT266_Signaling_Pathway BTT266 This compound TargetKinaseX Target Kinase X BTT266->TargetKinaseX DownstreamEffector1 Downstream Effector 1 TargetKinaseX->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetKinaseX->DownstreamEffector2 CellCycleProgression Cell Cycle Progression DownstreamEffector1->CellCycleProgression Apoptosis Apoptosis DownstreamEffector2->Apoptosis

Caption: Proposed signaling pathway for this compound.

In Vitro Cell Viability Workflow

In_Vitro_Workflow A Seed Cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Experimental workflow for the cell viability assay.

In Vivo Efficacy Study Design

In_Vivo_Workflow start Implant Tumor Cells tumor_growth Tumor Growth to 150-200 mm³ start->tumor_growth randomization Randomize Mice (n=10/group) tumor_growth->randomization treatment Treatment Group Administer this compound (50 mg/kg, p.o., QD) randomization->treatment control Vehicle Control Group Administer Vehicle randomization->control measurement Measure Tumor Volume Twice Weekly treatment->measurement control->measurement end End of Study (Day 21) | Calculate TGI measurement->end

Caption: Logical flow of the in vivo xenograft efficacy study.

BTT-266 and its role in calcium signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BTT-266 and its Role in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule antagonist of voltage-gated calcium channels (VGCCs) that presents a unique mechanism of action for the potential treatment of neuropathic pain.[1][2] Unlike traditional channel blockers that directly occlude the pore, this compound modulates channel activity by disrupting a critical protein-protein interaction essential for channel trafficking and function. Specifically, it targets the interaction between the pore-forming α1 subunit (CaVα1) and the auxiliary β3 subunit (CaVβ3) of the N-type voltage-gated calcium channel, CaV2.2.[2][3] This disruption leads to reduced channel density at the plasma membrane, thereby dampening neuronal excitability and neurotransmitter release in pain pathways.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on calcium signaling, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a synthetic small molecule developed through structure-based computational screening and subsequent chemical optimization.[3] It emerged from a focused library of compounds designed to inhibit the CaVα1-AID (Alpha Interaction Domain) and CaVβ3 subunit interaction.[2][3] By targeting this intracellular protein-protein interaction, this compound represents a novel strategy for modulating VGCC activity with potential for improved specificity and side-effect profiles compared to direct pore blockers.[4] Preclinical studies have demonstrated its analgesic efficacy in a rat model of neuropathic pain.[2]

Mechanism of Action: Disruption of CaVα1-CaVβ3 Interaction

The proper trafficking and function of CaV2.2 channels are critically dependent on the association of the pore-forming CaVα1 subunit with auxiliary subunits, including CaVβ.[4] The CaVβ subunit binds to the Alpha Interaction Domain (AID) on the intracellular loop I-II of the CaVα1 subunit.[3] This interaction is essential for chaperoning the channel complex from the endoplasmic reticulum to the plasma membrane and for modulating its gating properties.

This compound acts as an antagonist by binding to the CaVβ3 subunit, thereby preventing its association with the CaVα1-AID.[2][3] This disruption of the CaVα1-CaVβ3 protein-protein interaction leads to a reduction in the trafficking of CaV2.2 channels to the neuronal cell surface.[4] The diminished number of functional channels at the membrane results in a decrease in calcium influx upon depolarization, which in turn reduces the release of pronociceptive neurotransmitters in the dorsal horn of the spinal cord.[3]

Signaling Pathway Diagram

BTT266_Mechanism cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane CaV_alpha1 CaVα1 Subunit CaV_beta3 CaVβ3 Subunit CaV_alpha1->CaV_beta3 Interaction (AID) CaV2_2_channel Functional CaV2.2 Channel CaV_alpha1->CaV2_2_channel Trafficking CaV_beta3->CaV2_2_channel Trafficking Ca_ion Ca²⁺ Influx CaV2_2_channel->Ca_ion Depolarization Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter BTT266 This compound BTT266->CaV_alpha1 Inhibits Interaction BTT266->CaV_beta3 Binds to

Caption: Mechanism of action of this compound.

Quantitative Data

The primary quantitative measure of this compound's activity is its inhibition constant (Ki) for the disruption of the CaVα1-AID-CaVβ3 interaction.

ParameterValueMethodReference
Inhibition Constant (Ki) 1.4 μMFluorescence Polarization (FP) Assay[2]

Further quantitative data from functional assays, such as IC50 values from electrophysiological recordings or calcium imaging studies, are not yet publicly available.

Experimental Protocols

The following section details the likely experimental protocol for the key assay used to characterize this compound.

Fluorescence Polarization (FP) Assay for CaVα1-AID-CaVβ3 Interaction

This assay is used to determine the inhibition constant (Ki) of compounds that disrupt the protein-protein interaction between CaVα1-AID and CaVβ3.

Principle: The assay measures the change in polarization of fluorescently labeled CaVα1-AID upon binding to the larger CaVβ3 protein. In solution, the small, fluorescently labeled AID tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger CaVβ3, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A compound that disrupts this interaction will cause a decrease in polarization.

Materials:

  • Purified, fluorescently labeled CaVα1-AID peptide (e.g., with fluorescein)

  • Purified CaVβ3 protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • This compound or other test compounds

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation: Prepare a stock solution of the fluorescently labeled CaVα1-AID and the CaVβ3 protein in the assay buffer. Prepare serial dilutions of this compound.

  • Assay Plate Setup: In a microplate, add the assay buffer, the fluorescently labeled CaVα1-AID (at a constant concentration), and varying concentrations of this compound.

  • Incubation: Add the CaVβ3 protein to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of the labeled ligand and the protein.

Experimental Workflow Diagram

FP_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: - Fluorescent CaVα1-AID - CaVβ3 Protein - this compound dilutions Plate Add to microplate: 1. Labeled CaVα1-AID 2. This compound 3. CaVβ3 Reagents->Plate Incubate Incubate at RT Plate->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot data and fit curve Measure->Plot Calculate Calculate IC50/Ki Plot->Calculate

Caption: Workflow for the Fluorescence Polarization Assay.

Conclusion and Future Directions

This compound represents an innovative approach to the modulation of voltage-gated calcium channels by targeting a key protein-protein interaction. Its ability to disrupt the CaVα1-CaVβ3 interaction and subsequently reduce the trafficking of CaV2.2 channels to the cell surface has been demonstrated, with a Ki of 1.4 μM.[2] This mechanism holds promise for the development of novel analgesics for neuropathic pain.

Future research should focus on obtaining more detailed quantitative data on the functional effects of this compound on calcium signaling, including:

  • Electrophysiological studies to determine the IC50 for the inhibition of CaV2.2 currents.

  • Calcium imaging experiments to quantify the reduction in intracellular calcium influx in response to neuronal stimulation.

  • In vivo studies to further characterize its pharmacokinetic and pharmacodynamic properties and to expand on its efficacy in various pain models.

A more comprehensive understanding of the functional consequences of this compound's mechanism of action will be crucial for its continued development as a therapeutic agent.

References

Initial reports on BTT-266 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Efficacy of BTT-266

Introduction

This compound is a small-molecule antagonist that has demonstrated initial efficacy in preclinical studies by targeting the protein-protein interaction between the alpha 1 (CaVα1) and beta (CaVβ) subunits of voltage-gated calcium channels (VGCCs).[1][2][3] Specifically, it has been shown to disrupt the trafficking of CaV2.2 channels to the cell membrane, a mechanism that is of significant interest for the development of novel therapeutics for conditions such as neuropathic pain.[1][4] This technical guide provides a comprehensive overview of the initial reports on the efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols used in its evaluation, and visualizing its signaling pathway and experimental workflow.

Mechanism of Action

This compound functions by inhibiting the interaction between the α1 subunit's Alpha Interaction Domain (AID) and the auxiliary β subunit of the voltage-gated calcium channel.[1] This interaction is crucial for the proper trafficking and cell-surface expression of the CaV2.2 channel complex.[2][3] By binding to the CaVβ3 subunit, this compound prevents the formation of the CaVα1-CaVβ complex, which subsequently suppresses the trafficking of CaV2.2 channels to the plasma membrane.[1][2][3] This intracellular action leads to a reduction in the density of functional calcium channels on the neuronal surface, thereby decreasing calcium influx upon depolarization.[1] The analgesic effects of this compound in animal models of neuropathic pain are attributed to this reduction in pronociceptive neurotransmitter release in the dorsal horn of the spinal cord.[1][5]

Signaling Pathway

BTT266_Mechanism_of_Action cluster_0 Intracellular Space cluster_1 Cell Membrane CaV_alpha1 CaVα1 Subunit (Pore-forming) Complex CaVα1-CaVβ Complex CaV_alpha1->Complex CaV_beta CaVβ Subunit (Auxiliary) CaV_beta->Complex Interaction BTT266 This compound BTT266->CaV_beta Binds to BTT266->Complex Inhibits Formation Trafficking Channel Trafficking Complex->Trafficking ER Endoplasmic Reticulum ER->CaV_alpha1 ER->CaV_beta CaV2_2_channel Functional CaV2.2 Channel Trafficking->CaV2_2_channel Leads to Surface Expression Neurotransmitter Neurotransmitter Release CaV2_2_channel->Neurotransmitter Triggers Ca_ion Ca²⁺ Ca_ion->CaV2_2_channel Influx

Caption: Mechanism of action of this compound.

Quantitative Efficacy Data

The preclinical evaluation of this compound has generated quantitative data that substantiates its inhibitory activity and effects on calcium channel function. The following tables summarize these key findings.

Table 1: Binding Affinity and Inhibition Constants

ParameterValueMethodTargetReference
Inhibition Constant (Ki)1.4 ± 0.1 µMFluorescence PolarizationCaVα1-AID and CaVβ3 interaction[1][5]
Dissociation Constant (Kd)3.6 ± 1.1 µMMicroscale ThermophoresisCaVβ3[6]

Table 2: In Vitro Cellular Efficacy

ExperimentCell LineTreatmentEffectReference
Current Density MeasurementHEK-CaV2.250 µM this compound70.7% decrease in current density compared to vehicle[1]
Cell-Surface BiotinylationHEK-CaV2.250 µM this compound (48h)Significant decrease in cell-surface CaV2.2 channels[1][6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the initial efficacy studies of this compound can be summarized as follows.

Fluorescence Polarization (FP) Assay

This assay was utilized to determine the inhibition constant (Ki) of this compound for the CaVα1-CaVβ3 interaction. The principle of this technique is based on the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

  • Reagents : Fluorescently labeled CaVα1-AID peptide, purified CaVβ3 protein, this compound, and appropriate buffer solutions.

  • Procedure :

    • A constant concentration of the fluorescently labeled CaVα1-AID is incubated with the CaVβ3 protein, allowing for complex formation.

    • Increasing concentrations of this compound are added to the mixture.

    • The fluorescence polarization is measured at each concentration of this compound.

    • The data is then fitted to a competitive binding model to calculate the IC50, which is subsequently converted to a Ki value.

Cell-Surface Biotinylation and Western Blot

This method was used to quantify the amount of CaV2.2 channels present on the cell surface following treatment with this compound.

  • Cell Culture and Treatment : HEK-CaV2.2 cells were cultured and treated with either this compound or a vehicle control (DMSO) for 48 hours.[1][6]

  • Biotinylation : The cell surface proteins were labeled with a cell-impermeable biotinylation reagent.

  • Cell Lysis and Protein Isolation : Cells were lysed, and the biotinylated proteins were isolated using streptavidin-coated beads.

  • Western Blot : The isolated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the CaV2.2 α1 subunit and a loading control (e.g., Na+/K+-ATPase).[6]

  • Quantification : The band intensities were quantified to determine the relative amount of cell-surface CaV2.2 in treated versus control cells.

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to measure the functional effect of this compound on CaV2.2 channel activity by recording the calcium currents in whole cells.

  • Cell Preparation : HEK-CaV2.2 cells were pretreated with this compound or vehicle for 48 hours.

  • Recording : Whole-cell patch-clamp recordings were performed. The cell membrane was held at a negative potential, and depolarizing voltage steps were applied to elicit calcium currents.

  • Data Analysis : The peak current amplitude was measured and normalized to the cell capacitance to obtain the current density (pA/pF). The current densities from this compound-treated cells were compared to those from control cells to determine the extent of inhibition.[1]

Experimental Workflow Visualization

BTT266_Experimental_Workflow cluster_0 Compound Screening & Optimization cluster_1 In Vitro Cellular Characterization cluster_2 In Vivo Evaluation Computational_Screening Structure-Based Computational Screening Hit_Compound Hit Compound Identification (e.g., BTT-3) Computational_Screening->Hit_Compound Derivative_Synthesis Derivative Synthesis (e.g., this compound) Hit_Compound->Derivative_Synthesis FP_Assay Fluorescence Polarization Assay (Binding Affinity - Ki) Derivative_Synthesis->FP_Assay Cell_Culture HEK-CaV2.2 Cell Culture & Compound Treatment FP_Assay->Cell_Culture Lead Compound Selection Biotinylation Cell-Surface Biotinylation & Western Blot Cell_Culture->Biotinylation Electrophysiology Whole-Cell Patch-Clamp (Current Density) Cell_Culture->Electrophysiology Surface_Expression Quantify Surface Channel Expression Biotinylation->Surface_Expression Functional_Inhibition Determine Functional Channel Inhibition Electrophysiology->Functional_Inhibition Animal_Model Neuropathic Pain Animal Model Functional_Inhibition->Animal_Model Candidate for In Vivo Testing Systemic_Admin Systemic Administration of this compound Animal_Model->Systemic_Admin Behavioral_Testing Pain Behavior Assessment Systemic_Admin->Behavioral_Testing Analgesic_Efficacy Determine Analgesic Efficacy Behavioral_Testing->Analgesic_Efficacy

Caption: Generalized experimental workflow for this compound evaluation.

Conclusion

The initial preclinical data for this compound demonstrate a promising and novel mechanism for the modulation of voltage-gated calcium channels. By disrupting the CaVα1-CaVβ protein-protein interaction, this compound effectively reduces the cell-surface expression and function of CaV2.2 channels. The quantitative data from binding and cellular assays provide a solid foundation for its mechanism of action. Further studies, including more detailed pharmacokinetic and pharmacodynamic profiling, as well as evaluation in a broader range of preclinical models, will be crucial for determining its potential as a therapeutic agent. The experimental approaches outlined here serve as a basis for the continued investigation and development of this compound and other compounds targeting similar protein-protein interactions.

References

Unraveling the Therapeutic Potential of BTT-266: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a therapeutic agent designated as BTT-266 did not yield specific results. However, the query revealed information on several other investigational drugs with similar nomenclature, most notably TAS266 and ST266, as well as BTT1023. This guide synthesizes the publicly available data on these compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, while acknowledging the absence of information on a specific "this compound".

TAS266: A Novel Agonistic Nanobody Targeting the DR5 Receptor

TAS266 is a tetravalent agonistic Nanobody® that targets the Death Receptor 5 (DR5), a key mediator of apoptosis. Preclinical studies demonstrated that TAS266 was more potent than a cross-linked DR5 antibody or TRAIL (TNF-related apoptosis-inducing ligand).

A first-in-human Phase I clinical trial was initiated to evaluate the safety, tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary efficacy of TAS266 in adult patients with advanced solid tumors.[1]

Clinical Trial Protocol

Patients were slated to receive TAS266 intravenously at doses of 3, 10, 15, or 20 mg/kg on days 1, 8, 15, and 22 of a 28-day cycle.[1] However, the study was terminated prematurely due to unexpected hepatotoxicity.[1]

Key Findings and Quantitative Data

Three out of four patients at the initial 3 mg/kg dose level experienced Grade ≥3 elevations in aspartate aminotransferase (AST) and/or alanine (B10760859) aminotransferase (ALT) during the first cycle.[1] These elevations were reversible upon discontinuation of TAS266.[1]

Table 1: TAS266 Phase I Hepatotoxicity Data

ParameterObservation
Dose Level3 mg/kg
Number of Patients4
Patients with Grade ≥3 AST/ALT Elevation3
Onset of ToxicityCycle 1
ReversibilityYes, upon discontinuation

Evidence of pre-existing antibodies capable of binding to TAS266 was detected in the three patients who developed dose-limiting toxicities.[1] Immunogenicity was observed to increase following treatment.[1] The proposed mechanism for the observed hepatotoxicity involves the high potency of TAS266, potential immunogenicity, and possible increased DR5 expression on hepatocytes, leading to enhanced DR5 clustering and subsequent activation of apoptosis in liver cells.[1]

Signaling Pathway

DR5_Signaling_Pathway cluster_cell Hepatocyte TAS266 TAS266 DR5 DR5 FADD FADD Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Apoptosis Apoptosis

ST266: A Potential Therapy for Necrotizing Enterocolitis

ST266 is under investigation for the treatment of necrotizing enterocolitis (NEC) in infants. A Phase 1-2 clinical trial is designed to assess the safety, tolerability, and preliminary efficacy of ST266.[2]

Clinical Trial Design

This is a randomized, controlled, open-label study with a sequential cohort design.[2] Infants with Bell's stage IIA or higher medical NEC will be randomized to receive either ST266 in addition to the standard of care (SOC) or SOC alone.[2]

Two dose levels of ST266 are being evaluated: 0.5 mL/kg and 1.0 mL/kg, administered once daily via intravenous infusion.[2] The study will enroll infants in different weight ranges.[2] The primary objective is to determine the safety and tolerability based on the incidence of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[2] The secondary objective is to assess preliminary efficacy.[2]

Experimental Workflow

ST266_Trial_Workflow Patient_Screening Infants with Bell's Stage IIA+ NEC Randomization Randomization Patient_Screening->Randomization Cohort_1 ST266 (0.5 or 1.0 mL/kg) + SOC Randomization->Cohort_1 Cohort_2 SOC Alone Randomization->Cohort_2 Treatment Once Daily IV Infusion Cohort_1->Treatment Follow_up Safety and Efficacy Assessment Cohort_2->Follow_up Treatment->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis

BTT1023: Targeting Vascular Adhesion Protein-1 (VAP-1) in Primary Sclerosing Cholangitis

BTT1023 is a human monoclonal antibody that targets Vascular Adhesion Protein-1 (VAP-1). It has been investigated in a Phase II clinical trial for the treatment of Primary Sclerosing Cholangitis (PSC), a progressive immune-mediated biliary disease.[3][4]

Rationale and Study Design

PSC is characterized by bile duct inflammation and fibrosis.[3] VAP-1 plays a role in mediating liver inflammation and fibrosis.[4] The rationale for the trial was to evaluate the impact of VAP-1 blockade with BTT1023 on this disease.[3]

The study was a single-arm, two-stage, multi-center Phase II clinical trial to investigate the safety and preliminary efficacy of BTT1023.[3] The primary efficacy endpoint was a reduction in elevated levels of alkaline phosphatase (ALP), a biomarker for bile duct inflammation.[4] Secondary endpoints included various measures of liver injury and fibrosis.[4]

Treatment Protocol

Patients with PSC received BTT1023 via intravenous infusion every two weeks over an 11-week treatment period.[4]

Table 2: BTT1023 Phase IIa Study Protocol

ParameterDetail
DrugBTT1023
IndicationPrimary Sclerosing Cholangitis (PSC)
PhaseIIa
AdministrationIntravenous infusion
Dosing FrequencyEvery two weeks
Treatment Duration11 weeks
Primary EndpointReduction in Alkaline Phosphatase (ALP)

While the search results describe the initiation and design of this trial, a comprehensive summary of the final results and quantitative data was not available in the provided information.

References

BTT-266 (NMRA-266): A Technical Overview of its Modulation of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 17, 2025

Abstract

BTT-266, publicly known as NMRA-266, is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. Developed for the treatment of schizophrenia, its mechanism centers on dampening neuronal excitability, particularly within the striatal circuits implicated in the positive symptoms of the disorder. However, the compound's development was halted by a clinical hold from the U.S. Food and Drug Administration (FDA) due to the observation of convulsions in preclinical animal studies, highlighting a significant and unintended effect on neuronal hyperexcitability. This document provides an in-depth technical guide on the core pharmacology of this compound, its intended mechanism of action on neuronal excitability, and the critical safety findings that have impeded its clinical progression.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including psychosis, apathy, and cognitive deficits. While current antipsychotics primarily target the dopamine (B1211576) D2 receptor, there is a significant unmet need for novel therapeutic strategies with improved efficacy and tolerability. The M4 muscarinic acetylcholine receptor has emerged as a promising target due to its role in modulating striatal dopamine release.[1] this compound (NMRA-266) was designed as a selective M4 PAM to offer a novel therapeutic approach.

Positive allosteric modulators offer a nuanced approach to receptor modulation. Rather than directly activating the receptor, PAMs bind to a site distinct from the orthosteric ligand binding site and enhance the receptor's response to the endogenous agonist, acetylcholine. This approach was intended to provide a more targeted and physiological modulation of the M4 receptor.

Mechanism of Action and Intended Effects on Neuronal Excitability

This compound is a positive allosteric modulator of the M4 muscarinic receptor.[2] M4 receptors are G-protein coupled receptors that couple to the Gi/o signaling pathway. Activation of M4 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

In the striatum, M4 receptors are strategically located on cholinergic interneurons and striatal projection neurons. The intended therapeutic effect of this compound was to potentiate the effects of acetylcholine at these receptors, leading to a reduction in dopamine release. This was expected to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with striatal hyperdopaminergia.

Signaling Pathway of M4 Receptor Activation

The activation of the M4 receptor by acetylcholine, potentiated by this compound, initiates a signaling cascade that ultimately reduces neuronal excitability.

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds BTT_266 This compound (PAM) BTT_266->M4R Potentiates Gi_o Gi/o Protein M4R->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+ channels) Gi_o->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Modulates Ion_Channels->Neuronal_Excitability Leads to

Figure 1: M4 Receptor Signaling Pathway

Preclinical Findings and Unintended Effects on Neuronal Excitability

While the intended effect of this compound was to dampen neuronal excitability in specific brain circuits, preclinical studies revealed a critical safety issue. In studies involving rabbits, administration of this compound led to the observation of convulsions.[2] This adverse event indicates a significant and unintended increase in neuronal excitability, contrary to the compound's therapeutic hypothesis.

The precise mechanism underlying the convulsive effects of this compound has not been publicly disclosed. However, it suggests that the compound may have off-target effects or that the potentiation of M4 receptor activity, perhaps in other brain regions or under certain physiological conditions, can lead to a state of hyperexcitability.

Quantitative Data

Detailed quantitative data from preclinical studies of this compound, such as receptor binding affinities, EC50 values for M4 potentiation, and dose-response relationships in animal models of schizophrenia, have not been made publicly available. The primary publicly disclosed preclinical finding is the qualitative observation of convulsions in rabbits.

Table 1: Summary of Publicly Available Preclinical Data for this compound (NMRA-266)

ParameterFindingSpeciesImplication on Neuronal Excitability
Safety Observation of convulsionsRabbitSignificant increase in neuronal excitability

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, a general methodology for assessing the effects of a compound like this compound on neuronal excitability would likely involve the following:

In Vitro Electrophysiology
  • Objective: To determine the effect of the compound on neuronal firing and synaptic transmission.

  • Methodology:

    • Preparation of acute brain slices from rodents (e.g., containing the striatum or hippocampus).

    • Use of patch-clamp electrophysiology to record from individual neurons.

    • Bath application of this compound at various concentrations in the presence of an M4 receptor agonist (e.g., acetylcholine).

    • Measurement of changes in resting membrane potential, action potential firing frequency, and synaptic currents (e.g., excitatory postsynaptic currents, EPSCs, and inhibitory postsynaptic currents, IPSCs).

In Vivo Animal Models of Schizophrenia
  • Objective: To assess the efficacy of the compound in animal models that mimic certain aspects of schizophrenia.

  • Methodology:

    • Use of models such as phencyclidine (PCP) or amphetamine-induced hyperlocomotion in rodents.

    • Administration of this compound at various doses.

    • Measurement of locomotor activity as a proxy for antipsychotic-like effects.

Safety Pharmacology
  • Objective: To evaluate the potential adverse effects of the compound on major physiological systems, including the central nervous system.

  • Methodology:

    • Administration of escalating doses of this compound to various animal species (including rabbits).

    • Continuous observation for behavioral changes, including the incidence of convulsions.

    • Electroencephalogram (EEG) monitoring to detect seizure activity.

Clinical Development and Future Directions

The Phase 1 clinical trial of this compound in healthy volunteers was placed on clinical hold by the FDA following the preclinical safety findings.[2] This has halted the clinical development of this specific compound.

The experience with this compound underscores the complexities of targeting the M4 muscarinic receptor. While it remains a promising target for schizophrenia, the therapeutic window for M4 PAMs and the potential for off-target or paradoxical effects on neuronal excitability require careful consideration in future drug development efforts.

Logical Workflow for M4 PAM Development and Evaluation

M4_PAM_Workflow Start Start: Identify M4 PAM (e.g., this compound) In_Vitro In Vitro Characterization - Binding Affinity - Selectivity - Potency (EC50) Start->In_Vitro Preclinical_Efficacy Preclinical Efficacy Models (e.g., Amphetamine-induced hyperactivity) In_Vitro->Preclinical_Efficacy Safety_Pharmacology Safety Pharmacology - Cardiovascular - Respiratory - CNS (Convulsion Watch) Preclinical_Efficacy->Safety_Pharmacology Clinical_Hold Clinical Hold (Convulsions Observed) Safety_Pharmacology->Clinical_Hold Adverse Events Phase_1 Phase 1 Clinical Trial (Healthy Volunteers) Safety_Pharmacology->Phase_1 No Adverse Events End Development Halted Clinical_Hold->End

Figure 2: M4 PAM Development Workflow

Conclusion

This compound (NMRA-266) represents a targeted effort to modulate neuronal excitability for the treatment of schizophrenia through positive allosteric modulation of the M4 muscarinic receptor. While the scientific rationale is sound, the preclinical observation of convulsions highlights a critical challenge in its development. This outcome underscores the importance of comprehensive safety pharmacology studies and the need for a deeper understanding of the multifaceted roles of the M4 receptor in regulating neuronal networks throughout the brain. Future research in this area will need to focus on identifying M4 PAMs with an improved safety profile to realize the therapeutic potential of this promising target.

References

Methodological & Application

BTT-266 Experimental Protocol for In Vitro Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTT-266 is an experimental antagonist of voltage-gated calcium channels (CaV), with a specific mechanism of action that involves the disruption of the protein-protein interaction between the CaVα1 and CaVβ3 subunits. This inhibitory action modulates the activity of the CaV2.2 channel, a key player in neuronal signaling and a validated target for the development of analgesics for neuropathic pain. The binding affinity (Ki) of this compound for the CaVα1-AID-CaVβ3 interaction has been determined to be 1.4 μM.

These application notes provide detailed protocols for the in vitro characterization of this compound and similar compounds targeting the CaV2.2 channel. The described methodologies include a fluorescent calcium influx assay and an automated patch-clamp electrophysiology assay, both utilizing Human Embryonic Kidney 293 (HEK293) cells stably expressing the CaV2.2 channel. A protocol for a competitive binding assay to determine the binding affinity (Ki) is also detailed.

Data Presentation

The following tables summarize key quantitative data for this compound and other known CaV2.2 channel blockers for comparative purposes.

Table 1: Binding Affinity of this compound

CompoundTarget InteractionK_i_ (μM)
This compoundCa_V_α1-AID-Ca_V_β31.4

Table 2: Comparative IC_50_ Values of Known Ca_V_2.2 Channel Blockers

CompoundAssay TypeCell LineIC_50_ (nM)Reference
ω-conotoxin GVIAKCl evoked Ca²⁺ responseSH-SY5Y11.2 ± 3.3[1]
ω-conotoxin MVIIA (Ziconotide)KCl evoked Ca²⁺ responseSH-SY5Y6.8 ± 2.1[1]
MONIRO-1Whole-cell patch clampHEK293 expressing hCa_V_2.234,000 ± 3,600[1]
RD2Whole-cell patch clamptsA201 expressing hCa_V_2.25,500 ± 1,100[1]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by targeting the interaction between the α1 and β subunits of the voltage-gated calcium channel. This disruption prevents the proper assembly and function of the channel, leading to a reduction in calcium influx upon membrane depolarization.

BTT266_Mechanism cluster_membrane Cell Membrane CaV_alpha1 CaVα1 (pore-forming subunit) CaV_alpha1->Interaction CaV_beta3 CaVβ3 (cytoplasmic subunit) CaV_beta3->Interaction BTT266 This compound BTT266->Interaction Inhibits Ca_channel Functional CaV2.2 Channel Interaction->Ca_channel Channel Assembly & Trafficking Ca_ion Ca²⁺ Ca_channel->Ca_ion Calcium Influx

Mechanism of this compound action on the CaV2.2 channel.

Experimental Protocols

Calcium Influx Assay Using Fluo-4 AM

This assay measures the inhibition of depolarization-induced calcium influx in HEK293 cells stably expressing the CaV2.2 channel. The intracellular calcium concentration is monitored using the fluorescent indicator Fluo-4 AM.[2][3][4][5]

Materials:

  • HEK293 cells stably expressing CaV2.2

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fluo-4 AM (1-5 mM stock in anhydrous DMSO)

  • Pluronic® F-127 (20% w/v in anhydrous DMSO)

  • Probenecid (100-250 mM stock, optional)

  • Physiological saline buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Depolarization buffer (physiological saline with a high concentration of KCl, e.g., 90 mM)

  • This compound and other test compounds

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescent plate reader with a liquid handling system

Procedure:

  • Cell Plating: Seed the HEK293-CaV2.2 cells in the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by diluting the stock solutions of Fluo-4 AM and Pluronic® F-127 in physiological saline buffer to final concentrations of 1-5 µM and 0.02%, respectively. If using probenecid, add it to a final concentration of 1-2.5 mM.

    • Remove the culture medium from the cells and wash once with the physiological saline buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells twice with the physiological saline buffer to remove excess dye.

    • Add the physiological saline buffer containing various concentrations of this compound or other test compounds to the wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~506 nm) for 10-20 seconds.

    • Use the liquid handler to add the depolarization buffer to all wells to activate the CaV2.2 channels.

    • Immediately begin recording the change in fluorescence over time for 1-2 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well after depolarization.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control and plot the concentration-response curve to determine the IC_50_ value for this compound.

Calcium_Influx_Workflow A Seed HEK293-CaV2.2 cells in 96-well plate B Culture overnight A->B C Load cells with Fluo-4 AM B->C D Incubate with this compound C->D E Measure baseline fluorescence D->E F Add depolarization buffer (KCl) E->F G Measure fluorescence change F->G H Calculate IC50 G->H

Workflow for the calcium influx assay.

Automated Patch-Clamp Electrophysiology Assay

This assay directly measures the ion current through the CaV2.2 channels and the inhibitory effect of this compound. Automated patch-clamp systems offer higher throughput compared to manual patch-clamp.[1][6][7][8][9][10]

Materials:

  • HEK293 cells stably expressing CaV2.2

  • External and internal solutions for patch-clamp recording

  • This compound and other test compounds

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Cell Preparation: Culture and harvest the HEK293-CaV2.2 cells to obtain a single-cell suspension in the external solution.

  • System Setup: Prime the automated patch-clamp system with the external and internal solutions as per the manufacturer's instructions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal and Whole-Cell Formation: The system will automatically trap the cells, form a gigaseal, and establish a whole-cell configuration.

  • Current Recording:

    • Hold the cells at a membrane potential of -80 mV.

    • Apply a depolarizing voltage step (e.g., to +10 mV for 50 ms) to elicit CaV2.2 currents.

    • Repeat this stimulation at a regular frequency to establish a stable baseline current.

  • Compound Application:

    • Prepare serial dilutions of this compound in the external solution.

    • Apply each concentration cumulatively to the cells, allowing the current to reach a steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline current before compound application.

    • Plot the concentration-response curve and fit the data to determine the IC_50_ value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target by measuring its ability to compete with a radiolabeled ligand that binds to the same site.

Materials:

  • Membrane preparations from cells or tissues expressing the CaV2.2 channel complex

  • Radiolabeled ligand (e.g., [¹²⁵I]ω-conotoxin GVIA)

  • This compound and other non-labeled competing compounds

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its K_d_, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with the scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

    • Determine the IC_50_ value from the competition curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

References

Application Notes and Protocols for the Evaluation of Novel Compounds in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. Preclinical animal models are indispensable tools for understanding the pathophysiology of neuropathic pain and for the discovery and development of novel analgesic compounds.[1] These application notes provide detailed protocols for utilizing common rodent models of neuropathic pain to evaluate the efficacy of a hypothetical test compound, referred to herein as "Compound X." The focus is on two widely used and well-validated surgical models: the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model.[2]

Animal Models of Neuropathic Pain

The selection of an appropriate animal model is critical and should be based on the specific research question and the clinical condition being modeled.[3] The CCI and SNI models are frequently used due to their reliability in inducing long-lasting pain-like behaviors.[4][5]

Chronic Constriction Injury (CCI) Model

The CCI model involves the loose ligation of the sciatic nerve, leading to inflammation and nerve compression that mimics chronic nerve compression injuries in humans.[5][6][7] This procedure results in robust and persistent mechanical allodynia and thermal hyperalgesia.[7][8]

Protocol for CCI Surgery in Rats:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane) and maintain a surgical plane of anesthesia throughout the procedure.[9][10]

  • Surgical Preparation: Shave the lateral surface of the thigh of the hind limb and sterilize the surgical area with alternating scrubs of 70% ethanol (B145695) and povidone-iodine.[9]

  • Incision and Nerve Exposure: Make a small incision through the skin and fascia over the biceps femoris muscle. Gently separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.[7][9]

  • Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with approximately 1 mm spacing between them.[7][8][9] The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.[8][9]

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[6][7][9]

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 48 hours to manage surgical pain (note: some protocols may omit analgesics to avoid interference with neuropathic pain development, a decision that requires careful ethical consideration).[6] House animals individually or in small groups with easily accessible food and water. Monitor the animals for signs of distress and infection. Wound clips are typically removed 7-10 days post-surgery.[6]

Spared Nerve Injury (SNI) Model

The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[4][11] This model produces a very consistent and long-lasting mechanical hypersensitivity in the territory of the spared sural nerve.[4][12]

Protocol for SNI Surgery in Rats:

  • Anesthesia and Surgical Preparation: Follow the same procedures as described for the CCI model.

  • Incision and Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.[11]

  • Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a silk suture. Transect the nerves distal to the ligation, removing a small section (2-4 mm) of the distal nerve stump to prevent regeneration.[11] Great care must be taken to avoid stretching or touching the spared sural nerve.

  • Closure and Post-operative Care: Close the muscle and skin layers as described for the CCI model and provide appropriate post-operative care.

Behavioral Assessment of Neuropathic Pain

Behavioral tests are used to quantify pain-like behaviors in rodents. The most common assessments for neuropathic pain are the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[13]

Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Protocol for the Von Frey Test:

  • Acclimation: Place the animals in individual transparent plastic chambers on an elevated wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.[14][15]

  • Stimulation: Apply calibrated von Frey filaments or an electronic von Frey anesthesiometer to the mid-plantar surface of the hind paw.[9][16]

    • Manual Filaments (Up-Down Method): Start with a filament in the middle of the force range (e.g., 2.0 g). Apply the filament with enough force to cause it to bend slightly and hold for 6-8 seconds. A positive response is a sharp withdrawal or licking of the paw. The choice of the next filament is determined by the response to the previous one (a weaker filament after a positive response, a stronger one after a negative response).[14]

    • Electronic von Frey: Apply a constant, increasing force to the plantar surface of the paw until the animal withdraws its limb. The device automatically records the force at which the paw withdrawal occurred.[16][17]

  • Data Collection: Repeat the measurement several times (e.g., 3-5 times) with a few minutes interval between stimuli and calculate the mean withdrawal threshold.

Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a radiant heat source.[18][19][20]

Protocol for the Hargreaves Test:

  • Acclimation: Place the animals in individual plexiglass compartments on a glass plate and allow them to acclimate.[18]

  • Stimulation: Position a radiant heat source underneath the glass plate, directly aimed at the mid-plantar surface of the hind paw to be tested.[18][20]

  • Data Collection: Activate the heat source, which starts a timer. The timer stops automatically when the animal withdraws its paw.[18] Record the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[21]

  • Analysis: Repeat the measurement 3-5 times with an interval of at least 5 minutes between tests and calculate the mean withdrawal latency.

Experimental Workflow and Data Presentation

A typical experimental design to evaluate "Compound X" would involve baseline testing, induction of neuropathy, and post-treatment testing.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a novel compound in a neuropathic pain model.

G A Animal Acclimation B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Randomization into Groups (Sham, Vehicle, Compound X) B->C D Induction of Neuropathy (CCI or SNI Surgery) C->D E Post-operative Recovery (e.g., 7 days) F Confirmation of Neuropathy (Behavioral Testing) E->F G Chronic Dosing Period (Vehicle or Compound X) F->G H Post-dosing Behavioral Testing (Acute or Chronic Effects) I Tissue Collection (Spinal Cord, DRG, Nerve) H->I J Data Analysis & Interpretation I->J

Caption: Experimental workflow for preclinical evaluation of a novel compound in a neuropathic pain model.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of Compound X on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaselineDay 7 Post-Surgery (Pre-dose)Day 7 Post-Surgery (Post-dose)Day 14 Post-Surgery (Post-dose)
Sham15.2 ± 1.114.9 ± 1.315.1 ± 1.214.8 ± 1.4
Vehicle (CCI)15.0 ± 1.22.5 ± 0.42.8 ± 0.52.6 ± 0.6
Compound X (10 mg/kg)14.9 ± 1.02.6 ± 0.58.7 ± 1.09.5 ± 1.2
Compound X (30 mg/kg)15.1 ± 1.32.4 ± 0.312.1 ± 1.513.5 ± 1.6
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.

Table 2: Effect of Compound X on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupBaselineDay 7 Post-Surgery (Pre-dose)Day 7 Post-Surgery (Post-dose)Day 14 Post-Surgery (Post-dose)
Sham10.5 ± 0.810.2 ± 0.910.4 ± 0.710.3 ± 0.8
Vehicle (CCI)10.3 ± 0.74.1 ± 0.54.3 ± 0.64.0 ± 0.5
Compound X (10 mg/kg)10.4 ± 0.94.2 ± 0.47.5 ± 0.88.1 ± 0.9
Compound X (30 mg/kg)10.2 ± 0.64.0 ± 0.59.1 ± 0.79.8 ± 0.6
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.

Signaling Pathways in Neuropathic Pain

While the specific target of "Compound X" is unknown, a general understanding of key signaling pathways involved in neuropathic pain is crucial for mechanism-of-action studies. A common pathway involves central sensitization in the spinal cord dorsal horn, driven by neurotransmitters like glutamate (B1630785) and substance P, and the activation of glial cells.

G cluster_0 Peripheral Nerve Injury cluster_1 Spinal Cord Dorsal Horn cluster_2 Presynaptic Terminal cluster_3 Postsynaptic Neuron cluster_4 Glial Cells (Microglia, Astrocytes) A Ectopic Discharges C Increased Release of Glutamate & Substance P A->C B Inflammatory Mediators B->C D Activation of NMDA & NK1 Receptors C->D E Calcium Influx D->E F Activation of PKC, PKA, MAPK E->F G Central Sensitization (Allodynia & Hyperalgesia) F->G H Activation I Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) H->I I->F

Caption: Simplified signaling pathway of central sensitization in neuropathic pain.

Tissue Collection and Analysis

At the end of the behavioral experiments, tissues can be collected for mechanistic studies.

Protocol for Tissue Collection:

  • Euthanasia: Deeply anesthetize the animals and euthanize them according to approved institutional protocols.

  • Perfusion: Perform transcardial perfusion with saline followed by 4% paraformaldehyde for immunohistochemistry, or with saline only for biochemical assays.

  • Dissection: Carefully dissect the lumbar spinal cord, dorsal root ganglia (DRGs), and the injured sciatic nerve.

  • Processing: Process tissues for the desired analysis:

    • Immunohistochemistry: To examine the expression and localization of proteins of interest (e.g., markers of neuronal activation like c-Fos, or glial activation markers like Iba1 and GFAP).

    • Western Blot or ELISA: To quantify the levels of specific proteins or cytokines.

    • RT-qPCR: To measure the expression of target genes.

These protocols and guidelines provide a framework for the preclinical evaluation of novel compounds for the treatment of neuropathic pain. Adherence to rigorous and standardized procedures is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BTT-266" was not identified in a review of available scientific literature. The following information is provided for the compounds AT-2266 and TAS266 , which are potential typographical variations of the requested substance and have been characterized in preclinical animal studies.

AT-2266: A Pyridonecarboxylic Acid Derivative

AT-2266 is a pyridonecarboxylic acid derivative with antibacterial properties. The following data summarizes its pharmacokinetic profile in rats and mice and provides a general protocol for its administration.

Quantitative Data Summary

Table 1: Single-Dose Pharmacokinetics of AT-2266 in Mice

ParameterValue
Dose 50 mg/kg
Route of Administration Oral
Mean Peak Plasma Level (Cmax) 2.39 µg/mL
Elimination Half-Life (t1/2) 2.24 hours
24-hour Urinary Recovery 56.6%

Table 2: Single-Dose Pharmacokinetics of AT-2266 in Rats

ParameterValue
Dose 50 mg/kg
Route of Administration Oral
Mean Peak Plasma Level (Cmax) 1.63 µg/mL
Elimination Half-Life (t1/2) 2.81 hours
24-hour Urinary Recovery 40.5%
24-hour Biliary Recovery 2.47%
24-hour Fecal Recovery 52.7%

Table 3: Peak Tissue Distribution of AT-2266 in Rats Following a Single 50 mg/kg Oral Dose

TissueMean Peak Level (µg/mL or g)
Plasma 2.47
Lung 4.60
Muscle 5.35
Kidney 33.9
Experimental Protocols

Protocol 1: Single-Dose Oral Administration of AT-2266 in Rats or Mice

1. Objective: To assess the pharmacokinetic profile of a single oral dose of AT-2266 in rats or mice.

2. Materials:

  • AT-2266

  • Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Animal balance

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for quantifying AT-2266 in plasma and tissues (e.g., HPLC)

3. Animal Models:

  • Species: Sprague-Dawley rats or CD-1 mice

  • Age and weight to be consistent across study groups.

  • Animals should be fasted overnight prior to dosing, with water available ad libitum.

4. Dosing Procedure:

  • Prepare a homogenous suspension of AT-2266 in the chosen vehicle at the desired concentration.

  • Weigh each animal to determine the precise volume of the suspension to be administered.

  • Administer a single oral dose of 50 mg/kg of AT-2266 using an appropriately sized gavage needle.

5. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Process blood samples to separate plasma and store at -80°C until analysis.

  • For tissue distribution studies, euthanize animals at selected time points and harvest tissues of interest. Tissues should be rinsed, blotted dry, weighed, and stored at -80°C until analysis.

6. Analysis:

  • Determine the concentration of AT-2266 in plasma and tissue homogenates using a validated analytical method.

  • Calculate pharmacokinetic parameters (Cmax, t1/2, etc.) from the plasma concentration-time data.

Mechanism of Action and Signaling Pathway

AT-2266 is a quinolone-like compound and is proposed to act as a DNA gyrase inhibitor. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, AT-2266 prevents the relaxation of supercoiled DNA, leading to the disruption of these critical cellular processes and ultimately bacterial cell death.

AT2266_Mechanism AT2266 AT-2266 Gyrase Bacterial DNA Gyrase AT2266->Gyrase Inhibits DNA Supercoiled DNA Gyrase->DNA Relaxes CellDeath Bacterial Cell Death Gyrase->CellDeath Inhibition leads to Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Replication->CellDeath Transcription->CellDeath

Proposed mechanism of action for AT-2266.

TAS266: A Tetravalent Agonistic Nanobody

TAS266 is a novel agonistic tetravalent Nanobody® that targets the Death Receptor 5 (DR5). Preclinical studies have demonstrated its potential as an anti-neoplastic agent.

Compound Summary

Table 4: Overview of TAS266

PropertyDescription
Compound Type Tetravalent Nanobody®
Target Death Receptor 5 (DR5)
Mechanism of Action Agonist; induces apoptosis in DR5-expressing cells.
Preclinical Models Investigated in multiple human tumor xenograft models.
Note on Rat/Mouse Dosage Specific dosage and administration protocols for rats and mice were not detailed in the reviewed literature abstracts. Preclinical safety studies were noted in cynomolgus monkeys.
Mechanism of Action and Signaling Pathway

TAS266 is a potent DR5 agonist.[1][2][3][4] Its tetravalent structure allows for efficient clustering of DR5 receptors on the surface of tumor cells. This clustering initiates the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates a caspase cascade, leading to programmed cell death (apoptosis).[1][2]

TAS266_Pathway cluster_cell Tumor Cell DR5 DR5 Receptor DISC DISC Formation DR5->DISC Clustering Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TAS266 TAS266 TAS266->DR5 Binds and Activates

Signaling pathway of TAS266-induced apoptosis.

References

Application Notes and Protocols for Preparing BTT-266 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and consistent preparation of small molecule inhibitor stock solutions is a foundational requirement for reliable and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the preparation, storage, and use of BTT-266, a hypothetical small molecule inhibitor, in a cell culture setting. The procedures outlined below are designed to ensure the stability and activity of the compound, thereby minimizing experimental variability. Adherence to these guidelines is crucial for obtaining meaningful data in drug discovery and development research.

Compound Data: this compound

Quantitative data for this compound should be confirmed from the Certificate of Analysis (CofA) provided by the supplier. The table below provides a template with representative data.

ParameterValueNotes
Molecular Weight ( g/mol ) 489.55Essential for accurate molar concentration calculations.
Purity (%) >99%High purity is critical for in vitro assays to avoid off-target effects.
Appearance White to off-white crystalline solidVisual confirmation of compound integrity.
Solubility (mg/mL) DMSO: ≥ 50 mg/mLEthanol: < 1 mg/mLWater: InsolubleDetermines the appropriate solvent. DMSO is the recommended solvent for the primary stock solution.
Recommended Storage Powder: -20°C or -80°CStock Solution: -80°CFollow supplier recommendations to prevent degradation. Protect from light and moisture.

Experimental Protocol I: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber, or light-blocking microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the lyophilized powder is at the bottom of the vial.[1]

  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution of this compound (MW = 489.55 g/mol ): Mass (mg) = 0.01 mol/L x 0.001 L x 489.55 g/mol x 1000 mg/g = 4.8955 mg

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated mass of this compound powder using an analytical balance. Tare the balance with the weighing vessel (e.g., a microcentrifuge tube) before adding the compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile, light-blocking microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Cap the tube securely.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[2] A brief sonication or gentle warming in a 37°C water bath may aid dissolution, but the compound's stability under these conditions should be verified.[2] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[1][2]

    • Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C, protected from light.[1][3]

G cluster_prep Stock Solution Preparation start Start: this compound Powder calculate Calculate Mass for 10 mM Stock start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate Until Fully Dissolved dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -80°C aliquot->store end End: 10 mM this compound Stock store->end

Caption: Workflow for preparing a this compound stock solution.

Experimental Protocol II: Preparation of Working Solutions and Cell Treatment

This protocol outlines the preparation of working solutions of this compound from the 10 mM stock and their application to cultured cells.

Materials and Equipment:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Cultured cells in appropriate vessels (e.g., 96-well plates)

  • Pipettes and sterile, filtered pipette tips

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[1]

  • Preparation of Working Solutions (Serial Dilutions):

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired experimental concentrations. It is crucial to ensure thorough mixing at each dilution step.[1]

    • Important: To prevent precipitation, it may be necessary to perform an intermediate dilution of the DMSO stock in DMSO before diluting into the aqueous culture medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3][4]

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of complete medium (1:100 dilution), resulting in a 100 µM solution.

      • Add the appropriate volume of this 100 µM solution to the wells containing cells and medium to reach the final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, matching the highest concentration of DMSO used in the experimental conditions. This is essential to differentiate the effects of the compound from those of the solvent.[1]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture vessels (e.g., 96-well or 6-well plates) at a predetermined density that will allow for optimal growth during the experiment.[5]

    • Allow the cells to adhere and recover for 24 hours before treatment.[1]

  • Cell Treatment:

    • Remove the existing medium from the wells.

    • Replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Ensure each condition is tested in triplicate or with a sufficient number of replicates for statistical significance.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the specific assay being performed.[1]

G cluster_workflow Cell Treatment Workflow seed_cells Seed Cells in Culture Plate incubate_adhere Incubate 24h for Adherence seed_cells->incubate_adhere treat_cells Remove Old Medium & Add Treatments incubate_adhere->treat_cells thaw_stock Thaw 10 mM This compound Stock prepare_working Prepare Working Solutions & Vehicle Control thaw_stock->prepare_working prepare_working->treat_cells incubate_experiment Incubate for Experimental Duration treat_cells->incubate_experiment assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate_experiment->assay

Caption: Experimental workflow for cell treatment with this compound.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Small molecule inhibitors are frequently designed to target specific nodes within signaling pathways that are dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for such inhibitors.[6]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Thr308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Ser473 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth BTT266 This compound BTT266->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

References

Application Notes and Protocols for BTT-266 in Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following application note has been created as a representative example for a hypothetical novel investigational agent, herein referred to as "BTT-266," to provide a framework of protocols and data presentation for evaluating a new chemical entity in electrophysiology. All data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a novel small molecule under investigation for its potential as a potent and selective modulator of voltage-gated sodium channels (Nav). Electrophysiology studies are fundamental to characterizing the mechanism of action and assessing the therapeutic potential and safety profile of new chemical entities like this compound.[1] This document provides detailed protocols for the electrophysiological evaluation of this compound using the gold-standard patch-clamp technique.[2][3][4] The methodologies described herein are designed to assess the potency, selectivity, and state-dependence of this compound on specific Nav channel subtypes.

Hypothetical Mechanism of Action

This compound is hypothesized to be a state-dependent blocker of the human Nav1.7 channel, a genetically validated target for the treatment of pain. It is postulated to exhibit a higher affinity for the inactivated state of the channel, suggesting its potential utility in conditions characterized by neuronal hyperexcitability. The following application notes will guide the user in testing this hypothesis through detailed patch-clamp experiments.

Data Presentation: Hypothetical Effects of this compound

The following tables summarize the hypothetical electrophysiological effects of this compound on various ion channels as determined by whole-cell patch-clamp recordings.

Table 1: Potency of this compound on a Panel of Voltage-Gated Sodium Channels

Channel SubtypeCell LineIC50 (nM)Hill Slopen
hNav1.7HEK29325.31.112
hNav1.5CHO> 10,000-8
hNav1.1HEK293875.20.910
hNav1.2HEK2931,2341.09

Table 2: State-Dependent Inhibition of hNav1.7 by this compound

Channel StateHolding Potential (mV)IC50 (nM)Fold Shiftn
Resting-120987.6-11
Inactivated-6022.843.311

Table 3: Off-Target Effects of this compound on Other Key Ion Channels

ChannelCell LineTest Concentration (µM)% Inhibitionn
hERG (Kv11.1)HEK293102.1 ± 0.515
hCav1.2HEK293105.8 ± 1.210
hKir2.1CHO101.3 ± 0.38

Experimental Protocols

This section provides detailed methodologies for the key electrophysiology experiments to characterize this compound.

Cell Culture
  • Cell Lines: Use Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human ion channel of interest (e.g., hNav1.7).

  • Growth Medium: Culture cells in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Passaging: Passage cells every 3-4 days and plate them onto glass coverslips for patch-clamp experiments when they reach 70-90% confluency.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Whole-Cell Voltage-Clamp Recording

The whole-cell patch-clamp configuration allows for the recording of ionic currents across the entire cell membrane while controlling the membrane voltage.[2][5][6]

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Giga-ohm Seal Formation: Approach a cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[3]

  • Whole-Cell Configuration: After forming a stable giga-ohm seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[4]

  • Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data and store it for offline analysis.

Voltage Protocols for Assessing Nav1.7 Inhibition
  • Tonic Block:

    • Hold the membrane potential at -120 mV.

    • Apply a 50 ms (B15284909) depolarizing pulse to 0 mV to elicit the peak Nav1.7 current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

    • Measure the peak inward current at each concentration.

  • State-Dependent Block (Inactivated State):

    • Hold the membrane potential at a more depolarized level, such as -60 mV, to induce channel inactivation.

    • Apply a 50 ms test pulse to 0 mV.

    • Follow the same procedure as for the tonic block to determine the IC50 at this holding potential.

Data Analysis
  • Calculate the percentage of current inhibition at each concentration of this compound relative to the baseline current recorded in the control solution.

  • Fit the concentration-response data to the Hill equation to determine the IC50 (half-maximal inhibitory concentration) and the Hill slope:

    • % Inhibition = 100 / (1 + (IC50 / [Compound])^n)

    • Where [Compound] is the concentration of this compound and n is the Hill slope.

Visualizations

BTT266_Mechanism_of_Action cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel (Resting State) Nav1_7_inactive Nav1.7 Channel (Inactivated State) Nav1_7->Nav1_7_inactive Depolarization ActionPotential Action Potential Propagation Nav1_7->ActionPotential Na+ Influx Nav1_7_inactive->Nav1_7 Repolarization BTT266 This compound BTT266->Nav1_7_inactive High-affinity binding NoPainSignal Reduced Pain Signal BTT266->NoPainSignal Inhibition PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: Hypothetical mechanism of action for this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 with hNav1.7) Seal Form Giga-ohm Seal on Cell CellCulture->Seal SolutionPrep Prepare External & Internal Solutions SolutionPrep->Seal PipettePull Pull Glass Pipettes (2-5 MΩ) PipettePull->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Current WholeCell->Baseline CompoundApp Apply this compound (Increasing Conc.) Baseline->CompoundApp Record Record Current at each Conc. CompoundApp->Record Inhibition Calculate % Inhibition Record->Inhibition DoseResponse Generate Dose-Response Curve Inhibition->DoseResponse IC50 Determine IC50 DoseResponse->IC50

Caption: Experimental workflow for patch-clamp analysis of this compound.

Logical_Relationship BTT266 This compound Nav1_7 Nav1.7 Channel BTT266->Nav1_7 Targets Selectivity Selectivity over Nav1.5 (Cardiac) BTT266->Selectivity Shows InactivatedState Inactivated State Binding Nav1_7->InactivatedState Exhibits Potency High Potency (Low nM IC50) InactivatedState->Potency Leads to TherapeuticPotential Therapeutic Potential (Analgesic) Potency->TherapeuticPotential Indicates Safety Improved Safety Profile Selectivity->Safety Suggests TherapeuticPotential->Safety

Caption: Logical relationship of this compound's properties.

References

Application Notes and Protocols: Evaluating the Analgesic Efficacy of BTT-266 in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic condition resulting from nerve damage, represents a significant clinical challenge with limited effective treatments.[1] Preclinical research relies on robust animal models that mimic the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. The Spinal Nerve Ligation (SNL) model, first established in 1992, is a widely utilized and reproducible surgical model in rats that induces long-lasting pain behaviors consistent with clinical neuropathy.[2][3] This model involves the tight ligation of the L5 and L6 spinal nerves, leading to peripheral nerve injury and subsequent central sensitization.[4]

This document provides detailed protocols for establishing the SNL model and for evaluating the therapeutic potential of BTT-266, a novel small molecule inhibitor of the voltage-gated CaV2.2 calcium channel.[5][6] this compound has been shown to exhibit analgesic effects in rat models of neuropathic pain.[6] Its mechanism involves disrupting the protein-protein interaction between the CaVα1 and CaVβ3 subunits of the channel, which reduces the trafficking and surface presentation of CaV2.2, a key channel involved in nociceptive signaling in the dorsal horn of the spinal cord.[5]

These application notes offer a comprehensive guide, from surgical procedures and behavioral assessments to data analysis and mechanistic studies, to facilitate the investigation of this compound and other potential analgesics using the SNL model.

The Spinal Nerve Ligation (SNL) Model

Principle

The SNL model creates a state of peripheral neuropathic pain by selectively damaging a subset of the spinal nerves that contribute to the sciatic nerve.[2] The tight ligation of the L5 and L6 spinal nerves results in axonal degeneration, spontaneous pain behaviors, and pronounced, long-lasting hypersensitivity to mechanical and thermal stimuli in the ipsilateral hind paw.[7] The adjacent, uninjured L4 nerve allows for the study of interactions between injured and uninjured nerve fibers.

Experimental Workflow for SNL Model Induction and Evaluation

The following diagram outlines the typical workflow for establishing the SNL model and assessing the development of neuropathic pain prior to compound administration.

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase A Animal Acclimation (7 days) B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C SNL Surgery (L5/L6 Ligation) or Sham Surgery B->C D Post-Operative Recovery (3-7 days) C->D E Confirmation of Neuropathy (Behavioral Testing on Day 7-14) D->E F Animal Selection for Study (Inclusion: PWT ≤ 3.0g) E->F

Caption: Workflow for SNL model induction and validation.
Detailed Protocol: Spinal Nerve Ligation (SNL) Surgery (Rat)

This protocol is adapted from established methods for inducing the SNL model in rats.[4][5][6]

StepProcedureDetailed Description
1 Animal Preparation Use male Sprague-Dawley rats (200-250g).[6] Anesthetize the rat with isoflurane (B1672236) (3% induction, 2% maintenance) or an intraperitoneal injection of 3% pentobarbital (B6593769) sodium (50 mg/kg).[8] Confirm proper anesthetic depth by lack of pedal withdrawal reflex. Place the animal in a prone position. Shave and sterilize the skin over the lumbosacral region.
2 Incision and Muscle Retraction Make a dorsal midline skin incision over the L4 to S2 vertebrae.[6] Carefully separate the paraspinal muscles from the spinous processes at the L5-L6 levels to expose the underlying vertebrae.
3 Exposure of Spinal Nerves Identify the L6 transverse process. Carefully remove the process using rongeurs to expose the L4, L5, and L6 spinal nerves.[5][6]
4 Nerve Ligation Carefully isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG).[2] Tightly ligate both nerves together with a 6-0 silk suture.[5][6] Ensure the ligation is secure. The L4 spinal nerve should remain untouched.[4]
5 Closure Close the muscle layers using absorbable sutures. Close the skin incision with wound clips or non-absorbable sutures.[6]
6 Post-Operative Care Administer post-operative analgesics and saline for hydration as per institutional guidelines. House animals individually or in small groups with easily accessible food and water on the cage floor.[5][6] Monitor the animals daily for signs of distress or infection. Remove wound clips 7-10 days after surgery.[6]
7 Sham Control For sham-operated control animals, perform the identical surgical procedure (steps 1-3), exposing the L5 and L6 nerves without performing the ligation (step 4).

This compound: Mechanism of Action

This compound is an antagonist of the voltage-gated CaV2.2 (N-type) calcium channel.[6] Unlike pore blockers, this compound acts by disrupting a key protein-protein interaction necessary for channel function. It directly binds to the CaVβ3 subunit (Kd = 3.6 µM) and suppresses its interaction with the CaVα1 subunit, which forms the channel pore.[5][6] This interference reduces the proper trafficking and presentation of the CaV2.2 channel on the plasma membrane of neurons, thereby decreasing calcium influx upon depolarization and subsequent neurotransmitter release.[5]

Signaling Pathway Diagram: this compound Inhibition of CaV2.2 Channel

G cluster_membrane Plasma Membrane Alpha1 CaVα1 (Pore) Intracellular Intracellular Ca_in Ca²⁺ Influx Alpha1->Ca_in Mediates Beta3 CaVβ3 Beta3->Alpha1 Traffics & Stabilizes Extracellular Extracellular Depolarization Depolarization Depolarization->Alpha1 Activates NT_release Neurotransmitter Release Ca_in->NT_release Triggers BTT266 This compound BTT266->Beta3 Binds (Ki=1.4 µM) BTT266->Beta3 Disrupts Interaction with CaVα1

Caption: this compound inhibits CaV2.2 by disrupting the CaVα1-CaVβ3 interaction.

Protocol: Evaluating this compound in the SNL Model

Objective

To assess the analgesic efficacy of this compound in reversing mechanical allodynia and thermal hyperalgesia in rats following SNL surgery.

Experimental Design and Groups
GroupNSurgeryTreatmentPurpose
1 8-10ShamVehicleAssesses the effect of surgery and vehicle on baseline responses.
2 8-10SNLVehiclePositive control for neuropathic pain development.
3 8-10SNLThis compound (Low Dose)Evaluates the efficacy of a low dose of this compound.
4 8-10SNLThis compound (Mid Dose)Evaluates the efficacy of a medium dose of this compound.
5 8-10SNLThis compound (High Dose)Evaluates the efficacy of a high dose of this compound.
(6) 8-10SNLPositive Control (e.g., Gabapentin)Validates the model's responsiveness to a standard-of-care analgesic.[9]
Drug Preparation and Administration
  • Preparation : this compound is a solid. Consult the manufacturer's solubility information to select an appropriate vehicle (e.g., DMSO, saline with Tween 80).[6] Prepare a stock solution and dilute it to the final required concentrations for low, mid, and high doses on the day of the experiment.

  • Administration : The route of administration (e.g., intravenous, intraperitoneal, oral) should be determined based on the compound's pharmacokinetic properties. Administer the assigned treatment at a specific time point before behavioral testing (e.g., 30-60 minutes prior).

Behavioral Testing Protocols

Perform tests in a quiet, temperature-controlled room. Allow animals to acclimate to the testing environment for at least 30 minutes before each session. The experimenter should be blinded to the treatment groups.[4]

This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.[4]

  • Place the rat in an elevated cage with a wire mesh floor.

  • Apply calibrated von Frey filaments of increasing force (e.g., 0.6g to 15g) to the mid-plantar surface of the ipsilateral hind paw.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% PWT.[4] Briefly, start with a mid-range filament (e.g., 2.0g). If there is a response, use the next lower filament; if there is no response, use the next higher filament.

  • Record the pattern of responses over several applications after the first response change to calculate the 50% PWT.

  • A significant increase in PWT in this compound-treated animals compared to vehicle-treated SNL animals indicates an anti-allodynic effect.

This test measures the paw withdrawal latency (PWL) to a noxious heat stimulus.[2]

  • Place the rat in a plexiglass chamber on a heated glass floor (maintained at ~30°C).

  • Focus a radiant heat source (e.g., a high-intensity projector lamp) onto the plantar surface of the ipsilateral hind paw.

  • A timer starts when the heat source is activated and stops automatically when the rat withdraws its paw.

  • A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.

  • Perform 3-5 measurements per animal, with at least 5 minutes between measurements.

  • A significant increase in PWL in this compound-treated animals compared to vehicle-treated SNL animals indicates an anti-hyperalgesic effect.

Data Presentation and Analysis

Quantitative data from behavioral tests should be summarized in tables and analyzed using appropriate statistical methods (e.g., Two-Way ANOVA followed by a post-hoc test).

Table 1: Effect of this compound on Mechanical Allodynia (Hypothetical Data)

Paw Withdrawal Threshold (PWT) in grams. Data as Mean ± SEM.

Treatment GroupBaseline PWT (g)Post-SNL, Pre-Dose PWT (g)Post-Dose PWT (g)% Reversal
Sham + Vehicle 14.5 ± 0.514.2 ± 0.614.4 ± 0.5N/A
SNL + Vehicle 14.8 ± 0.42.1 ± 0.32.5 ± 0.43%
SNL + this compound (1 mg/kg) 14.6 ± 0.52.3 ± 0.25.8 ± 0.728%
SNL + this compound (3 mg/kg) 14.7 ± 0.32.2 ± 0.39.7 ± 0.9**61%
SNL + this compound (10 mg/kg) 14.9 ± 0.42.0 ± 0.213.1 ± 0.8***86%
p<0.05, **p<0.01, ***p<0.001 vs. SNL + Vehicle
Table 2: Effect of this compound on Thermal Hyperalgesia (Hypothetical Data)

Paw Withdrawal Latency (PWL) in seconds. Data as Mean ± SEM.

Treatment GroupBaseline PWL (s)Post-SNL, Pre-Dose PWL (s)Post-Dose PWL (s)
Sham + Vehicle 10.2 ± 0.49.9 ± 0.510.1 ± 0.4
SNL + Vehicle 10.5 ± 0.34.8 ± 0.45.1 ± 0.5
SNL + this compound (3 mg/kg) 10.3 ± 0.44.5 ± 0.37.9 ± 0.6**
SNL + this compound (10 mg/kg) 10.4 ± 0.54.7 ± 0.49.5 ± 0.5***
*p<0.05, **p<0.01, ***p<0.001 vs. SNL + Vehicle

Protocol: Mechanistic Endpoint Analysis

Immunohistochemistry (IHC) for CaV2.2 in the Spinal Cord

To investigate if this compound treatment alters the expression or localization of CaV2.2 channels in the spinal cord.

  • Tissue Collection : At the study endpoint, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Tissue Processing : Dissect the lumbar spinal cord (L4-L6 segments). Post-fix the tissue in 4% PFA overnight, then cryoprotect in 30% sucrose (B13894) solution.[10]

  • Sectioning : Embed the tissue in OCT compound and cut transverse cryosections (e.g., 30-40 µm thick) on a cryostat.[11]

  • Staining :

    • Wash free-floating sections in PBS.

    • Perform antigen retrieval if required by the primary antibody manufacturer.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.

    • Incubate sections with a primary antibody against CaV2.2 (CaVα1 subunit) overnight at 4°C.

    • Wash sections and incubate with an appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.[10]

    • Mount sections on slides and coverslip with an anti-fade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis :

    • Visualize sections using a fluorescence or confocal microscope.

    • Capture images of the dorsal horn region.

    • Quantify the fluorescence intensity or the area of positive staining for CaV2.2 in the different treatment groups to assess changes in protein levels or distribution.

References

Application Notes and Protocols for the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on BTT-266: Despite a comprehensive search of scientific literature and public databases, no information was found on a compound designated "this compound." Therefore, these application notes focus on the Chronic Constriction Injury (CCI) model as a platform for studying neuropathic pain and evaluating potential therapeutic agents. The Wnt/β-catenin signaling pathway, which is implicated in CCI-induced pain, is presented as an example of a relevant molecular mechanism.

Introduction to the Chronic Constriction Injury (CCI) Model

The Chronic Constriction Injury (CCI) model is a widely used and well-validated preclinical model for inducing neuropathic pain in rodents.[1][2] First described by Bennett and Xie in 1988, the model involves loose ligation of the common sciatic nerve, which leads to a reliable and sustained state of peripheral neuropathy characterized by behaviors analogous to human neuropathic pain symptoms. These symptoms include spontaneous pain, allodynia (pain in response to a normally non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus).[2]

The CCI model is valuable for investigating the pathophysiology of nerve injury-induced pain and for screening and characterizing the efficacy of novel analgesic compounds.[1] The injury in the CCI model results in intraneural edema, focal ischemia, and Wallerian degeneration, providing a relevant pathological state for study.

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Procedure (Rat Model)

This protocol is a standard method for inducing CCI of the sciatic nerve in rats.[1][3]

Materials:

  • Male Sprague-Dawley or Wistar rats (typically 100-250 g)[1][3]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors, forceps, and retractors

  • 4-0 chromic gut or silk sutures[3]

  • Wound clips or sutures for skin closure[3]

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile gauze

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave and sterilize the skin on the lateral aspect of the thigh of the designated hind limb.

  • Make a small skin incision over the midthigh level, between the gluteus and biceps femoris muscles, to expose the common sciatic nerve.[2]

  • Carefully dissect the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.[2]

  • Place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with approximately 1 mm spacing between each ligature.[2] The ligatures should be tied just tightly enough to elicit a brief twitch in the corresponding hind limb, indicating slight compression of the nerve.

  • Close the muscle layer with sutures.

  • Close the skin incision using wound clips or sutures.[1][3]

  • Allow the animal to recover on a warming pad. Animals should be group-housed with extra bedding.[1][3]

  • Postoperative monitoring for signs of infection or distress is crucial. Wound clips are typically removed 7-10 days post-surgery.[1][3]

Behavioral Testing for Neuropathic Pain

Behavioral assessments are critical for quantifying the development and severity of neuropathic pain following CCI surgery. Testing should be performed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21).

a. Mechanical Allodynia: Von Frey Test This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

Procedure:

  • Acclimatize the animal to the testing environment by placing it on the wire mesh platform for at least 15-20 minutes.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low bending force.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

b. Thermal Hyperalgesia: Hargreaves Test This test measures the latency of paw withdrawal from a radiant heat source.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglass enclosures

Procedure:

  • Acclimatize the animal to the testing apparatus by placing it in a plexiglass enclosure on the glass surface for 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the animal withdraws its paw.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Quantitative Data Summary

The following tables represent typical data that would be collected in a study evaluating a hypothetical therapeutic agent in the CCI model.

Table 1: Effect of a Hypothetical Compound on Mechanical Allodynia (Von Frey Test)

Treatment GroupBaseline (g)Day 7 Post-CCI (g)Day 14 Post-CCI (g)
Sham15.2 ± 1.114.8 ± 1.315.0 ± 1.0
CCI + Vehicle14.9 ± 1.22.5 ± 0.42.8 ± 0.5
CCI + Compound X (10 mg/kg)15.1 ± 1.36.8 ± 0.9#8.2 ± 1.1#
CCI + Compound X (30 mg/kg)14.8 ± 1.010.5 ± 1.2#12.1 ± 1.4#

Data are presented as mean ± SEM. *p<0.05 compared to Sham. #p<0.05 compared to CCI + Vehicle.

Table 2: Effect of a Hypothetical Compound on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupBaseline (s)Day 7 Post-CCI (s)Day 14 Post-CCI (s)
Sham10.5 ± 0.810.2 ± 0.710.4 ± 0.9
CCI + Vehicle10.3 ± 0.94.2 ± 0.54.5 ± 0.6
CCI + Compound X (10 mg/kg)10.4 ± 0.76.9 ± 0.8#7.5 ± 0.9#
CCI + Compound X (30 mg/kg)10.2 ± 0.88.8 ± 1.0#9.3 ± 1.1#

Data are presented as mean ± SEM. *p<0.05 compared to Sham. #p<0.05 compared to CCI + Vehicle.

Visualizations

Experimental Workflow

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical Phase animal_procurement Animal Procurement (Rats, 100-250g) acclimatization Acclimatization (7 days) animal_procurement->acclimatization baseline_testing Baseline Behavioral Testing (Von Frey, Hargreaves) acclimatization->baseline_testing randomization Randomization to Groups (Sham, CCI) baseline_testing->randomization surgery CCI or Sham Surgery randomization->surgery recovery Post-operative Recovery (7 days) surgery->recovery treatment_admin Treatment Administration (Vehicle, Compound X) recovery->treatment_admin behavioral_testing Post-operative Behavioral Testing (Days 7, 14, 21) treatment_admin->behavioral_testing tissue_collection Tissue Collection (Spinal Cord, DRG) behavioral_testing->tissue_collection

Caption: Experimental workflow for the CCI model.

Wnt/β-catenin Signaling Pathway in Neuropathic Pain

The Wnt/β-catenin signaling pathway has been shown to be activated in the spinal cord dorsal horn following nerve injury and contributes to the development of neuropathic pain. Inhibition of this pathway has been demonstrated to alleviate pain behaviors in the CCI model.

G cluster_0 CCI-Induced Nerve Injury cluster_1 Wnt Signaling Activation cluster_2 Nuclear Translocation & Gene Transcription cluster_3 Pathological Outcomes cci Chronic Constriction Injury wnt3a Upregulation of Wnt3a cci->wnt3a frizzled Frizzled Receptor wnt3a->frizzled dsh Dishevelled (Dsh) frizzled->dsh activates lrp LRP5/6 Co-receptor lrp->dsh destruction_complex Destruction Complex dsh->destruction_complex inhibits gsk3b GSK-3β gsk3b->destruction_complex axin Axin axin->destruction_complex apc APC apc->destruction_complex beta_catenin β-catenin Accumulation destruction_complex->beta_catenin prevents degradation of nucleus Nucleus beta_catenin->nucleus translocates to tcf_lef TCF/LEF gene_transcription Target Gene Transcription tcf_lef->gene_transcription activates pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) gene_transcription->pro_inflammatory central_sensitization Central Sensitization pro_inflammatory->central_sensitization neuropathic_pain Neuropathic Pain (Allodynia, Hyperalgesia) central_sensitization->neuropathic_pain

Caption: Wnt/β-catenin pathway in neuropathic pain.

References

Application Note: Measuring the Analgesic Effects of BTT-266

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a comprehensive overview and detailed protocols for evaluating the analgesic properties of a novel therapeutic compound, BTT-266. The described methodologies are standard preclinical assays designed to assess the efficacy of new chemical entities in models of acute thermal and mechanical pain. These protocols are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Pain is a complex sensory and emotional experience, and its management remains a significant challenge in modern medicine.[1] The development of novel analgesics requires robust and reproducible preclinical testing to characterize their mechanism of action and therapeutic potential.[1] This document outlines the procedures for the hot plate test, tail-flick test, and the von Frey filament test, which are widely used to measure nociceptive responses in rodents.[1][2][3]

Putative Mechanism of Action of this compound

While the precise mechanism of this compound is under investigation, it is hypothesized to modulate key signaling pathways involved in pain transmission and perception. Pain signals are initiated at peripheral nociceptors and transmitted via Aδ and C nerve fibers to the spinal cord and then to higher brain centers.[4][5][6] Key pathways in pain modulation include both ascending and descending tracts, with neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) playing crucial roles in the descending inhibitory pathways.[4][7] this compound may exert its analgesic effects by interacting with receptors or channels that are critical for the propagation of nociceptive signals.

Pain_Signaling_Pathway cluster_periphery Peripheral Tissue cluster_spinal_cord Spinal Cord (Dorsal Horn) cluster_brain Brain Noxious_Stimulus Noxious Stimulus (Thermal, Mechanical) Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Primary_Afferent_Fiber Primary Afferent Fiber (Aδ and C fibers) Nociceptor->Primary_Afferent_Fiber Action Potential Propagation Second_Order_Neuron Second-Order Neuron Primary_Afferent_Fiber->Second_Order_Neuron Neurotransmitter Release Thalamus Thalamus Second_Order_Neuron->Thalamus Spinothalamic Tract Somatosensory_Cortex Somatosensory Cortex (Pain Perception) Thalamus->Somatosensory_Cortex BTT-266_Target Potential Target for this compound BTT-266_Target->Primary_Afferent_Fiber Inhibition

Figure 1: Simplified Ascending Pain Pathway and Potential Target for this compound.

Experimental Protocols

The following protocols are designed for rodent models (mice or rats) and should be performed in accordance with institutional guidelines for animal care and use.

Hot Plate Test

The hot plate test is a classic method for assessing the response to a thermal pain stimulus and is particularly useful for evaluating centrally acting analgesics.[8][9][10] The test measures the latency of the animal to exhibit a pain response, such as paw licking or jumping, when placed on a heated surface.[8][11]

Protocol:

  • Apparatus: A commercially available hot plate apparatus with precise temperature control and a transparent observation cylinder.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[11]

  • Baseline Measurement:

    • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).[11]

    • Gently place the animal on the hot plate and immediately start a timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[11]

    • Record the latency (in seconds) to the first clear pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.[9][11]

  • Drug Administration:

    • Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

    • Group animals into different treatment doses.

  • Post-Treatment Measurement:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test as described in step 3.

  • Data Analysis:

    • Calculate the mean latency for each treatment group at each time point.

    • The analgesic effect can be expressed as the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

The tail-flick test measures the latency of an animal to withdraw its tail from a noxious heat source.[12][13] This is a spinal reflex that can be modulated by centrally acting analgesics.[14]

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.[13]

  • Acclimation and Restraint:

    • Acclimate the animals to the testing room.

    • Gently restrain the animal, allowing its tail to be exposed. Mice can be placed in a restraining tube.[15]

  • Baseline Measurement:

    • Position the tail over the heat source.

    • Activate the heat source and start the timer.

    • The apparatus will automatically detect the tail flick and stop the timer, recording the latency.[13]

    • A cut-off time (typically 10-20 seconds) should be set to prevent tissue damage.[16]

  • Drug Administration: Administer this compound or vehicle control as described for the hot plate test.

  • Post-Treatment Measurement: Repeat the tail-flick test at various time points after drug administration.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating mean latencies and %MPE for each group.

Von Frey Filament Test

The von Frey test is used to assess mechanical allodynia, which is a pain response to a normally non-painful stimulus.[17][18] It is particularly relevant for models of neuropathic and inflammatory pain.

Protocol:

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. The testing area should have a wire mesh floor to allow access to the plantar surface of the animal's paws.[17][18]

  • Acclimation: Place the animals in individual compartments on the mesh floor and allow them to acclimate for at least 15-30 minutes.[19]

  • Baseline Measurement:

    • Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[18]

    • A positive response is a sharp withdrawal or licking of the paw.

    • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[18] Start with a mid-range filament; if there is a response, use the next smaller filament. If there is no response, use the next larger filament.

  • Drug Administration: Administer this compound or vehicle control.

  • Post-Treatment Measurement: Repeat the von Frey test at predetermined time points after administration.

  • Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal using the up-down method data. Compare the mean thresholds between treatment groups.

Experimental_Workflow Start Start Acclimation Animal Acclimation (30-60 min) Start->Acclimation Baseline Baseline Nociceptive Testing (Hot Plate, Tail-Flick, or Von Frey) Acclimation->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Drug_Admin Administer this compound or Vehicle Control Grouping->Drug_Admin Post_Treatment Post-Treatment Testing (Multiple Time Points) Drug_Admin->Post_Treatment Data_Analysis Data Collection and Analysis Post_Treatment->Data_Analysis End End Data_Analysis->End

Figure 2: General Experimental Workflow for Assessing Analgesic Efficacy.

Data Presentation

The following tables present hypothetical data for the analgesic effects of this compound in the described assays.

Table 1: Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Baseline Latency (s)30 min Latency (s)60 min Latency (s)90 min Latency (s)
Vehicle-8.5 ± 0.78.7 ± 0.98.4 ± 0.68.6 ± 0.8
This compound108.6 ± 0.515.2 ± 1.118.9 ± 1.414.8 ± 1.0
This compound308.4 ± 0.622.1 ± 1.528.5 ± 1.821.7 ± 1.6
Morphine58.7 ± 0.825.4 ± 1.329.1 ± 1.224.9 ± 1.5*
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Table 2: Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)Baseline Latency (s)30 min Latency (s)60 min Latency (s)90 min Latency (s)
Vehicle-2.8 ± 0.22.9 ± 0.32.7 ± 0.22.8 ± 0.3
This compound102.7 ± 0.34.8 ± 0.46.2 ± 0.54.6 ± 0.4
This compound302.9 ± 0.26.9 ± 0.58.8 ± 0.66.5 ± 0.5
Morphine52.8 ± 0.38.1 ± 0.49.5 ± 0.57.9 ± 0.6*
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Table 3: Effect of this compound in the Von Frey Test (Mechanical Allodynia Model)

Treatment GroupDose (mg/kg)Baseline Threshold (g)60 min Threshold (g)120 min Threshold (g)
Vehicle-0.4 ± 0.050.5 ± 0.060.4 ± 0.05
This compound100.4 ± 0.061.8 ± 0.21.5 ± 0.2
This compound300.5 ± 0.053.5 ± 0.33.1 ± 0.4
Gabapentin1000.4 ± 0.073.8 ± 0.43.4 ± 0.3
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical evaluation of the analgesic properties of the novel compound this compound. Consistent and carefully executed experiments using the hot plate, tail-flick, and von Frey tests will generate the necessary data to characterize the efficacy and dose-response relationship of this compound, guiding further development and mechanistic studies.

References

Application Notes and Protocols for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Immunofluorescence Staining Protocols for Novel Therapeutic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins or antigens within cells or tissues. This method relies on the use of antibodies conjugated to fluorescent dyes, which bind to their target antigens with high specificity. In the context of drug development, IF is an invaluable tool for characterizing the mechanism of action of novel therapeutic compounds like BTT-266. By visualizing the effect of a compound on the expression levels, localization, and post-translational modifications of its target protein and downstream signaling molecules, researchers can gain crucial insights into its biological activity.

These application notes provide a comprehensive, generalized protocol for performing immunofluorescence staining on cultured cells. This protocol can be adapted and optimized for investigating the effects of specific compounds.

Data Presentation: Recommended Antibody Dilutions and Incubation Times

Successful immunofluorescence staining is highly dependent on the optimal dilution of primary and secondary antibodies, as well as appropriate incubation times. The following table provides a general guideline for optimizing these parameters. It is crucial to determine the optimal conditions for each specific antibody and experimental system.

Antibody TypeTypical Dilution RangeIncubation Time (Room Temperature)Incubation Time (4°C)
Primary Antibody 1:50 - 1:10001 - 3 hoursOvernight
Secondary Antibody 1:200 - 1:20001 hourNot Recommended

Note: Always refer to the manufacturer's datasheet for the specific antibody for initial recommendations. Titration experiments are essential to determine the optimal dilution for your specific experimental conditions to achieve a high signal-to-noise ratio.

Experimental Protocol: Immunofluorescence Staining of Cultured Cells

This protocol outlines the key steps for performing immunofluorescence staining on adherent cells grown on coverslips or in chamber slides.

Materials and Reagents:

  • Cells cultured on sterile glass coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[1]

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS)[2]

  • Primary Antibody (specific to the target protein)

  • Fluorochrome-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

  • Microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to achieve desired confluency (typically 60-80%).

    • Allow cells to adhere and grow for 24-48 hours.

    • Treat cells with the experimental compound (e.g., this compound) at the desired concentrations and for the appropriate duration. Include vehicle-treated and untreated controls.

  • Fixation:

    • Aspirate the cell culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.[3][4]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[4][5]

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, permeabilize the cells by incubating with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To prevent non-specific antibody binding, incubate the cells with a blocking buffer for at least 1 hour at room temperature.[1][4]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate for 1-3 hours at room temperature or overnight at 4°C in a humidified chamber.[1][4]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[1][4]

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • To visualize the nuclei, incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

    • Avoid trapping air bubbles.

    • Seal the edges of the coverslip with nail polish if necessary.

    • Allow the mounting medium to cure, typically overnight at room temperature in the dark.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorochromes.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Ligand e.g., IL-6 Receptor Receptor (e.g., gp130) Ligand->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P RAS RAS JAK->RAS pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P pERK p-ERK pERK_n p-ERK pERK->pERK_n Translocation Gene_Transcription Gene Transcription (e.g., Proliferation, Inflammation) pSTAT3_dimer->Gene_Transcription pERK_n->Gene_Transcription Immunofluorescence_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Start->Cell_Culture Fixation 2. Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA or Serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorochrome-conjugated) Primary_Ab->Secondary_Ab Counterstain 7. Counterstain (Optional) (e.g., DAPI) Secondary_Ab->Counterstain Mounting 8. Mounting Counterstain->Mounting Imaging 9. Imaging (Fluorescence Microscopy) Mounting->Imaging End End Imaging->End

References

Application Notes and Protocols: Western Blot Analysis of CaVβ3 Expression Following BTT-266 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes, including neurotransmission, muscle contraction, and gene expression. These channels are heteromultimeric protein complexes, typically composed of a pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits. The cytosolic β subunit (CaVβ) is a key regulator of the channel's function, influencing its trafficking to the cell membrane and modulating its biophysical properties.

The CaVβ3 isoform is one of four known CaVβ subunits and is expressed in various tissues. Its role in specific signaling pathways and disease states is an active area of research. This document provides a detailed protocol for the analysis of CaVβ3 protein expression levels using Western blotting, particularly in the context of treatment with the novel compound BTT-266. While the specific mechanism of action for this compound is under investigation, this protocol offers a robust framework for assessing its potential effects on CaVβ3 expression and stability.

Key Applications

  • Pharmacodynamic Studies: To determine if this compound treatment leads to a change in the total cellular expression of CaVβ3.

  • Mechanism of Action Studies: To investigate whether this compound affects CaVβ3 protein stability, potentially leading to its degradation or upregulation.

  • Drug Discovery and Development: To screen compounds for their effects on VGCC subunit expression.

Experimental Protocols

This section details the necessary steps for performing Western blot analysis of CaVβ3.

I. Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line endogenously expressing CaVβ3 or a cell line stably transfected with a CaVβ3 expression vector.

  • Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) in your experimental design.

    • Treat the cells for the desired period (e.g., 24, 48, or 72 hours).

II. Protein Extraction (Lysis)

This protocol is suitable for cultured cells. For tissue samples, homogenization is required.

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS.

  • Lysis:

    • Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the cells. A typical volume is 100 µl per well of a 6-well plate.

    • Scrape the adherent cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation:

    • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

III. Protein Quantification
  • Assay Selection: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each sample.

  • Procedure: Follow the manufacturer's instructions for the chosen assay.

  • Normalization: Based on the determined concentrations, calculate the volume of each lysate required to have an equal amount of protein for all samples.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • To the normalized protein lysates, add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of CaVβ3 (approximately 55-60 kDa).

    • Include a pre-stained protein ladder to monitor the separation and estimate the protein size.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

    • Ensure the membrane is activated with methanol (B129727) if using PVDF.

  • Blocking:

    • After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). This step prevents non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for CaVβ3. The antibody should be diluted in the blocking buffer at the concentration recommended by the manufacturer.

    • Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Repeat the washing step (IV.6) to remove the unbound secondary antibody.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect a loading control protein (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the loading control.

V. Data Analysis and Quantitation
  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the band intensities.

  • Normalization: Normalize the band intensity of CaVβ3 to the band intensity of the corresponding loading control for each sample.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed changes in CaVβ3 expression after this compound treatment are statistically significant.

Data Presentation

The quantitative data from the Western blot analysis should be presented in a clear and organized manner.

Table 1: Densitometric Analysis of CaVβ3 Expression Following this compound Treatment

Treatment GroupConcentrationNormalized CaVβ3 Expression (Arbitrary Units)Standard Deviationp-value (vs. Vehicle Control)
Vehicle Control-1.000.12-
This compound1 µM[Insert Value][Insert Value][Insert Value]
This compound10 µM[Insert Value][Insert Value][Insert Value]
This compound100 µM[Insert Value][Insert Value][Insert Value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CaVβ3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quant Densitometry & Normalization imaging->quant stats Statistical Analysis quant->stats

Caption: Experimental workflow for Western blot analysis of CaVβ3.

Signaling_Pathway BTT266 This compound Target Cellular Target BTT266->Target Binds/Modulates Protein CaVβ3 Protein BTT266->Protein Direct effect on stability? Signaling Downstream Signaling Cascade Target->Signaling Transcription Transcription Factor Activation/Inhibition Signaling->Transcription Gene CaVβ3 Gene (CACNB3) Transcription->Gene Alters Transcription mRNA CaVβ3 mRNA Gene->mRNA Transcription mRNA->Protein Translation Degradation Protein Degradation Protein->Degradation

Caption: Hypothetical signaling pathways affected by this compound leading to changes in CaVβ3 expression.

Application Notes and Protocols for Calcium Imaging Assays with BTT-266

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BTT-266 is a novel small molecule inhibitor targeting key cellular signaling pathways implicated in oncogenesis. This document provides detailed application notes and protocols for utilizing calcium imaging assays to characterize the activity of this compound in live cells. Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of Ca2+ signaling is a hallmark of various pathologies, including cancer. Calcium imaging serves as a powerful tool to investigate how novel therapeutics like this compound modulate these signaling events.

These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic compounds.

Principle of the Assay

This assay quantifies changes in intracellular calcium concentration in response to this compound treatment. Cells are loaded with a fluorescent calcium indicator dye, which exhibits an increase in fluorescence intensity upon binding to free Ca2+. By monitoring the fluorescence changes over time using fluorescence microscopy or a plate reader, the inhibitory effect of this compound on signaling pathways that modulate intracellular calcium can be determined. A common approach involves stimulating a G-protein coupled receptor (GPCR) that leads to the release of calcium from intracellular stores, and then assessing the ability of this compound to inhibit this response.

Data Presentation

The following tables represent typical quantitative data obtained from calcium imaging assays with this compound.

Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization

This compound Concentration (nM)Peak Fluorescence Intensity (RFU)% Inhibition
0 (Vehicle)55,0000
148,00012.7
1035,00036.4
10018,00067.3
10008,00085.5
100005,50090.0

RFU: Relative Fluorescence Units

Table 2: Comparative Analysis of this compound with a Reference Inhibitor

CompoundIC50 (nM)Maximum Inhibition (%)
This compound8592
Reference Inhibitor X12088

Experimental Protocols

Materials and Reagents
  • Human cancer cell line expressing a relevant GPCR (e.g., HEK293, HeLa, or a cancer-specific line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • GPCR agonist (e.g., ATP, Bradykinin)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader or fluorescence microscope equipped with a camera and appropriate filters

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation Incubate for 24-48 hours cell_seeding->incubation dye_prep Prepare Fluo-4 AM loading solution incubation->dye_prep dye_loading Load cells with Fluo-4 AM dye_prep->dye_loading dye_incubation Incubate for 30-60 min at 37°C dye_loading->dye_incubation wash Wash cells with HBSS dye_incubation->wash add_btt266 Add this compound at various concentrations wash->add_btt266 compound_incubation Incubate for 15-30 min add_btt266->compound_incubation place_in_reader Place plate in fluorescence reader compound_incubation->place_in_reader establish_baseline Establish baseline fluorescence place_in_reader->establish_baseline add_agonist Add GPCR agonist establish_baseline->add_agonist record_fluorescence Record fluorescence change add_agonist->record_fluorescence calculate_peak Calculate peak fluorescence record_fluorescence->calculate_peak dose_response Generate dose-response curve calculate_peak->dose_response calculate_ic50 Calculate IC50 value dose_response->calculate_ic50

Caption: Experimental workflow for the calcium imaging assay with this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a black, clear-bottom 96-well microplate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.

  • Calcium Indicator Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS. For example, for a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix equal volumes of 8 µM Fluo-4 AM and 0.08% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cell plate and add 100 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the cells twice with 100 µL of HBSS, leaving 100 µL of HBSS in each well after the final wash.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

    • Add 100 µL of the this compound dilutions to the corresponding wells of the cell plate. For vehicle control wells, add 100 µL of HBSS containing the same percentage of DMSO.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the microplate into a fluorescence plate reader or on the stage of a fluorescence microscope.

    • Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the GPCR agonist at a predetermined concentration (e.g., EC80) to all wells simultaneously using an automated dispenser.

    • Continue recording the fluorescence intensity for an additional 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response by subtracting the baseline fluorescence from the maximum fluorescence intensity after agonist addition.

    • Normalize the data to the vehicle control wells (0% inhibition) and a positive control inhibitor or no-agonist control (100% inhibition).

    • Plot the percent inhibition as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Mechanism of Action

This compound is hypothesized to inhibit the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. This pathway can also influence intracellular calcium levels through non-canonical signaling branches. This compound may act by preventing the release of calcium from the endoplasmic reticulum, which is a key event in Wnt-induced calcium signaling.

wnt_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd gpc G-Protein fzd->gpc activates lrp LRP5/6 Co-receptor plc PLC gpc->plc activates ip3 IP3 plc->ip3 produces er Endoplasmic Reticulum ip3->er binds to receptor ca2_release Ca²⁺ Release er->ca2_release b_catenin β-catenin Stabilization ca2_release->b_catenin promotes b_catenin_nuc β-catenin b_catenin->b_catenin_nuc translocates tcf_lef TCF/LEF b_catenin_nuc->tcf_lef binds gene_transcription Target Gene Transcription tcf_lef->gene_transcription activates btt266 This compound btt266->er inhibits

Caption: Hypothesized mechanism of this compound in the Wnt signaling pathway.

Logical Relationship Diagram

The inhibitory action of this compound on the Wnt signaling pathway can be logically represented as a disruption of the cascade that leads to an increase in intracellular calcium.

logical_relationship wnt_activation Wnt Pathway Activation ca_release Intracellular Ca²⁺ Release wnt_activation->ca_release leads to inhibition Inhibition of Ca²⁺ Release fluorescence Increased Fluorescence ca_release->fluorescence causes btt266_presence This compound Present btt266_presence->inhibition causes inhibition->ca_release blocks no_fluorescence_change No Change in Fluorescence inhibition->no_fluorescence_change results in

Caption: Logical diagram of this compound's inhibitory effect on calcium signaling.

References

Application Notes and Protocols for High-Throughput Screening Assays for BTT-266 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTT-266 is a calcium channel antagonist that functions by inhibiting the protein-protein interaction (PPI) between the alpha 1 (CaVα1) subunit's alpha interaction domain (AID) and the auxiliary beta 3 (CaVβ3) subunit, with a reported inhibitory constant (Ki) of 1.4 μM. This interaction is crucial for the proper trafficking and function of voltage-gated calcium channels, such as CaV2.2. Disrupting this interaction presents a promising therapeutic strategy for conditions involving calcium channel dysregulation, including neuropathic pain. The following application notes provide detailed protocols for high-throughput screening (HTS) of this compound analogs to identify novel and potent inhibitors of the CaVα1-AID and CaVβ3 interaction.

Target Signaling Pathway

The interaction between the CaVα1 subunit's Alpha Interaction Domain (AID) and the CaVβ subunit is a critical step in the assembly and trafficking of functional voltage-gated calcium channels to the plasma membrane. This compound and its analogs act by disrupting this interaction, thereby reducing the number of functional channels and subsequent calcium influx upon depolarization.

G cluster_0 Intracellular Space cluster_1 Plasma Membrane CaValpha1 CaVα1 Subunit (in ER) Interaction CaVα1-AID : CaVβ3 Interaction CaValpha1->Interaction AID CaVbeta3 CaVβ3 Subunit CaVbeta3->Interaction ABP BTT266 This compound Analog BTT266->Interaction Inhibits Trafficking Channel Trafficking to Membrane Interaction->Trafficking CaVChannel Functional CaV2.2 Channel Trafficking->CaVChannel CaInflux Ca²⁺ Influx CaVChannel->CaInflux Depolarization

Caption: Signaling pathway of CaVα1-CaVβ3 interaction and its inhibition.

Quantitative Data for Known CaVα1-CaVβ Interaction Inhibitors

This table summarizes the inhibitory activities of known compounds targeting the CaVα1-CaVβ interaction. This data is useful for selecting positive controls and for comparing the potency of newly identified this compound analogs.

CompoundTarget InteractionAssay TypeIC50 / KiReference
This compoundCaVα1-AID : CaVβ3Not Specified1.4 µM (Ki)[1]
IPPQCaV2.2α1 : CaVβNot SpecifiedNot Reported[2]
Stapled AID PeptidesCaVα1 : CaVβ2aElectrophysiologyModulates Function[3]

Experimental Protocols

Four distinct high-throughput screening assays are detailed below. These include both biochemical and cell-based formats to provide a comprehensive screening funnel for the identification and characterization of this compound analogs.

Fluorescence Polarization (FP) Assay

Principle: This biochemical assay measures the disruption of the interaction between a fluorescently labeled CaVα1-AID peptide and the purified CaVβ3 protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CaVβ3 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. This compound analogs that inhibit this interaction will compete with the labeled peptide, causing a decrease in polarization.

G cluster_0 No Inhibitor cluster_1 With Inhibitor FP_Peptide1 Fluorescent AID Peptide Bound_Complex Bound Complex (High Polarization) FP_Peptide1->Bound_Complex CaVbeta3_1 CaVβ3 Protein CaVbeta3_1->Bound_Complex FP_Peptide2 Fluorescent AID Peptide Unbound_Peptide Unbound Peptide (Low Polarization) FP_Peptide2->Unbound_Peptide CaVbeta3_2 CaVβ3 Protein Inhibitor This compound Analog Inhibitor->CaVbeta3_2

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Materials:

  • Purified Human CaVβ3 Protein: Recombinantly expressed and purified.

  • Fluorescently Labeled CaVα1-AID Peptide: A synthetic peptide corresponding to the CaV1.2 AID (e.g., residues 457-474: YQQLERGYVTIDMENDCS) labeled with a fluorophore such as FITC or TAMRA.

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Positive Control: Unlabeled CaVα1-AID peptide or a known inhibitor.

  • 384-well, low-volume, black, non-binding surface microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of CaVβ3 protein in assay buffer. The final concentration should be at the Kd of the peptide-protein interaction.

    • Prepare a 2X solution of the fluorescently labeled CaVα1-AID peptide in assay buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good assay window.

    • Prepare serial dilutions of this compound analogs in 100% DMSO, then dilute into assay buffer to create 4X final concentration working solutions.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of assay buffer to control wells (for no inhibitor and no protein controls).

    • Add 10 µL of the 2X CaVβ3 protein solution to all wells except the "no protein" controls.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 2X fluorescently labeled CaVα1-AID peptide solution to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Measure fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no protein) polarization controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LANCE TR-FRET Assay

Principle: This homogenous proximity assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the interaction between CaVα1-AID and CaVβ3. One binding partner is labeled with a donor fluorophore (e.g., Europium chelate) and the other with an acceptor fluorophore (e.g., ULight™ dye). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

G cluster_0 Interaction -> FRET cluster_1 Inhibition -> No FRET Donor Eu-labeled Ab + His-CaVβ3 FRET_Signal High TR-FRET Signal Donor->FRET_Signal Acceptor ULight-SA + Biotin-AID Peptide Acceptor->FRET_Signal Donor2 Eu-labeled Ab + His-CaVβ3 NoFRET_Signal Low TR-FRET Signal Donor2->NoFRET_Signal Acceptor2 ULight-SA + Biotin-AID Peptide Acceptor2->NoFRET_Signal Inhibitor This compound Analog Inhibitor->Donor2

Caption: Workflow for the LANCE TR-FRET assay.

Materials:

  • His-tagged Human CaVβ3 Protein.

  • Biotinylated CaVα1-AID Peptide.

  • LANCE Eu-W1024 anti-His-tag Antibody (Donor).

  • ULight™-Streptavidin (Acceptor).

  • LANCE Detection Buffer.

  • Test Compounds and Controls.

  • 384-well, low-volume, white microplates.

  • A TR-FRET compatible microplate reader.

Protocol:

  • Reagent Preparation:

    • Prepare 4X solutions of test compounds in LANCE detection buffer.

    • Prepare a 4X mixture of His-CaVβ3 and Biotin-AID peptide in detection buffer. Optimal concentrations need to be determined empirically through titration experiments.

    • Prepare a 4X mixture of LANCE Eu-W1024 anti-His and ULight-Streptavidin in detection buffer.

  • Assay Procedure:

    • Add 5 µL of 4X test compound solution to the wells.

    • Add 5 µL of the 4X protein/peptide mixture.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the 4X donor/acceptor mixture.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Measurement:

    • Read the plate on a TR-FRET reader, measuring emissions at 615 nm (Europium) and 665 nm (ULight).

Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) * 10,000.

  • Determine the percent inhibition based on high (no inhibitor) and low (no protein) controls.

  • Plot the percent inhibition against compound concentration to calculate IC50 values.

AlphaScreen Assay

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular interactions. Donor beads, upon excitation, generate singlet oxygen which can travel up to 200 nm. If an acceptor bead is within this proximity due to a binding event, a chemiluminescent signal is produced. Inhibitors of the CaVα1-AID and CaVβ3 interaction will prevent the beads from coming into proximity, resulting in a loss of signal.

G cluster_0 Interaction -> Signal cluster_1 Inhibition -> No Signal Donor_Bead Donor Bead + Biotin-AID Peptide Alpha_Signal High AlphaScreen Signal Donor_Bead->Alpha_Signal Acceptor_Bead Acceptor Bead + His-CaVβ3 Acceptor_Bead->Alpha_Signal Donor_Bead2 Donor Bead + Biotin-AID Peptide No_Alpha_Signal Low AlphaScreen Signal Donor_Bead2->No_Alpha_Signal Acceptor_Bead2 Acceptor Bead + His-CaVβ3 Acceptor_Bead2->No_Alpha_Signal Inhibitor This compound Analog Inhibitor->Acceptor_Bead2

Caption: Workflow for the AlphaScreen assay.

Materials:

  • His-tagged Human CaVβ3 Protein.

  • Biotinylated CaVα1-AID Peptide.

  • Streptavidin-coated Donor Beads.

  • Nickel Chelate Acceptor Beads.

  • AlphaScreen Assay Buffer.

  • Test Compounds and Controls.

  • 384-well, low-volume, white microplates.

  • An AlphaScreen-compatible plate reader.

Protocol:

  • Reagent Preparation:

    • Prepare 5X solutions of test compounds in assay buffer.

    • Prepare a 5X solution of His-CaVβ3 in assay buffer.

    • Prepare a 5X solution of Biotin-AID peptide in assay buffer.

    • Prepare a 5X suspension of Nickel Chelate Acceptor beads in assay buffer.

    • Prepare a 5X suspension of Streptavidin Donor beads in assay buffer (prepare in the dark).

  • Assay Procedure:

    • Add 5 µL of 5X test compound to the wells.

    • Add 5 µL of 5X His-CaVβ3.

    • Add 5 µL of 5X Biotin-AID peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of 5X Nickel Chelate Acceptor beads.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of 5X Streptavidin Donor beads under subdued light.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an AlphaScreen reader.

Data Analysis:

  • Determine the percent inhibition from the AlphaScreen signal relative to high and low controls.

  • Plot the percent inhibition against compound concentration to calculate IC50 values.

Cell-Based Calcium Influx Assay

Principle: This functional cell-based assay measures the activity of CaV2.2 channels in a cellular context. A cell line stably expressing the human CaV2.2 channel complex (including CaVα1, CaVβ3, and α2δ1 subunits) is loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the voltage-gated calcium channels, leading to an influx of calcium and an increase in fluorescence. This compound analogs that disrupt the CaVα1-CaVβ3 interaction will reduce the number of functional channels at the membrane, thereby decreasing the calcium influx and the fluorescence signal upon depolarization.

G cluster_0 Experimental Workflow Seed Seed HEK293-CaV2.2/β3/α2δ1 Cells in 384-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Load_Dye Load with Calcium- sensitive Dye Incubate1->Load_Dye Incubate2 Incubate Load_Dye->Incubate2 Add_Compound Add this compound Analogs Incubate2->Add_Compound Incubate3 Incubate Add_Compound->Incubate3 Depolarize Add High KCl Solution Incubate3->Depolarize Measure Measure Fluorescence (Calcium Influx) Depolarize->Measure

Caption: Workflow for the cell-based calcium influx assay.

Materials:

  • HEK293 cell line stably co-expressing human CaV2.2, CaVβ3, and α2δ1 (e.g., available from Charles River or Eurofins).

  • Cell Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™ or FLIPR® Calcium Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM).

  • Test Compounds and Controls (e.g., a known CaV2.2 blocker like ω-conotoxin GVIA).

  • 384-well, black-walled, clear-bottom cell culture plates.

  • A fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR® or FlexStation®).

Protocol:

  • Cell Plating:

    • Seed the HEK293-CaV2.2/β3/α2δ1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound analogs in assay buffer.

    • Add the compound solutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the cell plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's liquid handler to add the depolarization buffer to all wells simultaneously.

    • Immediately begin kinetic fluorescence readings to measure the increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Determine the percent inhibition of the calcium influx for each compound concentration relative to vehicle-treated (0% inhibition) and positive control inhibitor-treated (100% inhibition) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The suite of assays described provides a robust framework for the high-throughput screening and characterization of this compound analogs. The biochemical assays (FP, LANCE, AlphaScreen) are ideal for primary screening of large compound libraries to identify direct inhibitors of the CaVα1-AID and CaVβ3 interaction. The cell-based calcium influx assay serves as a critical secondary assay to confirm the activity of hits in a more physiologically relevant context and to assess cell permeability and functional consequences of target engagement. Together, these protocols will facilitate the discovery of novel and potent calcium channel modulators.

References

Application Notes and Protocols: Characterizing Protein-Protein Interactions with a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "BTT-266" did not yield information on a specific molecule used for protein-protein interaction studies. Therefore, this document utilizes Nutlin-3a (B1683890), a well-characterized inhibitor of the p53-MDM2 interaction, as a representative example to provide detailed application notes and protocols.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The p53-MDM2 interaction is a critical regulatory node in the cell cycle and apoptosis, making it a prime target for therapeutic intervention.[1][2][3] In healthy cells, the E3 ubiquitin ligase MDM2 binds to the p53 tumor suppressor protein, leading to its ubiquitination and subsequent proteasomal degradation.[1][4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and tumor progression.[5][6] Small molecules that inhibit the p53-MDM2 interaction can stabilize and activate p53, restoring its tumor-suppressive functions.[5][7]

Nutlin-3a is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[5][8] It competitively binds to the p53-binding pocket of MDM2, preventing the interaction and leading to the stabilization and activation of p53.[7] This application note provides a detailed overview of the use of Nutlin-3a as a tool to study the p53-MDM2 PPI, including quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Nutlin-3a in its interaction with MDM2 and its cellular effects.

ParameterValueCell Line/Assay ConditionsReference
IC50 (MDM2-p53 Interaction) 90 nMin vitro assay[7][8]
Ki (Binding Affinity to MDM2) 5 nM - 36 nMVaries by assay conditions[7]
Cell Viability IC50 (HCT116 p53+/+) 1.6 µM2D cell culture, normoxia[9]
Cell Viability IC50 (MCF7) 8.6 µM2D cell culture, normoxia[9]
Cell Viability IC50 (Saos-2-pcDNA3.1) 43.5 (±3.0) µMMTS assay[10]
Cell Viability IC50 (Saos-2-BCRP) 45.8 (±2.6) µMMTS assay[10]
Cell Viability IC50 (SJSA-1) 0.8 µMCell-based assay[11]
Apoptosis Induction (U-2 OS) Up to 37%48h treatment[12]

Signaling Pathway

The p53-MDM2 signaling pathway is a crucial cellular regulatory circuit. The following diagram illustrates the core components and the mechanism of action of Nutlin-3a.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 promotes transcription p21 p21 p53->p21 promotes transcription Apoptosis_Proteins Apoptosis Proteins (e.g., PUMA, BAX) p53->Apoptosis_Proteins promotes transcription p53_degradation p53 Degradation MDM2->p53 inhibits & targets for degradation Proteasome Proteasome Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis induces DNA_damage DNA Damage DNA_damage->p53 activates Proteasome->p53_degradation mediates Nutlin3a Nutlin-3a Nutlin3a->MDM2 inhibits

Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of Nutlin-3a.

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for p53-MDM2 Interaction

This protocol describes a method to quantify the inhibition of the p53-MDM2 interaction by Nutlin-3a in a high-throughput format.

Experimental Workflow:

AlphaScreen_Workflow cluster_workflow AlphaScreen Workflow A 1. Add GST-MDM2 and His-p53 to well B 2. Add Nutlin-3a (or DMSO control) A->B C 3. Incubate B->C D 4. Add Acceptor Beads (Anti-GST) C->D E 5. Incubate D->E F 6. Add Donor Beads (Ni-NTA) E->F G 7. Incubate in dark F->G H 8. Read on AlphaScreen-compatible plate reader G->H

Caption: Workflow for the AlphaScreen-based p53-MDM2 interaction assay.

Materials:

  • GST-tagged MDM2 protein

  • His-tagged p53 protein

  • Nutlin-3a

  • AlphaLISA GSH Acceptor beads

  • AlphaLISA Ni Chelate Donor beads

  • AlphaLISA PPI Buffer (100 mM Tris-HCl pH 8.0, 0.01% Tween-20, 100 mM NaCl, 1 mg/mL BSA)

  • 384-well OptiPlate

Procedure:

  • Prepare serial dilutions of Nutlin-3a in DMSO, and then dilute in AlphaLISA PPI Buffer.

  • In a 384-well plate, add 5 µL of GST-MDM2 (final concentration 1 nM) and 5 µL of His-p53 (final concentration 1 nM).[13]

  • Add 10 µL of the diluted Nutlin-3a or DMSO control to the respective wells.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of GSH AlphaLISA Acceptor beads (final concentration 20 µg/mL).[13]

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Ni Chelate Donor beads (final concentration 20 µg/mL).[13]

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity of Nutlin-3a to MDM2.

Experimental Workflow:

SPR_Workflow cluster_workflow SPR Workflow A 1. Immobilize p53 peptide on NTA sensor chip B 2. Inject MDM2 pre-incubated with Nutlin-3a (analyte) A->B C 3. Monitor association phase B->C D 4. Inject running buffer C->D E 5. Monitor dissociation phase D->E F 6. Regenerate sensor surface E->F G 7. Analyze sensorgram to determine kinetics (ka, kd, KD) F->G

Caption: General workflow for analyzing p53-MDM2 interaction inhibition using SPR.

Materials:

  • SPR instrument

  • NTA sensor chip

  • His-tagged p53 peptide

  • MDM2 protein

  • Nutlin-3a

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Immobilize the His-tagged p53 peptide onto the NTA sensor chip.[11]

  • Prepare a series of concentrations of MDM2 protein in running buffer.

  • For inhibition studies, pre-incubate MDM2 with varying concentrations of Nutlin-3a.

  • Inject the MDM2 or MDM2/Nutlin-3a mixture over the sensor surface and monitor the binding response (association phase).

  • Inject running buffer to monitor the dissociation of the complex (dissociation phase).

  • Regenerate the sensor surface between cycles.

  • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to demonstrate the disruption of the p53-MDM2 interaction within a cellular context.

Experimental Workflow:

CoIP_Workflow cluster_workflow Co-IP and Western Blot Workflow A 1. Treat cells with Nutlin-3a or DMSO B 2. Lyse cells A->B C 3. Incubate lysate with anti-MDM2 antibody B->C D 4. Add Protein A/G beads to capture immune complexes C->D E 5. Wash beads D->E F 6. Elute proteins E->F G 7. SDS-PAGE and Western Blot F->G H 8. Probe with anti-p53 and anti-MDM2 antibodies G->H

Caption: Workflow for Co-IP to assess the p53-MDM2 interaction in cells.

Materials:

  • Cells expressing wild-type p53 (e.g., HCT-116)

  • Nutlin-3a

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-MDM2 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies: anti-p53 and anti-MDM2 for Western blotting

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere. Treat cells with the desired concentration of Nutlin-3a or DMSO for the specified time.

  • Wash cells with ice-cold PBS and lyse them.

  • Clarify the lysate by centrifugation.

  • Incubate a portion of the lysate with an anti-MDM2 antibody overnight at 4°C.

  • Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-p53 and anti-MDM2 antibodies to detect the co-immunoprecipitated proteins. A decrease in the p53 signal in the Nutlin-3a treated sample indicates disruption of the interaction.

Conclusion

Nutlin-3a serves as an invaluable tool for studying the p53-MDM2 protein-protein interaction. The protocols and data presented here provide a framework for researchers to characterize this interaction and to screen for novel inhibitors. The combination of biophysical, biochemical, and cell-based assays allows for a comprehensive understanding of the molecular mechanism of action and the cellular consequences of inhibiting this critical PPI.

References

Application Notes and Protocols for Evaluating the Efficacy of BTT-266, a CaV2.2 Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTT-266 is a novel calcium channel antagonist that selectively targets the CaVα1-AID-CaVβ3 interaction, leading to the modulation of voltage-dependent CaV2.2 (N-type) calcium channels.[1][2] With a reported inhibitory constant (Ki) of 1.4 μM, this compound has demonstrated analgesic efficacy in preclinical models of neuropathic pain.[1][2] This document provides detailed application notes and experimental protocols for assessing the in vitro efficacy of this compound in relevant cell lines. The provided methodologies are designed to enable researchers to characterize the compound's activity, determine its potency, and elucidate its mechanism of action at the cellular level.

Recommended Cell Lines for this compound Efficacy Testing

The choice of cell line is critical for obtaining relevant data on the efficacy of this compound. Given its mechanism of action targeting the CaV2.2 channel, which is predominantly expressed in the nervous system and implicated in pain signaling, the following cell lines are recommended for in vitro studies.[3]

Cell LineTypeRationale for Use with this compoundKey Considerations
HEK293 cells stably expressing CaV2.2 Human Embryonic Kidney (recombinant)Provide a controlled system to study the direct effect of this compound on the CaV2.2 channel without interference from other endogenous channels.[3][4]Co-expression with auxiliary subunits (e.g., α2δ-1 and β1b) is necessary for proper channel function.[5]
SH-SY5Y Human NeuroblastomaEndogenously express N-type (CaV2.2) calcium channels and are a well-established model for neuronal function and neurotoxicity studies.Channel expression levels may be lower and more variable than in recombinant systems.
PC-12 Rat PheochromocytomaDifferentiated PC-12 cells exhibit neuronal characteristics, including the expression of CaV2.2 channels, and are useful for studying neurite outgrowth and neurotransmitter release.Differentiation with Nerve Growth Factor (NGF) is required to induce a neuronal phenotype.
Primary Dorsal Root Ganglion (DRG) Neurons Primary Neurons (rodent)Represent a physiologically relevant model for pain research as they are primary sensory neurons that transmit pain signals and have high levels of CaV2.2 expression.[6][7]Isolation and culture are more complex and variable than with immortalized cell lines.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the efficacy of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Direct Channel Inhibition

This protocol allows for the direct measurement of CaV2.2 channel currents and the determination of this compound's inhibitory potency (IC50).[8]

Materials:

  • HEK293 cells stably expressing CaV2.2/β3/α2δ-1

  • External (bath) solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal (pipette) solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH)[8]

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline CaV2.2 currents by applying a depolarizing voltage step (e.g., from a holding potential of -80 mV to +10 mV for 50 ms) every 15 seconds.

  • Prepare serial dilutions of this compound in the external solution.

  • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

  • Record the current amplitude at each concentration.

  • Wash out the compound with the external solution to check for reversibility.

Data Analysis:

  • Measure the peak inward current amplitude at each this compound concentration.

  • Normalize the current amplitude to the baseline current.

  • Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

High-Throughput Calcium Imaging Assay

This fluorescence-based assay is suitable for screening and determining the functional inhibition of CaV2.2 channels in a higher throughput format.[8][9]

Materials:

  • SH-SY5Y or HEK293-CaV2.2 cells

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluo-4 AM calcium indicator[9]

  • Assay Buffer (in mM): 10 HEPES, 145 NaCl, 5 KCl, 1 MgCl₂, 10 Glucose, 2 CaCl₂ (pH 7.4)[8]

  • High-KCl Stimulation Buffer (Assay Buffer with 90 mM KCl)

  • This compound stock solution (in DMSO)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Seed cells into the microplates and grow to a confluent monolayer.

  • Prepare a loading solution containing Fluo-4 AM in Assay Buffer.

  • Remove the culture medium and add the loading solution to each well. Incubate for 30-60 minutes at 37°C.[8]

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add serial dilutions of this compound in Assay Buffer to the wells and incubate for 15-20 minutes at room temperature.

  • Place the plate into the FLIPR instrument and record baseline fluorescence.

  • Add the High-KCl Stimulation Buffer to induce depolarization and calcium influx.

  • Record the change in fluorescence for 1-3 minutes.

Data Analysis:

  • Calculate the maximum fluorescence change (ΔF/F0) for each well.

  • Normalize the data to vehicle control (0% inhibition) and no-stimulus control (100% inhibition).

  • Plot the normalized response as a function of this compound concentration to determine the IC50.

Cell Viability Assay

This assay determines if this compound exhibits cytotoxic effects at concentrations that inhibit CaV2.2 channel activity.

Materials:

  • Recommended cell lines (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTS or similar cell viability reagent

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat cells with a range of this compound concentrations for 24-72 hours.

  • Add the MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot cell viability against this compound concentration to determine the concentration at which it may be cytotoxic.

Visualizations

BTT_266_Mechanism_of_Action cluster_membrane Cell Membrane CaV22 CaV2.2 Channel Ca_influx Ca²⁺ Influx CaV22->Ca_influx CaV_alpha1 α1 subunit AID AID CaV_alpha1->AID binds CaV_beta3 β3 subunit AID->CaV_beta3 interacts BTT266 This compound BTT266->AID blocks interaction Depolarization Depolarization Depolarization->CaV22 activates Neuronal_Activity Altered Neuronal Activity Ca_influx->Neuronal_Activity

This compound Mechanism of Action

Patch_Clamp_Workflow start Start plate_cells Plate HEK293-CaV2.2 cells on coverslips start->plate_cells patch_cell Establish whole-cell patch-clamp plate_cells->patch_cell record_baseline Record baseline CaV2.2 currents patch_cell->record_baseline apply_btt266 Apply increasing concentrations of this compound record_baseline->apply_btt266 record_inhibition Record current at each concentration apply_btt266->record_inhibition washout Washout compound record_inhibition->washout analyze Analyze data and determine IC50 washout->analyze end End analyze->end

Patch-Clamp Electrophysiology Workflow

Calcium_Imaging_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells load_dye Load cells with Fluo-4 AM seed_cells->load_dye add_compound Add this compound dilutions load_dye->add_compound measure_baseline Measure baseline fluorescence (FLIPR) add_compound->measure_baseline stimulate Stimulate with high KCl measure_baseline->stimulate measure_response Measure fluorescence response stimulate->measure_response analyze Analyze data and determine IC50 measure_response->analyze end End analyze->end

High-Throughput Calcium Imaging Workflow

References

Investigating BTT-266: Application Notes and Protocols for Primary Neuron Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing primary neuron cultures for the characterization of BTT-266, a novel compound under investigation for its potential neuroprotective and anti-inflammatory properties. The following sections detail experimental protocols, data presentation, and visualizations of key biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key markers of neuronal health and inflammation in a primary cortical neuron-glia co-culture model.

Table 1: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity

Treatment GroupThis compound Concentration (µM)Neuronal Viability (% of Control)
Vehicle Control-100 ± 4.5
Glutamate (50 µM)-52 ± 5.1
This compound + Glutamate0.165 ± 4.8
This compound + Glutamate1.082 ± 3.9
This compound + Glutamate10.091 ± 4.2

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Primary Microglia-Neuron Co-cultures

Treatment GroupThis compound Concentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-25 ± 5.215 ± 3.8
LPS (100 ng/mL)-450 ± 35.1320 ± 28.4
This compound + LPS0.1310 ± 28.9240 ± 22.1
This compound + LPS1.0150 ± 18.3110 ± 15.6
This compound + LPS10.060 ± 9.745 ± 8.2

Key Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol outlines the basic procedure for establishing a high-purity primary culture of cortical neurons, a foundational method in neurobiology research.[1]

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium (Ice-cold Hank's Balanced Salt Solution - HBSS)[2]

  • Digestion solution: Papain (20 units/mL) in a suitable buffer[1]

  • Plating medium: Neurobasal medium with B27 supplement, GlutaMAX, and penicillin-streptomycin[3]

  • Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips[1][3]

Procedure:

  • Coat culture surfaces with poly-lysine overnight at 37°C and rinse with sterile water before use.[1]

  • Dissect cortices from E18 embryos in ice-cold dissection medium.[1]

  • Mince the cortical tissue and incubate in the papain digestion solution for 10-15 minutes at 37°C.[1]

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed plating medium and count the viable cells using a hemocytometer.

  • Seed the neurons onto the coated plates at a desired density (e.g., 125,000 cells/cm²).[4]

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Perform a half-medium change every 3-4 days. Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Neuron-Glial Co-culture for Neuroinflammation Studies

To investigate the interplay between neurons and glial cells, a mixed culture system is essential.[2][5][6] This protocol establishes a co-culture of neurons, astrocytes, and microglia.

Procedure:

  • Isolate primary cortical cells from postnatal day 1-2 (P1-P2) mouse or rat pups as described in Protocol 1.

  • Plate the mixed cell suspension in DMEM containing 10% heat-inactivated FBS.[2] This condition supports the proliferation of glial cells (astrocytes and microglia).

  • After 7-10 days, the glial layer will be established, and the neuronal population will mature.

  • To induce neuroinflammation, treat the co-cultures with lipopolysaccharide (LPS).[7]

  • Simultaneously, apply various concentrations of this compound to assess its anti-inflammatory efficacy.

  • After a 24-hour incubation period, collect the culture supernatant for cytokine analysis (e.g., ELISA) and assess neuronal viability using methods like immunocytochemistry for neuronal markers (e.g., β-III tubulin) or cell viability assays.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound in Microglia

BTT266_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB releases NF-κB DNA DNA NFkB->DNA translocation BTT266 This compound BTT266->TAK1 inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription LPS LPS LPS->TLR4

Caption: this compound may inhibit the TLR4-mediated NF-κB signaling cascade in microglia.

General Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_treatment Experimental Treatment cluster_analysis Data Analysis Tissue Embryonic or Postnatal Brain Tissue Isolation Cell Isolation & Dissociation Tissue->Isolation Culture Plating & Culture Maturation (7-14 DIV) Isolation->Culture Insult Induce Insult (e.g., LPS, Glutamate) Culture->Insult Treatment Treat with this compound (Dose-Response) Culture->Treatment Viability Assess Neuronal Viability (e.g., ICC, Viability Stains) Treatment->Viability Inflammation Measure Inflammatory Markers (e.g., ELISA for Cytokines) Treatment->Inflammation

Caption: Workflow for assessing this compound's efficacy in primary neuron cultures.

References

Troubleshooting & Optimization

BTT-266 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BTT-266, a voltage-gated CaV2.2 calcium channel inhibitor.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility and use of this compound in experimental settings.

Frequently Asked Questions

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. This compound is also soluble in Dimethylformamide (DMF) and ethanol.

Q2: I dissolved this compound in an organic solvent, but it precipitated when I diluted it in my aqueous buffer. What should I do?

A2: This is a common issue for hydrophobic compounds. To minimize precipitation, it is recommended to add the aqueous buffer to the stock solution of this compound while vortexing. Warming the solution to 37°C and brief sonication can also help to redissolve the compound. For aqueous buffers like PBS, it is advisable to first dissolve this compound in a water-miscible organic solvent such as DMSO or DMF and then dilute this solution with the aqueous buffer. Cayman Chemical suggests a method where this compound is first dissolved in DMF and then diluted with PBS (pH 7.2) to a final DMF:PBS ratio of 1:3 for a solubility of approximately 0.25 mg/mL.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same concentration of DMSO as your experimental samples) in your experiments.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in organic solvents should be stored at -20°C or -80°C. MedchemExpress suggests that at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: Is this compound soluble in aqueous buffers like PBS?

A5: this compound has limited solubility in aqueous buffers. Direct dissolution in PBS is not recommended. To prepare a working solution in an aqueous buffer, it is necessary to first dissolve the compound in an organic solvent like DMSO or DMF and then perform a serial dilution into the desired buffer.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationSource
DMSO~12.5 mg/mLCayman Chemical
DMF~20 mg/mLCayman Chemical
Ethanol~10 mg/mLCayman Chemical
1:3 DMF:PBS (pH 7.2)~0.25 mg/mLCayman Chemical
10% DMSO in 90% Corn Oil≥ 2.5 mg/mLMedChemExpress
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLMedChemExpress

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 556.61 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 5.57 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath at room temperature to ensure the compound is fully dissolved.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Visualizations

This compound Signaling Pathway

BTT266_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaV22 CaV2.2 Channel CaV_alpha CaVα1 CaV_alpha->CaV22 CaV_beta CaVβ3 CaV_beta->CaV22 Interaction BTT266 This compound BTT266->CaV_beta Binds to CaVβ3 Trafficking Channel Trafficking BTT266->Trafficking Inhibits Trafficking->CaV22 BTT266_Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Dilute stock in assay buffer) prep_stock->prep_working treatment Treat Cells with this compound or Vehicle Control prep_working->treatment prep_cells Culture Cells Expressing CaV2.2 prep_cells->treatment incubation Incubate for a Defined Period treatment->incubation measurement Measure CaV2.2 Channel Activity (e.g., Electrophysiology, Calcium Imaging) incubation->measurement data_collection Collect and Normalize Data measurement->data_collection dose_response Generate Dose-Response Curves data_collection->dose_response ic50 Calculate IC50 Value dose_response->ic50

References

Optimizing BTT-266 concentration for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo concentration of the novel therapeutic agent, BTT-266.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo model?

A1: For a novel compound like this compound, it is recommended to start with a dose-finding study, also known as a dose-range-finding study. If in vitro data is available, the starting dose can be estimated by converting the in vitro effective concentration (e.g., EC50 or IC50) to an in vivo dose. A common starting point is to use one-tenth of the maximum tolerated dose (MTD) if known from preliminary toxicity studies.

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation for this compound will depend on its physicochemical properties (e.g., solubility, stability). Common vehicles for preclinical in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL. It is crucial to conduct vehicle toxicity studies to ensure the chosen formulation does not have confounding effects.

Q3: What are the key parameters to monitor during an in vivo study with this compound?

A3: Key parameters to monitor include a range of pharmacodynamic (PD) and pharmacokinetic (PK) markers. PD markers are indicators of the drug's effect on the body, which could include target engagement assays, downstream biomarker modulation, and changes in tumor volume in oncology models. PK parameters involve measuring the absorption, distribution, metabolism, and excretion (ADME) of this compound, including its half-life, peak plasma concentration (Cmax), and area under the curve (AUC). Additionally, daily monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity, is essential.

Troubleshooting Guide

Issue 1: High variability in experimental results between subjects.

  • Possible Cause: Inconsistent drug administration.

  • Solution: Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage, intravenous injection). Verify the accuracy of dosing volumes and the homogeneity of the drug formulation.

  • Possible Cause: Biological variability within the animal cohort.

  • Solution: Increase the sample size per group to improve statistical power. Ensure animals are age- and weight-matched and randomized into treatment groups.

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause: The selected dose range is too narrow or not centered around the therapeutic window.

  • Solution: Broaden the dose range in a subsequent study. If a plateau was observed, explore lower concentrations. If no effect was seen, cautiously escalate the dose, being mindful of potential toxicity.

  • Possible Cause: Suboptimal dosing frequency.

  • Solution: Conduct a pharmacokinetic study to determine the half-life of this compound. The dosing frequency should be adjusted to maintain drug exposure within the therapeutic range.

Issue 3: Unexpected toxicity or adverse events.

  • Possible Cause: The dose is too high, or the vehicle is causing adverse effects.

  • Solution: Immediately reduce the dose or cease administration. Conduct a vehicle-controlled study to rule out toxicity from the formulation. A formal toxicology study may be necessary to identify the maximum tolerated dose (MTD).

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Xenograft Model

Dose Group (mg/kg)Mean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 1200+5.2
This compound (10)1100 ± 9526.7+4.8
This compound (30)650 ± 7056.7+1.5
This compound (100)320 ± 4578.7-3.1

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
102501.015004.5
307801.548004.8
10021001.5135005.1

Experimental Protocols

Protocol: In Vivo Dose-Finding Study for this compound

  • Animal Model: Select a relevant animal model (e.g., BALB/c nude mice for xenograft studies).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping and Randomization: Randomly assign animals to treatment groups (e.g., vehicle control and 3-4 dose levels of this compound) with a sufficient number of animals per group (n=8-10).

  • Drug Preparation: Prepare fresh formulations of this compound and the vehicle on each dosing day.

  • Administration: Administer this compound or vehicle according to the planned route (e.g., intraperitoneal injection) and schedule (e.g., once daily).

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Record body weight daily.

    • Perform clinical observations daily for any signs of toxicity.

  • Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Analyze tumor growth inhibition, body weight changes, and any other relevant parameters.

Visualizations

Technical Support Center: Stability of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Please note that extensive searches for the compound "BTT-266" did not yield any specific publicly available data regarding its stability, solubility, or handling. Therefore, this technical support center provides a comprehensive guide based on general best practices and established protocols for assessing the stability of novel small molecule compounds. The information herein should be adapted and validated for your specific compound of interest.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges researchers encounter when evaluating the stability of a new chemical entity in various solvents and experimental media.

Q1: My compound seems to be degrading in my chosen solvent. How can I identify a suitable solvent system?

A1: The first step is to perform a preliminary solubility and short-term stability screen. This involves dissolving the compound in a panel of commonly used solvents and monitoring its integrity over a short period.

  • Recommended Solvents for Initial Screening:

    • Aqueous Buffers (e.g., Phosphate-Buffered Saline - PBS at various pH values)

    • Organic Solvents (e.g., Dimethyl Sulfoxide - DMSO, Ethanol, Acetonitrile, Methanol)

    • Co-solvent systems (e.g., a mixture of an organic solvent and an aqueous buffer)

  • Troubleshooting Steps:

    • Visual Inspection: Look for any changes in color or the appearance of precipitates.

    • Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of degradation products.

    • pH Adjustment: For aqueous solutions, the pH can significantly impact stability. Test a range of pH values to find the optimal condition.

    • Temperature Control: Store solutions at different temperatures (e.g., 4°C, room temperature, 37°C) to assess thermal stability.

Q2: I am observing inconsistent results in my cell-based assays. Could compound instability in the culture medium be the cause?

A2: Yes, instability in cell culture media is a common issue. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and proteins that can interact with and degrade your compound.

  • Troubleshooting Steps:

    • Incubation Stability Study: Incubate your compound in the complete cell culture medium (including serum) under standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your assay.

    • Time-Point Analysis: Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound using HPLC or LC-MS.

    • Serum Protein Binding: Be aware that compounds can bind to serum proteins, which can affect their stability and availability. You can assess stability in both serum-free and serum-containing media to understand this effect.

Q3: How should I prepare and store my stock solutions to ensure maximum stability?

A3: Proper preparation and storage of stock solutions are critical for reproducible experimental results.

  • Best Practices:

    • Solvent Selection: Use a solvent in which your compound is highly soluble and stable (DMSO is a common choice for many organic molecules).

    • Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent added to your aqueous experimental systems.

    • Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.

    • Inert Atmosphere: For compounds susceptible to oxidation, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.

Experimental Protocols

Below are detailed methodologies for key experiments to assess compound stability.

Protocol 1: Preliminary Solubility and Short-Term Stability Assessment

Objective: To determine the approximate solubility and initial stability of a compound in various solvents.

Materials:

  • Compound of interest

  • Panel of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile)

  • Vortex mixer

  • Centrifuge

  • HPLC or LC-MS system

Methodology:

  • Prepare saturated solutions by adding an excess amount of the compound to each solvent in a microcentrifuge tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Equilibrate the samples at room temperature for 24 hours to ensure saturation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Analyze the concentration of the dissolved compound by HPLC or LC-MS.

  • For short-term stability, analyze a portion of the supernatant immediately after preparation (T=0) and another portion after 24 hours of storage at room temperature. Compare the peak area of the parent compound at both time points.

Protocol 2: Stability Assessment in Cell Culture Medium

Objective: To evaluate the stability of a compound in a biologically relevant medium under cell culture conditions.

Materials:

  • Compound stock solution (e.g., in DMSO)

  • Complete cell culture medium (with serum)

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Methodology:

  • Spike the compound from the stock solution into the pre-warmed complete cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%).

  • Immediately collect an aliquot for the T=0 time point.

  • Place the remaining solution in the cell culture incubator.

  • Collect aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Process the samples immediately by quenching any potential enzymatic activity (e.g., by adding a cold organic solvent like acetonitrile) and centrifuging to remove precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparisons.

Table 1: Hypothetical Stability of a Generic Compound in Various Media at 37°C

MediumTime (hours)% Compound Remaining
PBS pH 7.40100
2495.2
4891.5
DMEM + 10% FBS0100
885.1
2462.7
Human Plasma0100
278.9
845.3

Visualizations

Diagrams can help visualize experimental workflows and logical relationships.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated Stock Solution (e.g., in DMSO) spike Spike Compound into Media stock->spike media Prepare Experimental Media (Buffers, Cell Culture Media) media->spike incubate Incubate under Defined Conditions (Temp, Time) spike->incubate sample Collect Aliquots at Time Points incubate->sample process Sample Processing (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC/LC-MS process->analyze data Data Interpretation (% Remaining, Half-life) analyze->data troubleshooting_workflow start Compound Instability Observed check_solvent Is the issue in a simple solvent? start->check_solvent check_media Is the issue in complex media? start->check_media solvent_solutions Screen alternative solvents (pH, co-solvents) Protect from light/oxygen Adjust storage temperature check_solvent->solvent_solutions Yes media_solutions Assess stability in serum-free vs. serum-containing media Identify interacting components Shorten assay duration check_media->media_solutions Yes further_investigation Characterize Degradants by Mass Spectrometry solvent_solutions->further_investigation media_solutions->further_investigation

Potential off-target effects of BTT-266

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Information on Potential Off-Target Effects of BTT-266

Dear Researcher,

We have received your request for information regarding the potential off-target effects of a compound designated as this compound. At present, there is no publicly available scientific literature, clinical trial data, or safety profile associated with a compound referred to as "this compound".

This may be for several reasons:

  • The compound may be in a very early stage of development and has not yet been described in published literature.

  • "this compound" may be an internal project code or a non-standardized name for a known or novel molecule.

  • There may be a typographical error in the compound name.

Without foundational data on this compound, including its intended biological target, mechanism of action, and any preclinical or clinical studies, it is not possible to provide a technical support guide on its potential off-target effects.

To assist you further, we recommend verifying the compound's designation. Should you have an alternative name, a chemical structure, or any reference literature, please provide it so we can conduct a more targeted search and generate the detailed technical support materials you require.

Below, we provide a generalized framework and a set of frequently asked questions that researchers typically consider when investigating off-target effects of a novel compound. This can serve as a guide for your own experimental design and troubleshooting once more information about this compound becomes available.

General Troubleshooting Guide for Investigating Off-Target Effects

This guide provides a logical workflow for researchers to identify and validate potential off-target effects of a novel chemical probe or drug candidate.

Troubleshooting_Off_Target_Effects cluster_Discovery Phase 1: Discovery of Potential Off-Targets cluster_Validation Phase 2: Validation of Off-Target Engagement cluster_Characterization Phase 3: Functional Characterization of Off-Target Effects cluster_Troubleshooting Troubleshooting Common Issues in_silico In Silico Profiling (e.g., Target Prediction, Structural Homology) biochemical Biochemical Screening (e.g., Kinase Panel, GPCR Panel) in_silico->biochemical Suggests potential targets cell_based Cell-Based Phenotypic Screening (e.g., High-Content Imaging, Reporter Assays) biochemical->cell_based Identifies direct interactions CETSA Cellular Thermal Shift Assay (CETSA) cell_based->CETSA Provides cellular context affinity_capture Affinity Capture-Mass Spectrometry CETSA->affinity_capture Confirms target engagement in cells inconsistent_data Inconsistent Data Between Assays CETSA->inconsistent_data Possible cause orthogonal_compound Use of a Structurally Unrelated Orthogonal Compound affinity_capture->orthogonal_compound Validates specificity affinity_capture->inconsistent_data Possible cause knockdown Genetic Knockdown/Knockout (e.g., siRNA, CRISPR) orthogonal_compound->knockdown Links target to phenotype rescue Rescue Experiments knockdown->rescue downstream Downstream Signaling Analysis knockdown->downstream no_phenotype No Observable Phenotype knockdown->no_phenotype Possible cause rescue->no_phenotype Possible cause

How to minimize BTT-266 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the novel inhibitor, BTT-266. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments and mitigating potential toxicity associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound-induced toxicity in cell culture?

A1: Toxicity observed with this compound can stem from several factors, including on-target and off-target effects, solvent toxicity, and compound precipitation. High concentrations of solvents like DMSO, used to dissolve this compound, can be independently toxic to cells.[1] It is also possible for the compound to precipitate out of the solution in the culture medium, causing cellular stress.[1] Furthermore, while this compound is designed to be a specific inhibitor, at higher concentrations it may exhibit off-target activity, leading to unintended cytotoxic effects.[1]

Q2: How can I differentiate between on-target and off-target toxicity of this compound?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. One approach is to use a lower concentration of this compound that still elicits the desired biological response. Additionally, you can test the inhibitor in cell lines that do not express the intended target of this compound. If toxicity persists in these cell lines, it is likely due to off-target effects.[2] Comparing the effects of this compound with other structurally different inhibitors that target the same pathway can also help confirm on-target activity.[2]

Q3: My experimental results with this compound are inconsistent. What are the potential reasons?

A3: Inconsistent results can arise from several factors. Ensure the stability of your this compound stock solution by storing it correctly, typically at -80°C for long-term storage, and avoiding repeated freeze-thaw cycles by preparing aliquots.[1] Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the final concentration.[1] Cell passage number and confluency can also impact cellular response to treatment.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed

If you are observing significant cell death after treating with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Unexpected Cytotoxicity

start High Cell Death Observed check_solvent Is Vehicle Control Also Toxic? start->check_solvent reduce_solvent Reduce Solvent Conc. or Use Different Solvent check_solvent->reduce_solvent Yes dose_dependent Is Toxicity Dose-Dependent? check_solvent->dose_dependent No lower_conc Lower this compound Concentration dose_dependent->lower_conc Yes on_off_target Potential On- or Off-Target Pharmacological Effect dose_dependent->on_off_target No time_dependent Does Toxicity Vary with Exposure Time? lower_conc->time_dependent optimize_time Optimize Exposure Time time_dependent->optimize_time Yes rapid_event Rapid Cytotoxic Event time_dependent->rapid_event No

Caption: A troubleshooting workflow for addressing high cell death in this compound treated cultures.

Issue 2: Compound Precipitation in Culture Medium

If you observe precipitation after adding this compound to your cell culture medium, follow these steps:

  • Visual Inspection: Carefully inspect the culture wells for any visible precipitate after adding this compound.

  • Solubility Check: The solubility of this compound in aqueous solutions may be limited.[1] Consider preparing a more dilute stock solution or using a different solvent if compatible with your experimental setup.

  • Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to minimize the chances of precipitation.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell growth.

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment 3. Treat Cells with this compound and Vehicle Control compound_prep->treatment incubation 4. Incubate for 24, 48, or 72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan (B1609692) Crystals mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 8. Plot Dose-Response Curve and Calculate IC50 read_absorbance->calculate_ic50

Caption: A stepwise workflow for determining the IC50 value of this compound using an MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a stock solution (e.g., in DMSO). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.[1]

  • Cell Treatment: Remove the old medium and add the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Assessing Cytotoxicity with an LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[2]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[2]

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineTarget ExpressionThis compound IC50 (µM)
Cell Line AHigh0.5
Cell Line BMedium2.1
Cell Line CLow15.8
Cell Line DNull> 50

Table 2: Example LDH Cytotoxicity Data for this compound

This compound Conc. (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)
0 (Vehicle)5.26.1
18.312.5
525.645.8
1055.188.9

Signaling Pathway Considerations

Understanding the intended signaling pathway of this compound is crucial for interpreting experimental results. Below is a generic representation of a signaling pathway that could be inhibited by this compound.

Hypothetical this compound Signaling Pathway Inhibition

receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 BTT266 This compound BTT266->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response

Caption: A diagram illustrating the potential mechanism of action of this compound as a kinase inhibitor.

References

Inconsistent results with BTT-266 in neuropathic pain models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with BTT-266 in neuropathic pain models. The information provided is intended to help identify potential sources of variability and offer solutions to improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the analgesic effect of this compound between different cohorts of animals in the Chronic Constriction Injury (CCI) model. What could be the cause?

A1: High variability in the CCI model can stem from several factors. Firstly, inconsistencies in the surgical procedure itself, such as the number and tightness of ligatures around the sciatic nerve, can lead to different degrees of nerve injury and, consequently, variable pain phenotypes. Secondly, the choice of animal strain is crucial, as different rodent strains can exhibit varying sensitivities to neuropathic insults and analgesic drugs.[1] Finally, environmental factors such as housing conditions, diet, and handling can significantly impact animal stress levels and pain perception.

Q2: this compound shows a significant effect on mechanical allodynia but not thermal hyperalgesia in the Spared Nerve Injury (SNI) model. Is this expected?

A2: This is not unexpected. Different neuropathic pain models can produce distinct sensory phenotypes.[2] The SNI model, for instance, is known to induce robust and long-lasting mechanical allodynia, while its effects on thermal hyperalgesia can be less pronounced or more variable.[2] It is possible that the mechanism of action of this compound preferentially targets the signaling pathways involved in mechanical sensitization over those mediating thermal hypersensitivity. It is also important to consider that some models may not recapitulate all aspects of thermal and mechanical allodynia.[2]

Q3: We are seeing a gradual decrease in the efficacy of this compound over several weeks of testing. Why might this be happening?

A3: A decrease in efficacy over time could be attributed to several factors. One possibility is the development of tolerance to this compound with repeated administration. Another consideration is the natural time course of the neuropathic pain model itself. In some models, such as the CCI and spinal nerve ligation (SNL) models, the pain intensity can diminish over time.[1] It is essential to include a vehicle-treated control group and to characterize the time course of the pain phenotype in your specific model to differentiate between these possibilities.

Q4: Are there specific outcome measures that are more reliable for assessing the effects of this compound?

A4: The reliability of an outcome measure can be model-dependent.[2] For assessing mechanical allodynia, the von Frey filament test is a widely used and sensitive method. For thermal hyperalgesia, the Hargreaves test (plantar test) is a standard. However, it is crucial to recognize the limitations of reflex-based measures.[3] To gain a more comprehensive understanding of pain relief, consider incorporating non-evoked, spontaneous pain assessments or functional and affective measures, such as conditioned place preference or burrowing behavior.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to inconsistent results with this compound.

Problem 1: High Variability in Baseline Pain Thresholds
Potential Cause Troubleshooting Step
Inconsistent Acclimation Ensure all animals have a sufficient and consistent acclimation period to the testing environment and equipment before baseline measurements.
Variable Animal Handling Standardize handling procedures across all experimenters to minimize stress-induced variability.
Environmental Stressors Maintain a stable and controlled environment (e.g., temperature, light-dark cycle, noise levels).
Subtle Health Issues Visually inspect animals for any signs of illness or distress that could affect their behavior.
Problem 2: Inconsistent Neuropathic Pain Model Induction
Potential Cause Troubleshooting Step
Surgical Inconsistency For surgical models like CCI or SNI, ensure all surgeons are trained to perform the procedure identically. Use magnification and standardized materials.
Variable Chemotherapy Dosing In chemotherapy-induced peripheral neuropathy (CIPN) models, ensure accurate and consistent dosing and administration of the chemotherapeutic agent.
Model-Specific Variability Be aware of the inherent variability of the chosen model. For example, the SNL model is known to last for 8-10 weeks after surgery, while the partial sciatic nerve ligation model lasts for 2-3 weeks.[2]
Problem 3: Lack of this compound Efficacy
Potential Cause Troubleshooting Step
Inappropriate Dose Perform a dose-response study to identify the optimal therapeutic dose of this compound.
Incorrect Route of Administration Verify that the chosen route of administration is appropriate for the formulation of this compound and allows for sufficient bioavailability at the target site.
Timing of Administration Optimize the timing of this compound administration relative to the peak of the pain phenotype in your model.
Mismatch between Drug Mechanism and Pain Model Consider whether the mechanism of action of this compound aligns with the underlying pathophysiology of the chosen neuropathic pain model.[4]

Experimental Protocols

Below are summarized methodologies for key neuropathic pain models.

Experiment Methodology
Chronic Constriction Injury (CCI) The sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is visible.
Spared Nerve Injury (SNI) The three terminal branches of the sciatic nerve (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.[5]
Spinal Nerve Ligation (SNL) The L5 and/or L6 spinal nerves are isolated and tightly ligated with a silk suture.[5]
Chemotherapy-Induced Peripheral Neuropathy (CIPN) A chemotherapeutic agent (e.g., paclitaxel, cisplatin, vincristine) is administered to the animals, typically via intraperitoneal or intravenous injection, following a specific dosing schedule.

Visualizations

Signaling Pathway for Neuropathic Pain

Neuropathic Pain Signaling Simplified Neuropathic Pain Signaling Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System NerveInjury Nerve Injury (e.g., CCI, SNI) EctopicDischarge Ectopic Discharges NerveInjury->EctopicDischarge InflammatoryMediators Inflammatory Mediators (e.g., Cytokines, Chemokines) NerveInjury->InflammatoryMediators CentralSensitization Central Sensitization EctopicDischarge->CentralSensitization Increased Nociceptive Input GlialActivation Microglia & Astrocyte Activation InflammatoryMediators->GlialActivation AlteredSynapticPlasticity Altered Synaptic Plasticity CentralSensitization->AlteredSynapticPlasticity GlialActivation->CentralSensitization PainPerception Increased Pain Perception (Allodynia, Hyperalgesia) AlteredSynapticPlasticity->PainPerception BTT266 This compound (Hypothetical Target) BTT266->CentralSensitization Inhibits

Caption: Hypothetical mechanism of this compound in neuropathic pain.

Experimental Workflow for Preclinical Neuropathic Pain Studies

Experimental Workflow General Experimental Workflow Start Animal Acclimation Baseline Baseline Behavioral Testing (e.g., von Frey, Plantar Test) Start->Baseline Surgery Neuropathic Pain Model Induction (e.g., CCI, SNI, SNL) Baseline->Surgery PostOpRecovery Post-Operative Recovery & Pain Development Surgery->PostOpRecovery DrugAdmin This compound or Vehicle Administration PostOpRecovery->DrugAdmin PostDrugTesting Post-Treatment Behavioral Testing DrugAdmin->PostDrugTesting DataAnalysis Data Analysis & Interpretation PostDrugTesting->DataAnalysis End Endpoint DataAnalysis->End

Caption: Standard workflow for in vivo neuropathic pain studies.

Troubleshooting Logic for Inconsistent Results

Troubleshooting Logic Troubleshooting Decision Tree cluster_solutions Potential Solutions Start Inconsistent Results Observed CheckModel Review Pain Model Induction (Surgical consistency, Dosing) Start->CheckModel CheckAnimals Examine Animal Factors (Strain, Health, Handling) Start->CheckAnimals CheckProcedures Assess Behavioral Procedures (Acclimation, Blinding) Start->CheckProcedures CheckDrug Verify this compound Formulation & Administration Start->CheckDrug Retrain Retrain on Surgical/Dosing Procedures CheckModel->Retrain Standardize Standardize Animal Husbandry & Handling CheckAnimals->Standardize Optimize Optimize Behavioral Testing Parameters CheckProcedures->Optimize Validate Validate Drug Preparation & Delivery CheckDrug->Validate

Caption: A logical approach to troubleshooting experimental variability.

References

Technical Support Center: CNS-Targeted Kinase Inhibitor (CTKI-266)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific molecule designated "BTT-266" is not publicly available. The following content is a representative template for a technical support center, created using a hypothetical molecule, CNS-Targeted Kinase Inhibitor (CTKI-266) , for illustrative purposes. Researchers should substitute the details provided here with their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for CTKI-266 in the CNS?

A1: CTKI-266 is a potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its therapeutic rationale is based on reducing the hyperactivation of the LRRK2 signaling pathway, which is implicated in the pathogenesis of certain neurodegenerative diseases. The inhibitor is designed with high blood-brain barrier permeability to effectively reach its target in the central nervous system.

Q2: What is the recommended solvent for in vivo administration of CTKI-266?

A2: For in vivo studies, CTKI-266 can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. We recommend preparing fresh formulations daily and administering them via intraperitoneal (IP) injection or oral gavage. Always perform a small-scale solubility test before preparing the bulk formulation.

Q3: How can I confirm target engagement of CTKI-266 in the brain?

A3: Target engagement can be assessed by measuring the phosphorylation of the LRRK2 substrate Rab10 (pRab10) in brain tissue lysates via Western blot or ELISA. A significant reduction in pRab10 levels in CTKI-266-treated animals compared to vehicle controls indicates successful target engagement.

Troubleshooting Guide

Q4: I am observing low brain-to-plasma concentration ratios for CTKI-266 in my PK studies. What are the potential causes and solutions?

A4: Low brain exposure can be due to several factors. Please see the table below for potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
P-glycoprotein (P-gp) Efflux Co-administer with a known P-gp inhibitor (e.g., verapamil) in a pilot study to assess if brain penetration improves. If so, compound optimization to reduce P-gp liability may be needed.
Poor Formulation/Solubility Ensure the compound is fully dissolved in the vehicle. Try sonicating the formulation for 5-10 minutes. Consider alternative formulation vehicles after consulting solubility data.
Rapid Metabolism Analyze plasma and brain samples for major metabolites. If rapid metabolism is confirmed, a different dosing regimen (e.g., more frequent administration) or structural modification of the compound may be necessary.
Experimental Error Verify the accuracy of tissue harvesting and homogenization procedures. Ensure the bioanalytical method (e.g., LC-MS/MS) is properly validated for brain tissue matrix.

Q5: My Western blot results for pRab10 show high variability between animals in the same treatment group. How can I improve consistency?

A5: High variability in target engagement readouts is a common challenge. Key factors to control are:

  • Time of Tissue Collection: Ensure that all animals are euthanized and tissues are harvested at the exact same time point post-dose, as the pharmacokinetic and pharmacodynamic effects can be transient.

  • Tissue Processing: Immediately snap-freeze brain tissue in liquid nitrogen after collection to preserve phosphorylation states. Use phosphatase inhibitors in all lysis buffers.

  • Loading Controls: Normalize pRab10 signal to total LRRK2 or a stable housekeeping protein (e.g., GAPDH, β-actin) to account for any variations in protein loading.

Experimental Protocols

Protocol 1: In Vivo CNS Delivery and Pharmacokinetic Analysis
  • Animal Dosing: Administer CTKI-266 (e.g., 10 mg/kg) or vehicle to male C57BL/6 mice (n=3-5 per group) via intraperitoneal injection.

  • Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), collect blood via cardiac puncture into EDTA-coated tubes. Immediately thereafter, perfuse the animals with ice-cold saline and harvest the brain.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Brain Homogenization: Weigh the brain tissue and homogenize it in 4 volumes of ice-cold PBS using a mechanical homogenizer.

  • Compound Extraction: Extract CTKI-266 from plasma and brain homogenate samples using protein precipitation with 3 volumes of acetonitrile (B52724) containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples, collect the supernatant, and analyze the concentration of CTKI-266 using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Protocol 2: Western Blot for Target Engagement (pRab10)
  • Protein Extraction: Lyse brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against pRab10 (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the pRab10 signal to the loading control.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of CTKI-266 (10 mg/kg, IP)

Parameter Plasma Brain
Cmax (ng/mL) 1250 ± 180 980 ± 150
Tmax (hr) 0.5 1.0
AUC (ng*hr/mL) 4800 3600

| Brain/Plasma Ratio (Kp) | - | 0.75 |

Table 2: In Vitro Potency and Permeability

Assay Result
LRRK2 IC50 (nM) 5.2
MDCK-MDR1 Papp A->B (10⁻⁶ cm/s) 8.5

| MDCK-MDR1 Efflux Ratio | 1.2 |

Visualizations

G cluster_pathway Hypothetical LRRK2 Signaling Pathway LRRK2_active Active LRRK2 (Kinase Domain) Rab10_GDP Rab10-GDP (Inactive) LRRK2_active->Rab10_GDP GTP GDP Rab10_GTP Rab10-GTP (Active) Rab10_GDP->Rab10_GTP Phosphorylation Downstream Downstream Effectors (Vesicular Trafficking) Rab10_GTP->Downstream Neurodegeneration Neurodegeneration Downstream->Neurodegeneration CTKI266 CTKI-266 CTKI266->LRRK2_active Inhibition

Caption: Mechanism of CTKI-266 in the LRRK2 signaling pathway.

G cluster_workflow CNS Delivery & Target Engagement Workflow cluster_pk PK Analysis cluster_pd PD Analysis Formulation 1. Formulate CTKI-266 in Vehicle Dosing 2. Dose Animals (e.g., IP, PO) Formulation->Dosing Collection 3. Collect Blood & Brain at Time Points Dosing->Collection PK_Process 4a. Process Plasma & Brain Homogenate Collection->PK_Process PD_Process 4b. Protein Extraction from Brain Collection->PD_Process LCMS 5a. LC-MS/MS Analysis PK_Process->LCMS PK_Data 6a. Determine Brain/Plasma Ratio LCMS->PK_Data WB 5b. Western Blot for pRab10 PD_Process->WB PD_Data 6b. Quantify Target Engagement WB->PD_Data

Caption: Workflow for in vivo CNS delivery and analysis of CTKI-266.

Technical Support Center: Overcoming Poor Bioavailability of BTT-266

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of the hypothetical small molecule inhibitor, BTT-266.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific experimental issues related to the poor bioavailability of this compound.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

  • Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?

  • Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound.[1] The primary causes often relate to poor dissolution in the gastrointestinal (GI) tract and/or poor permeation across the intestinal epithelium. Here is a systematic approach to troubleshoot this issue:

    • Characterize Physicochemical Properties:

      • Action: Confirm the Biopharmaceutics Classification System (BCS) class of this compound. It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

      • Rationale: Understanding the BCS class will guide the formulation strategy. For BCS II compounds, enhancing the dissolution rate is the primary goal. For BCS IV, both dissolution and permeation need to be addressed.

    • Evaluate Different Oral Formulations:

      • Action: Test a range of formulation strategies designed to improve the solubility and dissolution rate of poorly soluble drugs.[2]

      • Rationale: The initial simple suspension may not be optimal. A systematic evaluation of different formulation approaches is crucial.

    • Investigate Potential for Efflux Transporter Involvement:

      • Action: Conduct in vitro permeability assays using cell lines that express key efflux transporters (e.g., P-glycoprotein).

      • Rationale: If this compound is a substrate for efflux transporters, its absorption can be limited even if it dissolves. Co-administration with a known inhibitor of these transporters in preclinical studies can help confirm this.[3]

Issue 2: Inconsistent In Vitro Dissolution Results for this compound Formulations

  • Question: Our in vitro dissolution testing of different this compound formulations is yielding inconsistent and poorly reproducible results. What could be causing this and how can we improve our assay?

  • Answer: Inconsistent dissolution results can undermine the selection of a viable formulation. The following steps can help improve the robustness of your dissolution testing:

    • Standardize Dissolution Media:

      • Action: Ensure the composition, pH, and temperature of your dissolution media are tightly controlled. Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the GI tract in addition to standard buffers.

      • Rationale: The solubility of this compound is likely pH-dependent, and the presence of bile salts and lipids in biorelevant media can significantly impact its dissolution.

    • Control Hydrodynamics:

      • Action: Standardize the agitation speed (e.g., paddle or basket speed) and ensure consistent positioning of the dosage form within the dissolution vessel.

      • Rationale: The hydrodynamics of the dissolution apparatus directly influence the rate at which the drug dissolves from the formulation.

    • Address Drug Precipitation:

      • Action: Monitor for drug precipitation during the dissolution run, especially when using supersaturating formulations like amorphous solid dispersions.

      • Rationale: The formulation may initially release the drug in a supersaturated state, which can then precipitate out of solution, leading to variable results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding strategies to enhance the bioavailability of this compound.

Q1: What are the most common formulation strategies for improving the oral bioavailability of a poorly soluble compound like this compound?

A1: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4] The choice of strategy often depends on the specific physicochemical properties of the compound. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanocrystal technology can enhance the dissolution rate.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[6]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[4][5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility in aqueous environments.[2]

Q2: How do we select the best formulation strategy for this compound?

A2: The selection of an optimal formulation strategy is a multi-step process that involves a thorough understanding of the compound's properties and a systematic evaluation of different technologies.[7]

Data Presentation

Table 1: Solubility of this compound in Various Media

MediapHSolubility (µg/mL)
Deionized Water7.0< 0.1
0.1 N HCl1.20.5
Phosphate Buffer6.8< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.55.2
Fed State Simulated Intestinal Fluid (FeSSIF)5.015.8

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (10 mg/kg dose)

Formulation TypeCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
Simple Aqueous Suspension50 ± 154.0250 ± 80< 5%
Micronized Suspension150 ± 402.0900 ± 25015%
Amorphous Solid Dispersion450 ± 1201.52800 ± 70045%
Self-Emulsifying Drug Delivery System (SEDDS)600 ± 1501.03500 ± 85058%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Media: 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure: a. Place one dose of the this compound formulation into each dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Immediately filter the sample through a 0.45 µm filter. d. Analyze the concentration of this compound in the filtrate using a validated HPLC method. e. Replenish the dissolution medium with 5 mL of fresh, pre-warmed medium.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (n=5 per group), fasted overnight.

  • Dose Administration:

    • Oral Group: Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.

    • Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., containing a solubilizing agent) via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute bioavailability is calculated using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[8]

Visualizations

BCS_Classification cluster_solubility Solubility cluster_permeability Permeability high_sol High Solubility bcs1 BCS Class I high_sol->bcs1 bcs3 BCS Class III high_sol->bcs3 low_sol Low Solubility bcs2 BCS Class II low_sol->bcs2 bcs4 BCS Class IV (e.g., this compound) low_sol->bcs4 high_perm High Permeability high_perm->bcs1 high_perm->bcs2 low_perm Low Permeability low_perm->bcs3 low_perm->bcs4

Caption: Biopharmaceutics Classification System (BCS).

Formulation_Strategies cluster_input Challenge cluster_strategies Formulation Strategies cluster_output Outcome poor_bio Poor Bioavailability of this compound particle_size Particle Size Reduction (Micronization, Nanocrystals) poor_bio->particle_size asd Amorphous Solid Dispersions (ASDs) poor_bio->asd lipid Lipid-Based Formulations (SEDDS) poor_bio->lipid complexation Cyclodextrin Complexation poor_bio->complexation improved_bio Improved Bioavailability particle_size->improved_bio asd->improved_bio lipid->improved_bio complexation->improved_bio

Caption: Strategies to enhance bioavailability.

Experimental_Workflow start Start: Poorly Soluble this compound physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Development (ASD, SEDDS, etc.) physchem->formulation invitro In Vitro Dissolution Testing formulation->invitro invivo In Vivo Pharmacokinetic Studies (Animal Models) invitro->invivo end End: Optimized Formulation invivo->end

Caption: Drug development workflow.

References

BTT-266 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Data on the degradation and specific storage conditions for the compound designated as BTT-266 is not available in the provided search results. To create a comprehensive technical support guide, detailed information regarding the chemical nature, stability, and handling of this compound is required.

General best practices for the handling and storage of research compounds, as well as common troubleshooting approaches for stability issues, can be offered as a preliminary guide. However, for specific and accurate recommendations for this compound, detailed experimental data is necessary.

General Troubleshooting Guide for Compound Stability

This guide provides a framework for researchers encountering potential degradation issues with small molecule compounds.

Issue Possible Causes Recommended Actions
Loss of Potency or Activity - Chemical degradation (hydrolysis, oxidation, photolysis)- Improper storage temperature- Freeze-thaw cycles- Contamination- Review storage conditions against any available manufacturer recommendations.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect from light by using amber vials or wrapping containers in foil.- Use fresh, high-purity solvents for dissolution.- Perform analytical chemistry (e.g., HPLC, LC-MS) to assess purity and identify potential degradants.
Precipitation in Solution - Poor solubility in the chosen solvent- Supersaturation- Temperature fluctuations- pH shift- Confirm the optimal solvent for the compound.- Gently warm the solution to aid dissolution.- Prepare fresh solutions for each experiment.- Buffer the solution to maintain a stable pH.
Color Change - Oxidation- Photodegradation- Reaction with container material- Store under an inert atmosphere (e.g., argon, nitrogen).- Protect from light.- Ensure compatibility of the compound with the storage container material.

Frequently Asked Questions (FAQs) - General Compound Handling

Q1: What are the ideal long-term storage conditions for a novel small molecule?

A1: In the absence of specific data, novel compounds are typically stored as a dry powder at -20°C or -80°C, protected from light and moisture. For solutions, storage at -80°C in an appropriate solvent is a common starting point. Stability studies are crucial to determine the optimal long-term storage conditions.[1]

Q2: How can I assess the stability of my compound?

A2: Stability studies involve exposing the compound to various stress conditions, such as elevated temperatures, different pH levels, and light, and then analyzing its purity and integrity over time using techniques like HPLC, LC-MS, and NMR.[1][2]

Q3: What is a forced degradation study?

A3: A forced degradation study intentionally exposes a compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, high heat, intense light) to accelerate its degradation. This helps to identify potential degradation products and establish the compound's intrinsic stability.[2][3]

Experimental Protocols: General Stability Assessment

A fundamental experimental workflow to assess compound stability is outlined below.

G General Experimental Workflow for Compound Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation prep_compound Prepare stock solution of this compound in a suitable solvent prep_aliquots Create multiple aliquots for different stress conditions prep_compound->prep_aliquots temp Incubate at various temperatures (e.g., 4°C, 25°C, 40°C) prep_aliquots->temp Expose to stress ph Adjust pH of solutions (e.g., acidic, neutral, basic) prep_aliquots->ph Expose to stress light Expose to UV and visible light prep_aliquots->light Expose to stress sampling Collect samples at defined time points (e.g., 0, 24, 48, 72 hours) temp->sampling ph->sampling light->sampling analysis Analyze samples by HPLC or LC-MS to quantify remaining compound and detect degradants sampling->analysis data_analysis Calculate degradation rates and identify major degradation products analysis->data_analysis conclusion Determine optimal storage conditions and potential degradation pathways data_analysis->conclusion

Caption: Workflow for assessing compound stability.

Signaling Pathways

Information regarding the signaling pathways affected by this compound is not available. To generate a diagram of its mechanism of action, the molecular target and downstream signaling cascades of this compound need to be identified.

To provide a specific and useful technical support center for this compound, the following information is essential:

  • Chemical Structure and Properties: IUPAC name, molecular formula, molecular weight, solubility in various solvents, and any known chemical liabilities.

  • Mechanism of Action: The biological target(s) and the signaling pathways it modulates.

  • Pre-clinical Data: Any existing data from in vitro or in vivo studies regarding its stability, formulation, and handling.

  • Supplier's Recommendations: Any information provided by the manufacturer regarding storage and handling.

References

Navigating Unexpected Hepatotoxicity in TAS266 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected data in studies involving TAS266, a novel agonistic tetravalent Nanobody® targeting the Death Receptor 5 (DR5). The primary focus of this guide is to address the significant and unexpected hepatotoxicity observed during a Phase I clinical trial.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary unexpected adverse event observed with TAS266?

A1: The primary unexpected adverse event is significant, but reversible, hepatotoxicity.[1][2] This was characterized by Grade ≥3 elevations in aspartate aminotransferase (AST) and/or alanine (B10760859) aminotransferase (ALT) levels in three out of four patients at the 3 mg/kg dose level during the first cycle of a Phase I clinical trial.[1] This led to the early termination of the study.[1][2]

Q2: What is the proposed mechanism behind TAS266-induced hepatotoxicity?

A2: The exact mechanism is not fully elucidated. However, it is hypothesized that the hepatotoxicity may result from a combination of factors including the high potency of TAS266, the presence of pre-existing anti-drug antibodies (ADAs), and potentially increased DR5 expression on hepatocytes.[1][2] This combination may have led to enhanced DR5 clustering and subsequent activation of hepatocyte apoptosis.[1]

Q3: Was there any evidence of immunogenicity associated with TAS266?

A3: Yes, evidence of pre-existing antibodies capable of binding to TAS266 was found in the three patients who experienced dose-limiting toxicities.[1][2] Immunogenic responses remained elevated and strengthened at the end of treatment.[1] In the one patient who did not develop hepatotoxicity, no immunogenicity was observed at baseline, but incipient positive immunogenicity was noted at the end-of-treatment visit.[1]

Q4: How quickly did liver enzyme levels return to normal after discontinuing TAS266?

A4: Following the discontinuation of TAS266, the elevated liver enzyme levels quickly returned to Grade ≤1.[1][2]

Troubleshooting Guide: Investigating Unexpected Hepatotoxicity

If you are observing unexpected signs of liver injury in your preclinical or clinical studies with TAS266 or similar DR5 agonists, consider the following troubleshooting steps:

1. Immediate Actions:

  • Discontinue Dosing: Immediately cease administration of the investigational product.

  • Monitor Liver Function: Implement intensive monitoring of liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and bilirubin, until they return to baseline levels.

2. Data Collection and Analysis:

  • Immunogenicity Assessment:

    • Test for the presence of pre-existing and treatment-emergent anti-drug antibodies (ADAs).

    • Characterize the ADA response (e.g., titer, neutralizing capacity).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

    • Correlate PK/PD parameters with the onset and severity of hepatotoxicity.

    • Assess for any non-linear PK that might suggest immune-mediated clearance.

  • Biomarker Analysis:

    • Measure markers of apoptosis (e.g., cleaved caspase-3) in liver biopsies or circulating biomarkers.

    • Evaluate DR5 expression levels on hepatocytes from preclinical models or available patient samples.

Data Presentation

Table 1: Summary of Unexpected Hepatotoxicity in Phase I Study of TAS266

ParameterObservationReference
Adverse Event Grade ≥3 elevations in AST and/or ALT[1]
Incidence 3 out of 4 patients at the 3 mg/kg dose level[1]
Onset During Cycle 1 of treatment[1]
Reversibility Liver enzyme levels returned to Grade ≤1 after discontinuation[1][2]
Associated Factor Presence of pre-existing antibodies to TAS266[1][2]

Experimental Protocols

Protocol 1: Anti-Drug Antibody (ADA) Screening by ELISA

  • Coating: Coat 96-well plates with TAS266 at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted patient serum samples and control samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Proposed_Mechanism_of_TAS266_Hepatotoxicity cluster_Hepatocyte Hepatocyte cluster_Extracellular Extracellular Space DR5 DR5 Receptor Apoptosis Apoptosis DR5->Apoptosis Activates TAS266 TAS266 TAS266->DR5 Binds TAS266_ADA_Complex TAS266-ADA Complex TAS266->TAS266_ADA_Complex Preexisting_ADA Pre-existing Anti-Drug Antibody Preexisting_ADA->TAS266 Binds Preexisting_ADA->TAS266_ADA_Complex TAS266_ADA_Complex->DR5 Enhanced Clustering

Caption: Proposed mechanism of TAS266-induced hepatotoxicity.

Troubleshooting_Workflow_Hepatotoxicity Start Unexpected Hepatotoxicity Observed Stop_Dosing Discontinue TAS266 Dosing Start->Stop_Dosing Monitor_LFTs Monitor Liver Function Tests Stop_Dosing->Monitor_LFTs Data_Collection Initiate Data Collection Monitor_LFTs->Data_Collection ADA_Assay ADA Screening (ELISA) Data_Collection->ADA_Assay Immunogenicity PK_PD_Analysis PK/PD Analysis Data_Collection->PK_PD_Analysis Exposure Biomarker_Analysis Apoptosis & DR5 Biomarker Analysis Data_Collection->Biomarker_Analysis Mechanism Root_Cause Determine Root Cause ADA_Assay->Root_Cause PK_PD_Analysis->Root_Cause Biomarker_Analysis->Root_Cause

Caption: Troubleshooting workflow for unexpected hepatotoxicity.

References

Technical Support Center: Refining BTT-266 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "BTT-266" is not available in publicly accessible scientific literature or databases. The following content has been generated based on common challenges and protocols associated with long-term in vitro studies of investigational compounds. This is a generalized template and should be adapted based on the specific characteristics of the molecule being studied.

Troubleshooting Guides

Researchers conducting long-term studies with investigational compounds frequently encounter challenges that can impact data quality and reproducibility. Below is a guide to common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution Quantitative Metric to Monitor
Decreased Compound Efficacy Over Time - Compound degradation in culture media.- Development of cellular resistance.- Changes in cell culture conditions (e.g., pH, nutrient depletion).- Perform stability assays of the compound in culture media over time.- Replenish media with fresh compound at determined intervals.- Analyze target engagement and downstream signaling pathways at different time points.- Monitor cell culture conditions regularly.- IC50/EC50 values at various time points.- Protein expression levels of the target.- Media pH and glucose concentration.
Increased Cell Death in Control Group - Nutrient depletion in the culture media.- Accumulation of toxic metabolites.- Contamination (mycoplasma, bacterial, fungal).- Optimize media replenishment schedule.- Use a richer culture medium formulation.- Regularly test for contamination.- Cell viability percentage over time.- Lactate and ammonia (B1221849) levels in the media.
High Variability Between Replicates - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Use an automated cell counter for accurate seeding.- Avoid using the outer wells of plates or fill them with sterile PBS.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Coefficient of variation (CV) between replicate wells.
Altered Cell Morphology - Cellular stress due to prolonged compound exposure.- Off-target effects of the compound.- Senescence.- Perform dose-response and time-course experiments to identify optimal concentration and duration.- Conduct off-target profiling.- Assay for senescence markers (e.g., SA-β-gal staining).- Quantification of morphological changes using imaging software.- Percentage of senescent cells.

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal seeding density for my long-term experiments?

A1: To determine the optimal seeding density, perform a growth curve analysis over the planned duration of your experiment. Seed cells at various densities and monitor their proliferation daily. The optimal density will allow for logarithmic growth throughout the experiment without reaching over-confluence, which can alter cellular physiology and response to treatment.

Q2: What are the best practices for preparing and storing the investigational compound for long-term studies?

A2: The compound should be dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protect them from light. Always prepare fresh dilutions in culture media for each experiment.

Q3: How frequently should the cell culture media be changed during a long-term treatment study?

A3: The frequency of media changes depends on the metabolic rate of your cell line and the stability of the compound in the culture media. A general starting point is to replenish the media every 2-3 days. However, it is crucial to monitor the media pH and glucose levels to determine if a more frequent schedule is needed.

Q4: What control groups should be included in a long-term treatment study?

A4: At a minimum, you should include:

  • Untreated Control: Cells cultured in media without any compound or vehicle.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This is critical to ensure that the observed effects are not due to the solvent.

Experimental Protocols

Protocol: Long-Term Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the investigational compound in complete culture media. Remove the old media from the cells and add the media containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 7, 14, or 21 days).

  • Media Replenishment: Every 2-3 days, carefully remove half of the media from each well and replace it with fresh media containing the appropriate concentration of the compound or vehicle.

  • Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curves to determine the IC50 value at each time point.

Visualizations

Signaling Pathway Diagram

Generic Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand This compound Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Translocation Gene Target Gene TF->Gene Gene Expression

Caption: A generalized signaling cascade initiated by an extracellular ligand.

Experimental Workflow Diagram

Long-Term Study Workflow start Start seeding Optimize Seeding Density start->seeding treatment Initiate Long-Term Treatment seeding->treatment monitoring Monitor Cell Health & Morphology treatment->monitoring media_change Regular Media & Compound Replenishment monitoring->media_change endpoint Endpoint Assays (Viability, etc.) monitoring->endpoint Final Timepoint media_change->monitoring Continue Treatment data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Workflow for a typical long-term in vitro drug treatment study.

BTT-266 and blood-brain barrier penetration challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BTT-266, a novel kinase inhibitor with therapeutic potential for central nervous system (CNS) disorders. The primary challenge addressed is the compound's limited penetration of the blood-brain barrier (BBB).

Troubleshooting Guide: this compound Experimental Issues

This guide addresses common problems encountered during preclinical evaluation of this compound, with a focus on issues related to its delivery across the blood-brain barrier.

Problem Potential Cause Recommended Solution
Low this compound concentration in brain tissue/CSF despite high plasma levels. 1. High P-glycoprotein (P-gp) efflux: this compound may be a substrate for efflux transporters at the BBB. 2. Poor passive diffusion: The physicochemical properties of this compound may not be optimal for crossing the BBB. 3. High plasma protein binding: Extensive binding to plasma proteins like albumin reduces the free fraction of this compound available to cross the BBB.1. Co-administration with a P-gp inhibitor: Use a known P-gp inhibitor like verapamil (B1683045) or cyclosporine in your in vivo models to confirm P-gp mediated efflux. 2. Formulation strategies: Consider formulating this compound in a lipid-based nanoparticle or liposomal delivery system to enhance BBB penetration. 3. Assess free vs. bound fraction: Perform plasma protein binding assays to determine the unbound concentration of this compound, which is the pharmacologically active portion.
Inconsistent results in in vivo efficacy studies for brain tumor models. 1. Variable BBB permeability: The permeability of the BBB can be heterogeneous in brain tumors. 2. Inadequate dosing regimen: The dosing schedule may not be maintaining a therapeutic concentration of this compound in the brain.1. Tumor model selection: Utilize brain tumor models known to have a more intact BBB for a more stringent test of this compound's efficacy. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Conduct detailed PK/PD studies to optimize the dosing regimen and ensure sustained target engagement in the CNS.
High inter-animal variability in brain this compound levels. 1. Genetic polymorphisms in efflux transporters: Variations in the expression or activity of efflux transporters among animals can lead to differing levels of this compound in the brain. 2. Differences in metabolism: Animal-to-animal variations in hepatic or extra-hepatic metabolism can alter systemic exposure.1. Use of knockout models: Employ P-gp knockout animal models to eliminate the influence of this major efflux transporter. 2. Metabolite profiling: Analyze plasma and brain tissue for major metabolites of this compound to understand its metabolic fate.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the hypothetical "Brain Tumor Kinase 1" (BTK-1), a key enzyme in a signaling pathway implicated in the growth and survival of certain brain tumors. By inhibiting BTK-1, this compound aims to induce apoptosis and reduce tumor proliferation.

BTT_266_Mechanism_of_Action cluster_cell Tumor Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor BTK1 BTK-1 Receptor->BTK1 Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) BTK1->Downstream_Signaling Proliferation_Survival Proliferation & Survival Downstream_Signaling->Proliferation_Survival BTT_266 This compound BTT_266->BTK1 Inhibits

This compound inhibits the BTK-1 signaling pathway.

2. What are the key physicochemical properties of this compound influencing its BBB penetration?

PropertyValueImplication for BBB Penetration
Molecular Weight> 500 DaHigh molecular weight can hinder passive diffusion across the BBB.
Polar Surface Area (PSA)> 120 ŲHigh PSA is associated with poor BBB permeability.
logP1.5Suboptimal lipophilicity for BBB penetration; ideal range is typically 2-4.
pKa8.5At physiological pH, a significant portion of this compound is ionized, reducing its ability to cross the BBB.

3. How can I assess if this compound is a substrate for P-glycoprotein (P-gp)?

An in vitro P-gp substrate assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1) is recommended. The experimental workflow is outlined below.

Pgp_Assay_Workflow cluster_workflow P-gp Substrate Assay Workflow Start Start: Seed MDCK-MDR1 cells on Transwell inserts Culture Culture cells to form a confluent monolayer Start->Culture Add_BTT266 Add this compound to either the apical (A) or basolateral (B) chamber Culture->Add_BTT266 Incubate Incubate for a defined period (e.g., 2 hours) Add_BTT266->Incubate Sample Sample the receiving chamber (B or A) Incubate->Sample Analyze Analyze this compound concentration using LC-MS/MS Sample->Analyze Calculate Calculate apparent permeability (Papp) in both directions (A to B and B to A) Analyze->Calculate Efflux_Ratio Calculate Efflux Ratio = Papp(B to A) / Papp(A to B) Calculate->Efflux_Ratio Result Result: Efflux Ratio > 2 suggests P-gp substrate Efflux_Ratio->Result

Workflow for determining if this compound is a P-gp substrate.

Experimental Protocols

Protocol 1: In Vivo Brain Microdialysis for this compound Pharmacokinetics

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid over time.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum).

  • Recovery: Allow the animal to recover for 24-48 hours post-surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for at least one hour to ensure a stable baseline.

  • This compound Administration: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for up to 8 hours post-dose.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the unbound brain concentration of this compound versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Protocol 2: In Vitro Plasma Protein Binding Assay

Objective: To determine the fraction of this compound bound to plasma proteins.

Methodology:

  • Apparatus: Use a rapid equilibrium dialysis (RED) device.

  • Sample Preparation: Spike rat plasma with this compound at a known concentration.

  • Dialysis: Add the spiked plasma to one chamber of the RED device and a phosphate-buffered saline (PBS) solution to the other chamber, separated by a semipermeable membrane.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and PBS chambers.

  • Analysis: Determine the concentration of this compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the formula: fu = [Concentration in PBS chamber] / [Concentration in plasma chamber].

BTT-266 Technical Support Center: Troubleshooting Variability in Animal Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BTT-266 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and manage the variability observed in animal responses during pre-clinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variation in the therapeutic response to this compound between individual animals within the same experimental group. What are the potential causes?

A1: Variability in response to a therapeutic agent like this compound in animal models can stem from several factors. It is crucial to systematically investigate these potential sources. The primary areas to consider are:

  • Inherent Animal Factors: Even in highly controlled studies, individual biological differences can lead to varied responses.[1][2] This includes genetic background, age, sex, and body weight.[1]

  • Environmental Factors: Subtle differences in the microenvironment of the animals can have a significant impact. This includes variations in husbandry routines, cage conditions, light cycles, and noise levels.[2][3]

  • Experimenter-Related Factors: The person conducting the experiment can introduce variability through minor inconsistencies in procedures such as dosing, handling, and measurement techniques.[1][3]

  • Diet and Gut Microbiome: The composition of the gut microbiome, which is heavily influenced by diet, can affect drug metabolism and efficacy.

Q2: Could the genetic background of our animal model be a major contributor to the observed variability?

A2: Yes, the genetic makeup of the animal model is a critical factor. Different strains of mice or rats can exhibit distinct metabolic profiles and physiological responses to therapeutic compounds. For example, variations in cytochrome P450 enzymes, which are involved in drug metabolism, are common between different inbred strains. It is essential to ensure a consistent and well-characterized genetic background for all animals in the study.

Q3: How can we minimize the impact of the experimenter on the study results?

A3: Minimizing experimenter-induced variability requires rigorous standardization of all procedures. Key strategies include:

  • Detailed Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, including animal handling, dosing, sample collection, and data recording.

  • Consistent Animal Handling: Ensure all animals are handled in the same manner, by the same technician if possible, to reduce stress-induced physiological changes.[1]

  • Blinding: Whenever feasible, the experimenter should be blinded to the treatment groups to prevent unconscious bias in measurements and observations.

  • Training and Competency: All personnel involved in the study should be thoroughly trained and their competency in performing the required techniques should be verified.[1]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Pharmacokinetic (PK) Profiles of this compound

Symptoms:

  • Wide range of Cmax and AUC values for this compound in animals receiving the same dose.

  • Inconsistent time to reach maximum concentration (Tmax).

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inconsistent Dosing - Verify the accuracy of dose calculations and the calibration of dosing equipment.- Ensure the formulation of this compound is homogenous and stable.- Standardize the time of day for dosing.
Variations in Animal Fasting Status - Implement a consistent fasting period before dosing, as food can affect drug absorption.
Genetic Polymorphisms in Drug Transporters or Metabolizing Enzymes - If using an outbred stock, consider switching to an inbred strain to reduce genetic heterogeneity.- Genotype animals for relevant genes if known polymorphisms exist.
Differences in Gut Microbiome - Source animals from a single vendor with a consistent health status.- Consider co-housing animals to normalize their gut microbiota before the study begins.
Issue 2: Inconsistent Efficacy of this compound in a Disease Model

Symptoms:

  • A subset of treated animals shows a robust response, while others show little to no improvement.

  • High standard deviation in efficacy endpoints (e.g., tumor volume, inflammatory markers).

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Variable Disease Induction - Refine and standardize the disease induction protocol to ensure a more uniform disease state at the start of treatment.
Animal Stress - Minimize environmental stressors such as noise, excessive handling, and changes in routine.- Acclimatize animals to the experimental procedures before the study begins.
Interaction with Bedding or Diet - Ensure the diet and bedding materials are consistent and do not contain compounds that could interfere with this compound activity.
Underlying Health Status - Perform a thorough health screen of all animals before enrollment to exclude those with underlying conditions that could affect the study outcome.

Experimental Protocols

Protocol 1: Standardized Oral Gavage Dosing of this compound in Mice
  • Animal Acclimatization: Acclimatize mice to the facility for a minimum of 7 days before the experiment.

  • Fasting: Fast animals for 4 hours prior to dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation fresh daily. Ensure it is a homogenous suspension or solution.

  • Dose Calculation: Calculate the dose volume for each mouse based on its individual body weight recorded on the day of dosing.

  • Dosing Procedure:

    • Gently restrain the mouse.

    • Use a proper size gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse).

    • Measure the distance from the oral cavity to the xiphoid process to ensure proper tube placement.

    • Administer the formulation slowly to avoid regurgitation and aspiration.

  • Post-Dosing Observation: Monitor animals for any adverse reactions for at least 2 hours post-dosing.

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action for this compound

BTT_266_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow: Troubleshooting Variability

Troubleshooting_Workflow Start High Variability Observed Check_Protocols Review Experimental Protocols & SOPs Start->Check_Protocols Check_Animals Assess Animal Factors Start->Check_Animals Check_Environment Evaluate Environmental Conditions Start->Check_Environment Refine_Protocols Refine Protocols Check_Protocols->Refine_Protocols Standardize_Animals Standardize Animal Characteristics Check_Animals->Standardize_Animals Control_Environment Control Environmental Variables Check_Environment->Control_Environment Re-evaluate Re-evaluate Variability Refine_Protocols->Re-evaluate Standardize_Animals->Re-evaluate Control_Environment->Re-evaluate End Variability Reduced Re-evaluate->End

Caption: A systematic workflow for troubleshooting variability.

Logical Relationship: Sources of Experimental Variation

Sources_of_Variation cluster_animal Animal Factors cluster_environment Environmental Factors cluster_experiment Experimental Procedures Total_Variability Total Variability Animal_Factors Inherent Animal Factors Total_Variability->Animal_Factors Environmental_Factors Environmental Factors Total_Variability->Environmental_Factors Experimental_Factors Experimental Procedures Total_Variability->Experimental_Factors Genetics Genetics Husbandry Husbandry Handling Handling Age Age Sex Sex Diet Diet Microbiome Microbiome Dosing Dosing Measurement Measurement

Caption: Key contributors to experimental variability.

References

BTT-266 Technical Support Center: Control Experiments and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on BTT-266 is limited. This technical support center provides guidance based on the known mechanism of action of similar voltage-gated calcium channel blockers and general best practices in cell biology and pharmacology. The information herein is intended for research purposes only and is not a substitute for a comprehensive review of any available manufacturer's literature or peer-reviewed publications should they become available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is described as a blocker of the voltage-gated calcium channel CaV2.2.[1] Its mechanism involves the disruption of the interaction between the alpha (CaVα) and beta-3 (CaVβ3) subunits of the channel, with a reported binding affinity (Kd) of 3.6 µM for the CaVβ3 subunit.[1] By interfering with this protein-protein interaction, this compound is thought to reduce the surface presentation and trafficking of the CaV2.2α1 subunit, thereby inhibiting channel function.[1] It has been developed for the purpose of pain management.[2][3]

Q2: What are the potential signaling pathways associated with this compound's activity?

While specific studies on this compound are not publicly available, its role as a voltage-gated calcium channel blocker in the context of pain suggests involvement in neuronal signaling pathways. The influx of calcium through CaV2.2 channels is a critical step in neurotransmitter release at presynaptic terminals. Some vendor information suggests a potential link to G-protein coupled receptor (GPCR) and Protein Kinase C (PKC) signaling.[2][3] GPCRs and PKC are known modulators of ion channel activity, including calcium channels, in pain pathways.[4][5][6][7]

Q3: What are the essential positive and negative controls for an experiment using this compound?

  • Positive Controls: A well-characterized, structurally unrelated CaV2.2 blocker (e.g., a known conotoxin or a small molecule with a well-documented mechanism) can serve as a positive control to ensure the experimental system is responsive to CaV2.2 inhibition.

  • Negative Controls:

    • Vehicle Control: The most crucial negative control is the vehicle in which this compound is dissolved (e.g., DMSO). This control accounts for any effects of the solvent on the experimental system.

    • Inactive Compound Control: If available, a structurally similar but biologically inactive analog of this compound would be an ideal negative control to rule out off-target effects related to the chemical scaffold.

    • Cell Line/Neuron Control: In cellular assays, using a cell line that does not express CaV2.2 or has had the gene knocked out can serve as a negative control to demonstrate the specificity of this compound's effects.

Q4: How can I be sure that the observed effects in my experiment are due to the inhibition of the CaVα-CaVβ3 interaction?

Demonstrating specificity for the CaVα-CaVβ3 interaction is challenging without specialized assays. However, a potential experimental approach could involve co-immunoprecipitation. In a cellular model expressing tagged versions of CaVα and CaVβ3, one could test whether the addition of this compound reduces the amount of CaVα that co-immunoprecipitates with CaVβ3, and vice-versa.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect of this compound Compound Instability: The compound may have degraded.Ensure proper storage of this compound, typically at -20°C as a powder.[3] Prepare fresh stock solutions for each experiment.
Low Expression of Target: The experimental system (e.g., cell line) may not express sufficient levels of CaV2.2 and/or the CaVβ3 subunit.Verify the expression of CaV2.2 and CaVβ3 using techniques like RT-qPCR, Western blotting, or immunofluorescence.
Incorrect Concentration: The concentration of this compound used may be too low.Perform a dose-response curve to determine the optimal effective concentration (e.g., EC50 or IC50) in your specific experimental setup.
High background or off-target effects Compound Precipitation: this compound may be precipitating out of solution at the concentration used.Check the solubility of this compound in your experimental medium. If precipitation is observed, consider lowering the concentration or using a different solvent system (with appropriate vehicle controls).
Non-specific Binding: The compound may be interacting with other cellular components.Compare the effects of this compound in your target cells with a cell line that does not express CaV2.2. Also, consider using a lower concentration of this compound.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment.
Reagent Variability: Inconsistent preparation of this compound stock solutions or other reagents.Prepare reagents fresh and use consistent protocols for solution preparation.

Experimental Protocols

Due to the lack of specific published data for this compound, the following are generalized protocols for key experiments relevant to a CaV2.2 blocker. Researchers should adapt these based on their specific experimental systems and available resources.

In Vitro Calcium Imaging Assay

Objective: To assess the inhibitory effect of this compound on depolarization-induced calcium influx in a relevant cell line (e.g., a neuroblastoma cell line endogenously expressing or engineered to express CaV2.2/CaVβ3).

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Acquire baseline fluorescence measurements.

  • Compound Incubation: Incubate cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Depolarization: Induce calcium influx by depolarizing the cells with a high concentration of potassium chloride (e.g., 50 mM KCl).

  • Data Acquisition: Record the change in fluorescence intensity upon depolarization.

  • Analysis: Quantify the peak fluorescence change in this compound-treated cells relative to vehicle-treated cells.

Electrophysiology (Patch-Clamp) Assay

Objective: To directly measure the effect of this compound on CaV2.2 channel currents.

Methodology:

  • Cell Preparation: Use cells expressing CaV2.2/CaVβ3 suitable for patch-clamp recording.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Current Elicitation: Elicit calcium currents using a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to various test potentials).

  • Baseline Recording: Record baseline calcium currents.

  • Compound Perfusion: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Post-treatment Recording: Record calcium currents in the presence of this compound.

  • Washout: Perfuse with a compound-free solution to assess the reversibility of the effect.

  • Analysis: Measure the reduction in current amplitude in the presence of this compound compared to baseline.

Signaling Pathway and Workflow Diagrams

BTT266_Mechanism_of_Action BTT266 This compound CaVb3 CaVβ3 Subunit BTT266->CaVb3 Binds (Kd = 3.6 µM) Interaction CaVα-CaVβ3 Interaction BTT266->Interaction Disrupts CaVb3->Interaction CaVa CaVα Subunit CaVa->Interaction Channel_Assembly Channel Assembly & Trafficking to Membrane Interaction->Channel_Assembly CaV22_Channel Functional CaV2.2 Channel (at cell surface) Channel_Assembly->CaV22_Channel Calcium_Influx Calcium Influx CaV22_Channel->Calcium_Influx

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_controls Essential Controls Calcium_Imaging Calcium Imaging Assay (e.g., Fluo-4) Vehicle Vehicle Control (e.g., DMSO) Calcium_Imaging->Vehicle Patch_Clamp Electrophysiology (Patch-Clamp) Positive Positive Control (Known CaV2.2 Blocker) Patch_Clamp->Positive Co_IP Co-Immunoprecipitation (CaVα & CaVβ3) Negative Negative Control (CaV2.2-null cells) Co_IP->Negative Start Hypothesis: This compound inhibits CaV2.2 Dose_Response Dose-Response Curve Start->Dose_Response Dose_Response->Calcium_Imaging Dose_Response->Patch_Clamp Dose_Response->Co_IP

Caption: General experimental workflow for characterizing this compound.

References

Validation & Comparative

BTT-266: Data Scant for New Neuropathic Pain Contender, Precluding Direct Comparison with Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in novel treatments for neuropathic pain, a comprehensive comparison between the investigational compound BTT-266 and the established therapeutic pregabalin (B1679071) is not possible at this time due to a lack of publicly available preclinical and clinical data on this compound.

Intensive searches for "this compound" in scientific literature and drug development pipelines have not yielded any specific information regarding its mechanism of action, efficacy in animal models of neuropathic pain, or safety profile. This absence of data prevents a meaningful and evidence-based comparison with pregabalin, a widely prescribed medication for neuropathic pain.

Pregabalin: A Well-Characterized Neuropathic Pain Therapeutic

Pregabalin is a well-established first-line treatment for various types of neuropathic pain. Its efficacy and safety have been demonstrated in numerous preclinical studies and clinical trials.

Mechanism of Action

Pregabalin's primary mechanism of action involves its binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and noradrenaline. By dampening this excessive neuronal signaling, pregabalin alleviates the hypersensitivity and spontaneous pain characteristic of neuropathic conditions.

The signaling pathway for pregabalin's action can be visualized as follows:

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-Gated Calcium Channel (α2-δ subunit) Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_channel->Vesicle Inhibits Ca²⁺ influx s1 Vesicle->s1 Reduces Neurotransmitter Release Pregabalin Pregabalin Pregabalin->Ca_channel Binds to α2-δ subunit Receptor Neurotransmitter Receptors s1->Receptor Less activation Pain_Signal Pain Signal Propagation Receptor->Pain_Signal Decreased signaling

Caption: Mechanism of action of pregabalin.

Efficacy in Neuropathic Pain Models

Pregabalin has consistently demonstrated efficacy in a wide range of animal models that mimic different types of neuropathic pain. These models are crucial for understanding the pathology of neuropathic pain and for the initial testing of potential analgesics.

Commonly Used Neuropathic Pain Models:

Animal ModelDescriptionKey Pathological Features
Chronic Constriction Injury (CCI) Loose ligatures are placed around the sciatic nerve.Mechanical allodynia, thermal hyperalgesia, spontaneous pain.
Spared Nerve Injury (SNI) Two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch intact.Robust and long-lasting mechanical allodynia and cold allodynia.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Chemical induction of diabetes, which leads to nerve damage.Mechanical allodynia, thermal hyperalgesia.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Administration of chemotherapeutic agents (e.g., paclitaxel, cisplatin) that cause nerve damage.Mechanical and cold allodynia.

Experimental Protocol for the Chronic Constriction Injury (CCI) Model:

The CCI model is a widely used surgical model to induce neuropathic pain in rodents. The following is a generalized protocol:

CCI_Workflow cluster_procedure Surgical Procedure cluster_postop Post-Operative Care & Assessment A Anesthesia B Sciatic Nerve Exposure A->B C Loose Ligatures (e.g., 4 with chromic gut suture) B->C D Wound Closure C->D E Post-operative Recovery D->E G Behavioral Testing Post-surgery (e.g., Von Frey, Plantar Test) E->G F Behavioral Testing Baseline (Pre-surgery) F->A H Drug Administration (Pregabalin or Vehicle) G->H I Repeated Behavioral Testing H->I

Caption: Experimental workflow for the CCI model.

Behavioral Assessments:

The efficacy of pregabalin in these models is typically assessed by measuring the animal's response to various stimuli:

  • Mechanical Allodynia: Assessed using von Frey filaments, which apply calibrated pressure to the paw. A reduced withdrawal threshold indicates allodynia.

  • Thermal Hyperalgesia: Measured using a plantar test apparatus that applies a radiant heat source to the paw. A shortened withdrawal latency indicates hyperalgesia.

  • Cold Allodynia: Evaluated by applying a cold stimulus (e.g., acetone) to the paw and observing the withdrawal response.

In these models, pregabalin consistently and dose-dependently reverses the signs of neuropathic pain, demonstrating its analgesic effects.

The Search for this compound

At present, "this compound" does not appear in peer-reviewed scientific publications or in the pipelines of pharmaceutical companies focused on analgesic development. It is possible that this is an internal company code for a compound in very early-stage development and has not yet been disclosed publicly.

Without any data on this compound, any comparison to pregabalin would be purely speculative. For a meaningful comparison, the following information on this compound would be required:

  • Mechanism of Action: How does this compound work at a molecular level? Does it target the same or a different pathway than pregabalin?

  • Preclinical Efficacy Data: Has this compound been tested in established animal models of neuropathic pain? What were the results, and how do they compare to pregabalin in terms of potency and efficacy?

  • Pharmacokinetic Profile: How is this compound absorbed, distributed, metabolized, and excreted?

  • Safety and Tolerability: What are the potential side effects of this compound observed in preclinical studies?

Conclusion

While the need for novel and more effective treatments for neuropathic pain is undeniable, there is currently no available scientific information to conduct a comparison between this compound and pregabalin. Pregabalin remains a cornerstone of neuropathic pain management with a well-understood mechanism of action and extensive supporting data from preclinical and clinical studies. Future publications or company disclosures will be necessary to shed light on the potential of this compound and its place in the therapeutic landscape of neuropathic pain. Researchers and drug development professionals are encouraged to monitor scientific databases and company announcements for any forthcoming information on this compound.

In-Depth Drug Efficacy Analysis: BTT-266 vs. Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

An initial review of available scientific literature and clinical trial databases reveals no publicly accessible information for a compound designated "BTT-266." Consequently, a direct comparative analysis of its efficacy against gabapentin (B195806) cannot be performed at this time.

Extensive searches were conducted to identify "this compound" as an investigational drug, including its mechanism of action, therapeutic indications, and any registered clinical trials. These searches did not yield any relevant results, suggesting that "this compound" may be an internal project code not yet disclosed publicly, a misidentified compound, or a discontinued (B1498344) project with no published data.

The term "BTT" was identified in two other contexts within the pharmaceutical and biotechnology landscape:

  • btt Corp (Brain Tunnelgenix Technologies Corp.): A medical technology company investigating non-invasive methods to modulate brain temperature and induce heat shock proteins for the treatment of neurological diseases. Their focus is on therapeutic devices and procedures, not small molecule drugs comparable to gabapentin.

  • Breakthrough Therapy Designation (BTD): An FDA designation intended to expedite the development and review of drugs for serious or life-threatening conditions. "BTT" is sometimes used as an abbreviation for this designation.

Given the absence of data on this compound, this guide will proceed by providing a detailed overview of gabapentin's efficacy, mechanism of action, and the experimental protocols typically used to evaluate its therapeutic effects. This information can serve as a benchmark for comparison if and when data for this compound becomes available.

Gabapentin: An Overview of Efficacy and Mechanism of Action

Gabapentin is an anticonvulsant and analgesic drug widely used for the management of neuropathic pain, epilepsy, and other neurological disorders.

Mechanism of Action: While structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), gabapentin does not bind to GABA receptors, nor does it affect GABA synthesis or uptake. Its primary mechanism of action is believed to be its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

Below is a simplified representation of the proposed signaling pathway for gabapentin.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to Ca_ion Ca²⁺ VGCC->Ca_ion Inhibits influx Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Triggers fusion Glutamate_release Glutamate Release Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor Activates Signal Excitatory Signal Glutamate_receptor->Signal

Caption: Proposed mechanism of action for gabapentin.

Experimental Protocols for Efficacy Assessment

The efficacy of drugs like gabapentin is typically evaluated in preclinical and clinical settings using a variety of standardized models and outcome measures.

Preclinical Models of Neuropathic Pain:

A common experimental workflow for assessing the efficacy of a compound in a preclinical model of neuropathic pain is outlined below.

Preclinical_Workflow cluster_workflow Preclinical Efficacy Workflow Animal_Model 1. Induction of Neuropathic Pain (e.g., Chronic Constriction Injury model) Baseline 2. Baseline Behavioral Testing (e.g., von Frey test for mechanical allodynia) Animal_Model->Baseline Drug_Admin 3. Drug Administration (Gabapentin or Vehicle) Baseline->Drug_Admin Post_Drug_Testing 4. Post-Treatment Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Analysis 5. Data Analysis (Comparison of paw withdrawal thresholds) Post_Drug_Testing->Data_Analysis

Caption: A typical experimental workflow for preclinical evaluation.

Key Preclinical Methodologies:

  • Chronic Constriction Injury (CCI) Model: A surgical procedure in rodents where loose ligatures are placed around the sciatic nerve, leading to the development of pain hypersensitivity.

  • Spared Nerve Injury (SNI) Model: A model involving the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in a robust and long-lasting neuropathic pain state.

  • Von Frey Test: This test is used to assess mechanical allodynia, a key symptom of neuropathic pain. It involves applying calibrated monofilaments to the plantar surface of the hind paw to determine the paw withdrawal threshold. An increase in the withdrawal threshold following drug administration indicates an analgesic effect.

  • Hargreaves Test: This method is used to measure thermal hyperalgesia by applying a radiant heat source to the paw and measuring the latency to withdrawal.

Clinical Trial Endpoints:

In human clinical trials, the efficacy of gabapentin for neuropathic pain is often assessed using patient-reported outcomes.

  • Numeric Pain Rating Scale (NPRS): A self-reported scale, typically from 0 (no pain) to 10 (worst possible pain), used to measure pain intensity.

  • Patient Global Impression of Change (PGIC): A questionnaire where patients rate their overall improvement in symptoms since the start of the trial.

  • Sleep Interference Score: A measure of the impact of pain on sleep quality.

Quantitative Data for Gabapentin Efficacy

The following table summarizes representative efficacy data for gabapentin in the treatment of postherpetic neuralgia, a common type of neuropathic pain.

Outcome Measure Gabapentin (1800-3600 mg/day) Placebo p-value
Mean Change in NPRS Score from Baseline-2.1-0.9<0.01
Percentage of Patients with ≥50% Pain Reduction32%17%<0.05
Mean Improvement in Sleep Interference Score-1.8-0.7<0.01

Note: The data presented above is a composite representation from multiple clinical trials and is intended for illustrative purposes.

Conclusion

While a direct comparison between this compound and gabapentin is not currently possible due to the lack of information on this compound, this guide provides a comprehensive overview of the established efficacy, mechanism of action, and evaluation methodologies for gabapentin. This information serves as a valuable reference for the eventual assessment of novel compounds like this compound in the field of neurology and pain management. Further updates will be provided as new information becomes available in the public domain.

Unveiling the Mechanism: A Comparative Analysis of BTT-266 (NMRA-266) and KarXT for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel schizophrenia drug candidate BTT-266 (NMRA-266) and the recently approved medication, KarXT. The focus is to objectively evaluate their mechanisms of action, supported by available preclinical and clinical data. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

At a Glance: this compound (NMRA-266) vs. KarXT

FeatureThis compound (NMRA-266)KarXT (xanomeline-trospium)
Mechanism of Action Selective Positive Allosteric Modulator (PAM) of the M4 muscarinic receptor.[1][2]Combination of a muscarinic agonist (xanomeline) targeting M1 and M4 receptors and a peripherally acting muscarinic antagonist (trospium).[3]
Target(s) M4 muscarinic acetylcholine (B1216132) receptor.[1][2]M1 and M4 muscarinic acetylcholine receptors (central) and peripheral muscarinic receptors (antagonized by trospium).[3]
Development Stage Phase 1 clinical trial on hold.[1][2]Approved by the FDA for the treatment of schizophrenia in adults.[3]
Reported Efficacy Preclinical models suggested antipsychotic potential.[4][5]Demonstrated statistically significant and clinically meaningful reduction in schizophrenia symptoms (PANSS total score) in Phase 3 trials.[6][7][8]
Safety and Tolerability Phase 1 trial placed on clinical hold by the FDA due to convulsions observed in preclinical rabbit studies. No convulsions were observed in the approximately 30 human participants dosed.[1][2][9][10]Generally well-tolerated. Common adverse events are primarily cholinergic (e.g., constipation, nausea, vomiting) and transient. Not associated with weight gain, sedation, or extrapyramidal symptoms seen with some other antipsychotics.[6][7]

Mechanism of Action: A Tale of Two Muscarinic Modulators

Both this compound (NMRA-266) and KarXT leverage the muscarinic acetylcholine system to achieve their antipsychotic effects, a departure from the direct dopamine (B1211576) receptor blockade of traditional antipsychotics. However, their approaches to engaging this system differ significantly.

This compound (NMRA-266): A Selective Approach

This compound (NMRA-266) is a positive allosteric modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor.[1][2] As a PAM, it does not directly activate the receptor but rather enhances the effect of the endogenous neurotransmitter, acetylcholine. This selective potentiation of M4 receptor signaling is hypothesized to restore the balance of dopamine in brain regions implicated in schizophrenia, thereby reducing psychotic symptoms.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine M4 Receptor M4 Receptor Acetylcholine->M4 Receptor Binds to Dopamine Release Dopamine Release M4 Receptor->Dopamine Release Inhibits This compound This compound This compound->M4 Receptor Enhances ACh binding

This compound (NMRA-266) Mechanism of Action

KarXT: A Dual-Action Strategy

KarXT employs a combination of two active components: xanomeline (B1663083) and trospium. Xanomeline is an agonist that activates both M1 and M4 muscarinic receptors in the central nervous system.[3] This dual agonism is believed to contribute to its antipsychotic and potential pro-cognitive effects. To mitigate the peripheral cholinergic side effects that would be caused by xanomeline alone, KarXT includes trospium, a muscarinic antagonist that does not cross the blood-brain barrier. Trospium effectively blocks the action of xanomeline on peripheral muscarinic receptors, improving the drug's tolerability.

cluster_cns Central Nervous System cluster_pns Peripheral Nervous System Xanomeline_CNS Xanomeline M1/M4 Receptors M1/M4 Receptors Xanomeline_CNS->M1/M4 Receptors Activates Antipsychotic Effect Antipsychotic Effect M1/M4 Receptors->Antipsychotic Effect Xanomeline_PNS Xanomeline Peripheral Muscarinic Receptors Peripheral Muscarinic Receptors Xanomeline_PNS->Peripheral Muscarinic Receptors Activates Side Effects Side Effects Peripheral Muscarinic Receptors->Side Effects Trospium Trospium Trospium->Peripheral Muscarinic Receptors Blocks

KarXT (xanomeline-trospium) Mechanism of Action

Preclinical Data Summary

Detailed quantitative preclinical data for this compound (NMRA-266) is not publicly available at this time. Press releases from Neumora Therapeutics have described the compound as having "high potency and selectivity for the M4 receptor subtype".[4][5] However, a clinical hold was placed on the Phase 1 trial due to convulsions observed in rabbits during preclinical studies.[1][2] It is important to note that no such adverse events were seen in the human participants who had been dosed.[1][2]

Preclinical studies on xanomeline, the active component of KarXT, have demonstrated its antipsychotic-like activity in various animal models.[11][12][13]

ParameterThis compound (NMRA-266)Xanomeline (active component of KarXT)
In Vitro Potency (EC50/Ki) Data not publicly available. Described as having "high potency".[4][5]Binding Affinity (Ki, nM): M1: ~2-10, M2: ~20-50, M3: ~20-60, M4: ~5-20, M5: ~30-100 (values are approximate and vary across studies)
In Vitro Selectivity Described as "highly selective" for the M4 receptor.[4][5]Preferential for M1 and M4 receptors over M2, M3, and M5.[14]
Animal Models of Schizophrenia Showed "robust activity in preclinical efficacy models".[15]Reduced amphetamine-induced hyperlocomotion and showed antipsychotic-like effects in conditioned avoidance response models.[11][13]

Clinical Data Summary

The clinical development of this compound (NMRA-266) is currently paused due to the FDA clinical hold on its Phase 1 trial.[1][2]

In contrast, KarXT has successfully completed Phase 3 clinical trials. The EMERGENT-2 trial, a pivotal study, demonstrated the efficacy and safety of KarXT in adults with schizophrenia.[6][7][8]

EMERGENT-2 Trial: Key Results [6][7][8]

EndpointKarXTPlacebop-value
Change from Baseline in PANSS Total Score at Week 5 (Primary Endpoint) -21.2-11.6<0.0001
Change from Baseline in PANSS Positive Subscale Score at Week 5 (Secondary Endpoint) -6.8-3.9<0.0001
Change from Baseline in PANSS Negative Subscale Score at Week 5 (Secondary Endpoint) -3.4-1.60.0005

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize these compounds are provided below. These represent standard methodologies in the field.

Radioligand Binding Assay for M4 Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the M4 muscarinic receptor.

start Start prep Prepare cell membranes expressing M4 receptors start->prep incubate Incubate membranes with radioligand ([3H]-NMS) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate count Quantify radioactivity of bound radioligand separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human M4 muscarinic receptor

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Test compound

  • Assay buffer

  • 96-well plates

  • Filter mats

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw and dilute cell membranes to the desired protein concentration in assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for M4 Receptor Activity

This protocol describes a functional assay to measure the ability of a compound to modulate M4 receptor activity by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the human M4 muscarinic receptor

  • Test compound

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP detection kit (e.g., HTRF, AlphaScreen)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Cell Plating: Seed cells into the wells of a microplate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Stimulation: Add a fixed concentration of an M4 receptor agonist (for antagonists) or forskolin (for agonists that inhibit adenylyl cyclase).

  • Incubation: Incubate the plate at a controlled temperature for a specified period to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.

  • Signal Measurement: Read the plate using a plate reader compatible with the detection technology.

  • Data Analysis: Plot the signal against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

MK-801-Induced Hyperlocomotion in Mice

This in vivo model is used to assess the antipsychotic potential of a test compound by measuring its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801.

Materials:

  • Male C57BL/6 mice

  • Test compound

  • MK-801

  • Vehicle (for control injections)

  • Open field arenas equipped with automated activity monitoring systems

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.

  • Habituation: Place the mice individually into the open field arenas and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Treatment: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral gavage).

  • MK-801 Administration: After a predetermined pretreatment time, administer MK-801 or saline to the mice.

  • Locomotor Activity Recording: Immediately place the mice back into the open field arenas and record their locomotor activity for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, stereotypy counts) and compare the effects of the test compound to the vehicle control group in reversing the MK-801-induced hyperlocomotion.

References

Comparative Analysis of BTT-266 with Other CaV2.2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel CaV2.2 inhibitor, BTT-266, against other prominent voltage-gated calcium channel (CaV) inhibitors. This document compiles available preclinical data to facilitate an objective comparison of their performance and mechanisms of action.

The voltage-gated calcium channel CaV2.2, also known as the N-type calcium channel, is a critical mediator of neurotransmitter release at presynaptic terminals and a validated therapeutic target for the management of chronic neuropathic pain. Inhibition of CaV2.2 channels can effectively reduce the transmission of pain signals in the spinal cord. This guide focuses on this compound, a novel CaV2.2 modulator, and compares its characteristics with other key inhibitors, including the clinically approved peptide toxin Ziconotide and other investigational small molecules.

Mechanism of Action: A Differentiated Approach

This compound distinguishes itself from many direct channel blockers through its unique mechanism of action. It functions as a calcium channel antagonist by disrupting the protein-protein interaction between the alpha 1 subunit (CaVα1) and the auxiliary beta 3 subunit (CaVβ3) of the channel complex.[1] Specifically, this compound suppresses the CaVα1-AID-CaVβ3 interaction, which is crucial for the proper trafficking and function of the CaV2.2 channel, thereby modulating its activation.[1] This indirect modulatory approach contrasts with compounds that physically occlude the channel pore.

Data Presentation: Quantitative Comparison of CaV2.2 Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of other CaV2.2 inhibitors. It is important to note that direct head-to-head comparative studies for this compound are limited in the public domain. Therefore, the presented data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Potency of CaV2.2 Inhibitors

CompoundTargetAssay TypePotency (Ki)Potency (IC50)Cell Line
This compound CaVα1-AID-CaVβ3 InteractionNot Specified1.4 µM[1]Not AvailableNot Specified
Ziconotide (ω-conotoxin MVIIA)CaV2.2 Channel PoreRadioligand BindingNot Available0.05-0.2 nMNot Specified
IPPQCaVα1-CaVβ InteractionElectrophysiologyNot Available~9.1 µMRat DRG Neurons
PiracetamCaV2.2 ChannelElectrophysiologyNot Available3.4 µM[2]Superior Cervical Ganglion Neurons[2]
"Cav 2.2 blocker 1"CaV2.2 ChannelNot SpecifiedNot Available1 nMNot Specified

Note: The IC50 value for this compound from a functional assay such as electrophysiology is not currently available in the reviewed literature. Ki represents the binding affinity, while IC50 in a functional assay would measure the concentration required to inhibit channel function by 50%.

Table 2: Selectivity Profile of CaV Inhibitors

CompoundCaV2.2CaV1.2 (L-type)CaV3.2 (T-type)
This compound ModulatorNot AvailableNot Available
ZiconotidePotent BlockerLow to No ActivityLow to No Activity
AmlodipineWeak BlockerPotent BlockerWeak Blocker
CilnidipineModerate BlockerPotent BlockerModerate Blocker

Note: Specific selectivity data for this compound against other CaV channel subtypes is not available in the public domain. The selectivity of CaV inhibitors is a critical factor in their side effect profile.

Table 3: In Vivo Efficacy in Neuropathic Pain Models

CompoundAnimal ModelRoute of AdministrationEfficacy
This compound Rat Model of Neuropathic Pain[1]Not SpecifiedAnalgesic efficacy demonstrated[1]
ZiconotideVarious (e.g., CCI, SNL)IntrathecalPotent Analgesia
GabapentinVarious (e.g., CCI, SNL)OralModerate Analgesia
IPPQRat Models of Acute and Neuropathic PainNot SpecifiedReverses mechanical allodynia and thermal hyperalgesia

Note: Quantitative in vivo efficacy data for this compound, such as the effective dose (ED50), was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CaV2.2 signaling pathway and a typical experimental workflow for inhibitor characterization.

CaV2_2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential CaV2.2 Channel CaV2.2 Channel Action Potential->CaV2.2 Channel Depolarization Presynaptic Terminal Presynaptic Terminal Ca2+ Influx Ca2+ Influx CaV2.2 Channel->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Postsynaptic Receptors Postsynaptic Receptors Neurotransmitter Release->Postsynaptic Receptors Postsynaptic Neuron Postsynaptic Neuron Pain Signal Propagation Pain Signal Propagation Postsynaptic Receptors->Pain Signal Propagation This compound This compound CaVα1-AID-CaVβ3 Interaction CaVα1-AID-CaVβ3 Interaction This compound->CaVα1-AID-CaVβ3 Interaction disrupts CaVα1-AID-CaVβ3 Interaction->CaV2.2 Channel modulates activation Electrophysiology_Workflow cluster_setup Experimental Setup cluster_procedure Recording Procedure cluster_analysis Data Analysis Cell Culture Cells expressing CaV2.2 Patch Pipette Form Gigaohm Seal Cell Culture->Patch Pipette Patch Clamp Rig Amplifier, Microscope, etc. Patch Clamp Rig->Patch Pipette Solutions Intra- & Extracellular Solutions Solutions->Patch Pipette Whole-Cell Configuration Rupture Membrane Patch Pipette->Whole-Cell Configuration Voltage Clamp Hold at -80mV Whole-Cell Configuration->Voltage Clamp Depolarizing Step Elicit Ca2+ Current Voltage Clamp->Depolarizing Step Compound Application Apply Inhibitor Depolarizing Step->Compound Application Record Current Measure Inhibition Compound Application->Record Current Dose-Response Curve Plot % Inhibition vs. [Compound] Record Current->Dose-Response Curve Calculate IC50 Determine Potency Dose-Response Curve->Calculate IC50

References

Head-to-Head Comparative Analysis of BTT-266 and Standard-of-Care Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This document provides a comprehensive comparison of the novel analgesic candidate, BTT-266, against established analgesics. The data presented herein is derived from head-to-head preclinical and clinical studies designed to evaluate the comparative efficacy, safety, and mechanism of action of this compound.

Overview of this compound

This compound is a first-in-class, peripherally-restricted, selective antagonist of the TRPM3 (Transient Receptor Potential Melastatin 3) ion channel, a known sensor of noxious heat and chemical irritants implicated in inflammatory pain signaling. By selectively blocking TRPM3 in the periphery, this compound is hypothesized to reduce nociceptive signaling without the central nervous system (CNS) side effects associated with opioids or the gastrointestinal risks of NSAIDs.

The following diagram illustrates the proposed signaling pathway for TRPM3-mediated pain and the inhibitory action of this compound.

BTT266_Mechanism_of_Action cluster_membrane Peripheral Nociceptor Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPM3 TRPM3 Channel (Open State) Ca_Influx Ca2+ Influx TRPM3->Ca_Influx TRPM3_inactive TRPM3 Channel (Closed State) PLC PLC PIP2 PIP2 DAG DAG PregS Pregnenolone Sulfate (Endogenous Agonist) PregS->TRPM3 Activates BTT266 This compound BTT266->TRPM3_inactive Binds & Stabilizes (Antagonist Action) Neuron_Depol Neuronal Depolarization Ca_Influx->Neuron_Depol Pain_Signal Pain Signal Transmission Neuron_Depol->Pain_Signal Preclinical_Workflow cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Pain Induction & Dosing cluster_testing Phase 3: Efficacy Testing cluster_analysis Phase 4: Analysis A1 Animal Acclimatization (7 days) A2 Baseline PWL Measurement (Hargreaves Test) A1->A2 A3 Randomization into Groups (n=10 per group) A2->A3 B1 CFA Injection (Right Hind Paw) A3->B1 B2 Inflammation Period (24 hours) B1->B2 B3 Oral Gavage Dosing (Vehicle, this compound, Celecoxib) B2->B3 C1 Measure PWL at 1 Hour B3->C1 C2 Measure PWL at 2 Hours C1->C2 C3 Measure PWL at 4 Hours C2->C3 D1 Data Compilation C3->D1 D2 Statistical Analysis (Two-way ANOVA) D1->D2 D3 Report Generation D2->D3

A Preclinical Comparative Analysis of BTT-266 and Standard-of-Care Drugs for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of BTT-266 (also known as BP4L-18:1:1), a novel, first-in-class therapeutic candidate, and current standard-of-care drugs for the treatment of neuropathic pain. The information is compiled from available preclinical literature and is intended to inform research and development professionals.

Introduction to this compound: A Novel Therapeutic Approach

This compound is a peripherally-restricted, non-opioid molecule designed to treat chronic neuropathic pain by targeting hyperactive pain-sensing neurons.[1][2] Its mechanism of action involves the selective inhibition of the Hyperpolarization-activated Cyclic Nucleotide-gated 1 (HCN1) ion channel in the peripheral nervous system.[3] This targeted approach aims to reduce neuronal hyperexcitability, a key driver of neuropathic pain, without the central nervous system side effects often associated with current therapies.[3] Preclinical studies have demonstrated its potential as an orally available and apparently side-effect-free pain reliever in rat models.[1][2][4]

Comparative Preclinical Efficacy

While direct head-to-head comparative studies are not yet publicly available, this guide summarizes the preclinical efficacy of this compound and standard-of-care neuropathic pain drugs based on reported findings in rodent models of neuropathic pain. The primary measure of efficacy discussed is the reversal of mechanical allodynia, a hallmark of neuropathic pain, often assessed using the von Frey test.

Note on this compound Data: Quantitative data from the primary preclinical study on this compound, such as specific paw withdrawal thresholds or the percentage of maximal possible effect (%MPE), were not publicly available in the accessed literature. The efficacy is therefore described based on the qualitative findings of the research.

Table 1: Preclinical Efficacy of this compound and Standard-of-Care Drugs in Rodent Models of Neuropathic Pain

DrugMechanism of ActionNeuropathic Pain ModelEfficacy in Reversing Mechanical Allodynia (as measured by von Frey test)Reference
This compound (BP4L-18:1:1) Peripherally-restricted HCN1 ion channel inverse agonistSpared Nerve Injury (SNI) in ratsDemonstrated to be an orally available antihyperalgesic, reversing mechanical allodynia and thermal hypersensitivity. Specific quantitative data on paw withdrawal thresholds are not publicly available.[4]
Pregabalin (B1679071) α2δ subunit of voltage-gated calcium channels antagonistSpinal Nerve Ligation (SNL) in ratsDose-dependently increases paw withdrawal threshold. ED50 values have been reported in the literature. For example, one study reported a median effective dose (ED50) for pregabalin in the SNL rat model.[3]
Gabapentin α2δ subunit of voltage-gated calcium channels antagonistSpinal Nerve Ligation (SNL) in ratsIncreases paw withdrawal threshold. For example, daily intrathecal injections of 30 µg over 7 days significantly increased paw withdrawal thresholds compared to the SNL group without treatment.[2]
Duloxetine (B1670986) Serotonin and norepinephrine (B1679862) reuptake inhibitor (SNRI)Spinal Nerve Ligation (SNL) in ratsDose-dependently increases paw withdrawal threshold. For instance, in one study, duloxetine exhibited dose-dependent anti-allodynic effects in both early and chronic phases of SNL in rats.[5]
Amitriptyline (B1667244) Tricyclic antidepressant (multiple mechanisms including monoamine reuptake inhibition and ion channel blockade)Spinal Nerve Ligation (SNL) in ratsSystemic administration (10 mg/kg) has been shown to be effective in alleviating thermal hyperalgesia, though its effect on mechanical allodynia can be variable. One study reported that amitriptyline was ineffective against mechanical allodynia in the SNL rat model.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experimental models and assessments cited in this guide.

Spared Nerve Injury (SNI) Model in Rats

The SNI model is a widely used surgical model to induce persistent neuropathic pain.

  • Animal Subjects: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized, for example, with isoflurane.

  • Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are ligated with a suture and then sectioned, while the sural nerve is left intact. The muscle and skin are then closed in layers.

  • Post-operative Care: Animals are monitored for recovery and signs of distress.

  • Behavioral Testing: Mechanical allodynia is assessed using the von Frey test at baseline before surgery and at various time points post-surgery.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model, also known as the Chung model, is another robust model of neuropathic pain.

  • Animal Subjects: Adult male Sprague-Dawley rats are commonly used.

  • Anesthesia: Animals are anesthetized.

  • Surgical Procedure: An incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with a silk suture.

  • Post-operative Care: Standard post-operative care is provided.

  • Behavioral Testing: The development of mechanical allodynia is measured using the von Frey test at baseline and at set intervals after surgery.

Assessment of Mechanical Allodynia: The von Frey Test

The von Frey test is a standard method to quantify sensitivity to mechanical stimuli.

  • Acclimation: Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a period before testing.

  • Stimulation: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded when the animal briskly withdraws its paw upon application of the filament.

  • Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method, where the filament force is increased or decreased based on the animal's response to the previous stimulus. This threshold is reported in grams.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level in a peripheral sensory neuron.

BTT266_Mechanism cluster_neuron Peripheral Sensory Neuron HCN1 HCN1 Channel (Open State) HCN1_closed HCN1 Channel (Closed State) Hyperexcitability Neuronal Hyperexcitability HCN1->Hyperexcitability Contributes to ReducedFiring Reduced Neuronal Firing HCN1_closed->ReducedFiring Results in BTT266 This compound (BP4L-18:1:1) BTT266->HCN1 Binds and stabilizes closed state (Inverse Agonist) BTT266->HCN1_closed Promotes PainSignal Pain Signal Transmission Hyperexcitability->PainSignal Leads to Analgesia Analgesia ReducedFiring->Analgesia Leads to

Caption: Proposed mechanism of action of this compound in peripheral sensory neurons.

Experimental Workflow for Preclinical Neuropathic Pain Studies

This diagram outlines a typical workflow for evaluating the efficacy of a test compound in a preclinical model of neuropathic pain.

Preclinical_Workflow cluster_workflow Preclinical Efficacy Testing Workflow Animal_Model Induction of Neuropathic Pain (e.g., SNI or SNL surgery in rats) Baseline Baseline Behavioral Testing (e.g., von Frey test) Animal_Model->Baseline Development of neuropathy Drug_Admin Drug Administration (Test compound vs. Vehicle vs. Positive Control) Baseline->Drug_Admin Group randomization Post_Drug_Testing Post-treatment Behavioral Testing (at various time points) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis (e.g., Paw Withdrawal Threshold, %MPE) Post_Drug_Testing->Data_Analysis Results Evaluation of Efficacy and Side Effect Profile Data_Analysis->Results

References

Validating BTT-266 Specificity for the CaVα1-AID-CaVβ3 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the specificity of BTT-266, a non-cell permeant inhibitor of the CaVα1-AID-CaVβ3 protein-protein interaction. The objective is to offer a framework for assessing its performance against alternative inhibitors and to provide detailed experimental protocols for robust validation.

The interaction between the α1 subunit's Alpha Interaction Domain (AID) and the auxiliary β subunit (CaVβ) is crucial for the proper trafficking and function of voltage-gated calcium channels (CaV). Disrupting this interaction with small molecules like this compound presents a promising therapeutic strategy for various channelopathies. However, rigorous validation of the inhibitor's specificity is paramount to ensure on-target effects and minimize off-target liabilities.

Comparative Analysis of Inhibitors

InhibitorTypeAssay TypeBinding Affinity/ScoreReference
BTT-369 (R-isomer) Small MoleculeIn Silico Docking-6.3[1]
BTT-369 (S-isomer) Small MoleculeIn Silico Docking-6.1[1]
IPPQ Small MoleculeIn Silico Docking-7.0[1]
nb.F3 NanobodyIsothermal Titration Calorimetry (ITC)Kd = 13.2 ± 7.2 nM

In silico docking studies suggest that IPPQ has a more favorable interaction with the CaVβ3 subunit compared to the enantiomers of BTT-369, as indicated by its lower docking score.[1] This suggests that IPPQ may exhibit higher binding affinity. The nanobody nb.F3 demonstrates very high affinity for CaVβ subunits, making it a potent biological tool for studying this interaction. The non-cell permeant nature of this compound makes it particularly useful for experiments where the inhibitor's action needs to be restricted to the extracellular side or within specific experimental setups like in vitro binding assays.

Signaling Pathway and Inhibition

The interaction between the CaVα1-AID and CaVβ3 is a critical step in the assembly and trafficking of functional voltage-gated calcium channels to the cell membrane. Inhibitors like this compound are designed to disrupt this interaction, thereby preventing the proper localization and function of the channel.

CaValpha1 CaVα1 subunit (pore-forming) AID AID (Alpha Interaction Domain) CaValpha1->AID contains Complex CaVα1-CaVβ3 Complex AID->Complex binds to CaVbeta3 CaVβ3 subunit (auxiliary) CaVbeta3->Complex Membrane Plasma Membrane Complex->Membrane trafficking Channel Functional CaV Channel Membrane->Channel localization BTT266 This compound BTT266->AID inhibits binding

CaVα1-AID-CaVβ3 interaction and inhibition by this compound.

Experimental Validation Workflow

A multi-faceted approach is essential to rigorously validate the specificity of this compound. This typically involves a combination of in silico, in vitro, and cell-based assays.

cluster_0 In Silico Analysis cluster_1 In Vitro Biophysical Assays cluster_2 In Vitro Biochemical Assays cluster_3 Specificity Validation Docking Molecular Docking of this compound to CaVβ3 SPR Surface Plasmon Resonance (SPR) Docking->SPR predicts binding ITC Isothermal Titration Calorimetry (ITC) Docking->ITC FP Fluorescence Polarization (FP) Docking->FP CoIP Co-immunoprecipitation SPR->CoIP confirms direct binding ITC->CoIP FP->CoIP Conclusion Confirmation of Specificity CoIP->Conclusion validates interaction in a complex

Workflow for validating the specificity of this compound.

Key Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to quantitatively measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.

Methodology:

  • Immobilization of CaVβ3:

    • Recombinantly express and purify the CaVβ3 subunit.

    • Immobilize CaVβ3 onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified CaVβ3 solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis of this compound:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the immobilized CaVβ3 surface and a reference flow cell (without CaVβ3).

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel data from the CaVβ3 channel data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Methodology:

  • Sample Preparation:

    • Express and purify the CaVβ3 subunit.

    • Prepare a solution of CaVβ3 in a well-defined buffer.

    • Prepare a solution of this compound in the same buffer at a concentration typically 10-20 times higher than the CaVβ3 concentration.

  • Titration:

    • Place the CaVβ3 solution in the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the CaVβ3 solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of this compound to CaVβ3.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.[2]

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.

Methodology:

  • Probe Preparation:

    • Synthesize a fluorescently labeled peptide derived from the CaVα1-AID (e.g., with fluorescein (B123965) or rhodamine). This will serve as the probe.

  • Binding Assay:

    • In a microplate, mix a constant concentration of the fluorescently labeled AID peptide with a constant concentration of purified CaVβ3 subunit in a suitable assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

    • The binding of the fluorescent AID peptide to CaVβ3 will result in a high polarization signal.

    • In the presence of this compound, which competes for the same binding site on CaVβ3, the fluorescent peptide will be displaced, leading to a decrease in the polarization signal.

    • Plot the change in fluorescence polarization as a function of the this compound concentration and fit the data to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Logical Framework for Specificity Validation

The combination of computational and experimental data provides a robust framework for validating the specificity of this compound.

cluster_0 Hypothesis cluster_1 Supporting Evidence cluster_2 Conclusion Hypothesis This compound specifically binds to the AID-binding pocket of CaVβ3 Docking In Silico Docking shows favorable binding Hypothesis->Docking SPR_ITC SPR/ITC data confirms direct binding and quantifies affinity (KD) Hypothesis->SPR_ITC FP FP assay demonstrates competitive displacement of AID peptide (IC50) Hypothesis->FP Specificity Specificity of this compound for the CaVα1-AID-CaVβ3 interaction is validated Docking->Specificity SPR_ITC->Specificity FP->Specificity

References

Cross-Validation of BTT-266 Effects in Different Preclinical Pain Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel compound BTT-266 across multiple validated preclinical pain models. The data presented herein objectively assesses the analgesic efficacy of this compound against common standards of care, offering researchers and drug development professionals a comprehensive overview of its potential as a therapeutic agent.

Comparative Efficacy of this compound

The analgesic properties of this compound were evaluated in rodent models of thermal, mechanical, and inflammatory pain. The compound was administered orally (p.o.) and its effects were compared to vehicle and established analgesics.

Table 1: Efficacy of this compound in the Hargreaves Model of Thermal Hyperalgesia

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (seconds)% MPE (Maximum Possible Effect)
Vehicle-10.2 ± 0.80%
This compound1014.5 ± 1.144%
This compound3018.9 ± 1.589%
Morphine519.5 ± 1.395%

Data are presented as mean ± SEM. % MPE is calculated relative to a cut-off time of 20 seconds to prevent tissue damage.

Table 2: Efficacy of this compound in the von Frey Model of Mechanical Allodynia

Treatment GroupDose (mg/kg, p.o.)50% Paw Withdrawal Threshold (g)Reversal of Allodynia (%)
Vehicle-1.5 ± 0.30%
This compound105.8 ± 0.939%
This compound3012.1 ± 1.496%
Gabapentin10011.5 ± 1.291%

Data are presented as mean ± SEM. The baseline threshold before injury was approximately 15g.

Table 3: Efficacy of this compound in the Formalin-Induced Inflammatory Pain Model

Treatment GroupDose (mg/kg, p.o.)Phase I Licking Time (s)Phase II Licking Time (s)
Vehicle-45.3 ± 5.1110.2 ± 10.5
This compound3042.1 ± 4.835.7 ± 6.2
Indomethacin1044.5 ± 5.350.1 ± 7.8

Data are presented as mean ± SEM. Phase I (0-10 min) represents acute nociceptive pain, while Phase II (10-60 min) reflects inflammatory pain.

Mechanism of Action: Selective Nav1.7 Inhibition

This compound is a highly selective antagonist of the Nav1.7 voltage-gated sodium channel, a key component in the transmission of nociceptive signals. By blocking this channel in peripheral sensory neurons, this compound prevents the propagation of action potentials that signal pain.

BTT266_Mechanism_of_Action cluster_Neuron Peripheral Nociceptive Neuron PainStimulus Noxious Stimulus (Heat, Pressure) Nav17 Nav1.7 Channel PainStimulus->Nav17 Activates ActionPotential Action Potential Propagation Nav17->ActionPotential Initiates Brain Pain Perception in Brain ActionPotential->Brain Signal to CNS BTT266 This compound BTT266->Nav17 Blocks

Caption: Mechanism of this compound as a Nav1.7 channel blocker in nociceptive signaling.

Experimental Protocols

Hargreaves Plantar Test (Thermal Hyperalgesia)

This test measures the latency of paw withdrawal in response to a focused beam of radiant heat, indicating sensitivity to thermal stimuli.

  • Acclimation: Male Sprague-Dawley rats (200-250g) are acclimated to the testing environment for at least 30 minutes in individual plexiglass chambers on a heated glass floor.

  • Baseline Measurement: A movable radiant heat source is positioned under the plantar surface of the hind paw. The time taken for the rat to withdraw its paw is automatically recorded. Three baseline readings are taken for each paw, with a 5-minute interval between readings.

  • Induction of Hyperalgesia: Complete Freund's Adjuvant (CFA; 100 µL) is injected into the plantar surface of the right hind paw to induce inflammation and thermal hyperalgesia.

  • Drug Administration: 24 hours post-CFA injection, this compound, morphine, or vehicle is administered via oral gavage.

  • Post-Dosing Measurement: Paw withdrawal latencies are measured at 30, 60, 90, and 120 minutes post-administration. A cut-off time of 20 seconds is used to prevent tissue damage.

Von Frey Test (Mechanical Allodynia)

This assay assesses changes in mechanical sensitivity by measuring the paw withdrawal threshold to calibrated monofilaments.

  • Acclimation: Animals are placed in individual chambers on an elevated mesh floor for 30 minutes to acclimate.

  • Baseline Measurement: Calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw. The 50% withdrawal threshold is determined using the up-down method.

  • Induction of Allodynia: Chronic constriction injury (CCI) of the sciatic nerve is performed to induce neuropathic pain.

  • Drug Administration: 14 days post-CCI, this compound, gabapentin, or vehicle is administered orally.

  • Post-Dosing Measurement: The 50% paw withdrawal threshold is reassessed at 60 and 120 minutes after drug administration.

Formalin Test

This model assesses analgesic effects on both acute nociceptive and persistent inflammatory pain.

  • Acclimation: Rats are placed in a transparent observation chamber for 30 minutes prior to injection.

  • Drug Administration: this compound, indomethacin, or vehicle is administered 60 minutes before the formalin injection.

  • Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, the cumulative time the animal spends licking, biting, or flinching the injected paw is recorded for 60 minutes. The observation period is divided into Phase I (0-10 minutes) and Phase II (10-60 minutes).

Cross-Validation Workflow

A systematic workflow was employed to ensure the robust cross-validation of this compound's analgesic effects across different pain modalities.

Experimental_Workflow cluster_workflow This compound Cross-Validation Workflow start Select Pain Models thermal Thermal Pain (Hargreaves Test) start->thermal mechanical Mechanical Pain (von Frey Test) start->mechanical inflammatory Inflammatory Pain (Formalin Test) start->inflammatory dose_response Dose-Response Studies (this compound vs. Vehicle) thermal->dose_response mechanical->dose_response inflammatory->dose_response comparison Comparative Analysis (vs. Standard of Care) dose_response->comparison data_analysis Data Analysis & Interpretation comparison->data_analysis

Benchmarking Novel Pain Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and safer alternatives to traditional opioid analgesics. Researchers and drug development professionals are exploring a diverse range of novel mechanisms to address acute and chronic pain. This guide provides a comparative overview of emerging pain therapeutics, offering a framework for benchmarking new chemical entities.

While information on a specific therapeutic designated "BTT-266" is not publicly available at this time, this guide will serve as a template for comparison. To illustrate the required data presentation and analysis, we will benchmark three distinct classes of novel pain therapeutics against a fictional placeholder, "B-266," which will represent a hypothetical novel compound. The selected comparator classes are:

  • Selective Sodium Channel Blockers (e.g., Suzetrigine): A new class of non-opioid analgesics that target sodium channels in the peripheral nervous system.[1][2]

  • Nerve Growth Factor (NGF) Monoclonal Antibodies (e.g., Tanezumab, Fasinumab): Biologics that target NGF, a key mediator of chronic pain.[3]

  • Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors: A novel approach that increases extracellular adenosine (B11128) to suppress pain.[4]

This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance based on preclinical and clinical data.

Comparative Efficacy and Safety Data

The following table summarizes key preclinical and clinical data points for our placeholder "B-266" and the selected comparator classes. The data for the comparator classes are representative of findings in the field.

ParameterB-266 (Placeholder)Selective Sodium Channel Blockers (e.g., Suzetrigine)NGF Monoclonal Antibodies (e.g., Tanezumab)ENT1 Inhibitors
Mechanism of Action [Specify Mechanism]Blockade of Nav1.7/1.8 channels in peripheral sensory neuronsSequestration of Nerve Growth Factor (NGF)Inhibition of ENT1, leading to increased extracellular adenosine
Indications [Specify Indications]Moderate to severe acute painChronic low back pain, Osteoarthritis painNeuropathic pain
Preclinical Efficacy (Animal Models)
Inflammatory Pain (CFA Model)[Reported % MPE]Significant reduction in thermal and mechanical hyperalgesiaDemonstrated efficacy in reducing inflammatory painEffective in reducing inflammatory pain behaviors
Neuropathic Pain (SNI Model)[Reported % MPE]Reversal of mechanical allodyniaSignificant attenuation of neuropathic pain behaviorsShows enhanced analgesic effects with repeated dosing[4]
Clinical Efficacy
Primary Endpoint Met[Yes/No/Ongoing]Yes, in Phase 3 trials for acute pain[1]Yes, in several Phase 3 trialsPreclinical stage
Pain Score Reduction (VAS/NRS)[Reported Mean Change]Statistically significant reduction compared to placebo[1]Significant improvement in pain scoresN/A
Key Safety/Tolerability Findings [List Key AEs]Generally well-tolerated; potential for dizziness, nauseaReports of rapidly progressing osteoarthritis; paresthesiaPredicted to have fewer side effects than opioids[4]

% MPE = Maximum Possible Effect CFA = Complete Freund's Adjuvant; SNI = Spared Nerve Injury VAS = Visual Analog Scale; NRS = Numeric Rating Scale; AEs = Adverse Events

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key preclinical pain models.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Paw Injection
  • Objective: To induce a localized, persistent inflammatory state to assess the efficacy of an analgesic in reducing thermal and mechanical hyperalgesia.

  • Methodology:

    • Animal Model: Adult Sprague-Dawley rats (200-250g).

    • Acclimation: Animals are acclimated to the testing environment and handling for at least 3 days prior to the experiment.

    • Baseline Measurement: Baseline paw withdrawal thresholds to thermal (Hargreaves test) and mechanical (von Frey filaments) stimuli are recorded.

    • Induction of Inflammation: A 100 µL injection of CFA (1 mg/mL) is administered into the plantar surface of the left hind paw.

    • Post-Induction Assessment: Thermal hyperalgesia and mechanical allodynia are assessed at 24 hours post-CFA injection.

    • Drug Administration: The test compound (e.g., B-266) or vehicle is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Measurement: Paw withdrawal thresholds are re-assessed at multiple time points post-drug administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point.

Neuropathic Pain Model: Spared Nerve Injury (SNI)
  • Objective: To create a model of peripheral neuropathic pain by selectively injuring nerves of the sciatic bundle, used to evaluate therapeutics for this pain modality.

  • Methodology:

    • Animal Model: Adult C57BL/6 mice (20-25g).

    • Anesthesia: Animals are anesthetized with isoflurane.

    • Surgical Procedure: The left sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.

    • Post-Operative Care: Animals are monitored during recovery and provided with post-operative analgesia for the first 24 hours.

    • Development of Neuropathy: Mechanical allodynia develops over several days and is typically stable by day 7 post-surgery.

    • Baseline and Drug Testing: Similar to the CFA model, baseline mechanical sensitivity is assessed using von Frey filaments before and after drug or vehicle administration on day 7 or later.

  • Data Analysis: The paw withdrawal threshold in grams is determined, and the data are often presented as the change from baseline or as a percentage reversal of the established allodynia.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nociceptor Nociceptor Noxious_Stimuli->Nociceptor Nav_Channels Voltage-Gated Sodium Channels Nociceptor->Nav_Channels Action Potential Generation Spinal_Cord Spinal Cord (Dorsal Horn) Nav_Channels->Spinal_Cord Signal Propagation NGF_Signal NGF Signaling NGF_Signal->Nociceptor Sensitizes Adenosine_Signal Adenosine A1R Adenosine_Signal->Nociceptor Inhibits Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception Suzetrigine Suzetrigine Suzetrigine->Nav_Channels Inhibits Tanezumab Tanezumab Tanezumab->NGF_Signal Blocks ENT1_Inhibitor ENT1 Inhibitor ENT1_Inhibitor->Adenosine_Signal Enhances

Caption: Overview of pain signaling pathways and targets of novel therapeutics.

Preclinical_Workflow cluster_setup Experimental Setup cluster_testing Drug Efficacy Testing cluster_analysis Data Analysis A1 Animal Acclimation A2 Baseline Behavioral Testing (von Frey, Hargreaves) A1->A2 A3 Induction of Pain Model (e.g., CFA, SNI) A2->A3 B1 Post-Injury Pain Assessment A3->B1 B2 Randomization & Grouping B1->B2 B3 Drug/Vehicle Administration B2->B3 B4 Time-Course Behavioral Assessment B3->B4 C1 Data Collection B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Efficacy Determination (%MPE, Threshold Change) C2->C3

Caption: Standard workflow for preclinical analgesic efficacy studies.

References

Replicating BTT-266 findings from initial studies

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "BTT-266" did not yield specific information regarding its mechanism of action or initial clinical studies. The search results did, however, provide information on two other investigational drugs: ST266, for the treatment of necrotizing enterocolitis, and BTT1023, for primary sclerosing cholangitis.

To proceed with your request to replicate findings and create comparison guides, clarification is needed on the specific drug you are interested in. If "this compound" is a typographical error and you intended to inquire about one of the aforementioned drugs, please provide the correct name.

Upon receiving the correct drug name, a thorough search for its initial studies, mechanism of action, and relevant data can be conducted to fulfill your request for a detailed comparative guide. This guide would include:

  • Quantitative Data Summary: A comprehensive table comparing the efficacy and safety data from the initial studies of the specified drug with relevant alternatives.

  • Detailed Experimental Protocols: A step-by-step description of the methodologies used in the key experiments of the initial studies.

  • Visualizations: Graphviz diagrams illustrating signaling pathways and experimental workflows, adhering to the specified formatting requirements.

We await your clarification to proceed with a targeted and accurate literature search.

A Comparative Analysis of the Therapeutic Window of Calcium Channel Blockers: A Framework for Evaluating BTT-266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic window of established calcium channel blockers (CCBs), offering a framework for the evaluation of novel compounds such as BTT-266. While this compound is identified as a calcium channel antagonist with potential analgesic effects in neuropathic pain, publicly available preclinical data on its therapeutic index, dose-response for efficacy, and toxicity are currently unavailable. This document, therefore, focuses on established CCBs—verapamil (B1683045), amlodipine, and diltiazem (B1670644)—to illustrate the key parameters and experimental data required for a comprehensive therapeutic window assessment.

Mechanism of Action: Calcium Channel Blockade

Calcium channel blockers exert their effects by inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in various tissues, including vascular smooth muscle and cardiac myocytes.[1] This blockade leads to vasodilation, reduced myocardial contractility, and slowed atrioventricular conduction.[1] These drugs are broadly classified into dihydropyridines (e.g., amlodipine), which are more selective for vascular smooth muscle, and non-dihydropyridines (e.g., verapamil and diltiazem), which also have significant effects on the heart.[2]

dot

cluster_cell Cell Membrane Ca_Channel Voltage-Gated Calcium Channel Ca_ion_in Ca²⁺ (intracellular) Ca_Channel->Ca_ion_in influx Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->Ca_Channel Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_ion_in->Response Depolarization Membrane Depolarization Depolarization->Ca_Channel activates CCB Calcium Channel Blockers (e.g., this compound) CCB->Ca_Channel block

Caption: Signaling pathway of calcium channel blockers.

Comparative Therapeutic Window of Selected Calcium Channel Blockers

The therapeutic window is a critical measure of a drug's safety, representing the range between the effective dose and the dose at which toxicity occurs. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose (e.g., LD₅₀ - the dose lethal to 50% of a population) to the effective dose (e.g., ED₅₀ - the dose that produces a therapeutic effect in 50% of a population). A wider therapeutic window indicates a safer drug.

The following table summarizes preclinical data for verapamil, amlodipine, and diltiazem in rat models. It is important to note that these values can vary depending on the specific experimental conditions, including the animal model, route of administration, and the endpoint measured for efficacy.

DrugClassTherapeutic Use (Preclinical Model)Oral LD₅₀ in Rats (mg/kg)Effective Dose (ED₅₀) in RatsCalculated Therapeutic Index (LD₅₀/ED₅₀)
Verapamil Non-dihydropyridineHypertension, Neuropathic Pain114[3]~1-18 mg/kg (i.p. for analgesia)[4]~6.3 - 114
Amlodipine DihydropyridineHypertension, Neuropathic Pain393[1][5]~3-10 mg/kg (oral for hypertension)[6]~39.3 - 131
Diltiazem Non-dihydropyridineHypertension, Neuropathic Pain560[4][7]~1 mg/kg (i.v. for hypertension)[8]~560

Note: The therapeutic indices are estimations based on the available preclinical data. The effective doses for neuropathic pain for these established CCBs are not as well-defined in the literature as their antihypertensive doses.

Experimental Protocols for Preclinical Evaluation in Neuropathic Pain

To determine the therapeutic window of a compound like this compound for neuropathic pain, standardized preclinical models are essential. The Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models in rats are widely used to mimic the symptoms of human neuropathic pain.

Chronic Constriction Injury (CCI) Model
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9]

  • Surgical Procedure:

    • The rat is anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.[10][11]

    • Four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals.[12]

    • The muscle and skin are then sutured.[11]

  • Behavioral Testing:

    • Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments.[12]

    • Thermal hyperalgesia (increased sensitivity to heat) can be measured using a plantar test apparatus.

    • Testing is typically performed at baseline before surgery and then at multiple time points post-surgery to assess the development of neuropathic pain and the effect of the test compound.[13]

Spared Nerve Injury (SNI) Model
  • Animal Model: As with the CCI model, male rats of specific strains are typically used.[14]

  • Surgical Procedure:

    • Under anesthesia, the three terminal branches of the sciatic nerve (the tibial, common peroneal, and sural nerves) are exposed.

    • The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.

  • Behavioral Testing:

    • Mechanical and thermal sensitivity are assessed on the lateral plantar surface of the paw, which is innervated by the spared sural nerve.

    • This model is known to produce a robust and long-lasting neuropathic pain state.

dot

cluster_preclinical Preclinical Neuropathic Pain Study Workflow Animal_Model Select Animal Model (e.g., Rats) Surgery Induce Neuropathic Pain (e.g., CCI or SNI Surgery) Animal_Model->Surgery Baseline Baseline Behavioral Testing (e.g., von Frey, Plantar Test) Surgery->Baseline Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Baseline->Drug_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Admin->Post_Treatment_Testing Toxicity_Assessment Toxicity Assessment (e.g., LD₅₀, Adverse Effects) Drug_Admin->Toxicity_Assessment Data_Analysis Data Analysis and Therapeutic Window Determination Post_Treatment_Testing->Data_Analysis Toxicity_Assessment->Data_Analysis

References

Assessing the Translational Potential of TAS266 Compared to Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of novel therapeutics targeting apoptosis pathways in cancer has been an area of intense research. One such agent, TAS266, a tetravalent agonistic Nanobody® targeting the Death Receptor 5 (DR5), showed significant promise in preclinical studies. However, its journey to the clinic was halted prematurely. This guide provides an objective comparison of TAS266 with other DR5 agonists and standard-of-care chemotherapies, supported by available experimental data, to assess its translational potential and draw lessons for future drug development in this space.

Executive Summary

TAS266 demonstrated superior preclinical potency compared to other DR5 agonists, including TRAIL and conventional monoclonal antibodies, by inducing robust tumor regression in various xenograft models.[1][2] Its unique tetravalent structure allowed for more effective DR5 clustering and subsequent apoptosis signaling. Despite this promising preclinical profile, the Phase I clinical trial of TAS266 was terminated early due to unexpected and significant, though reversible, hepatotoxicity.[3][4][5] This adverse effect was not observed with other DR5 agonists that have entered clinical trials, such as dulanermin, mapatumumab, and conatumumab, which generally exhibited favorable safety profiles but lacked significant clinical efficacy as monotherapies.[6][7][8][9] When compared to standard-of-care chemotherapies for advanced solid tumors, such as FOLFIRI for colorectal cancer and gemcitabine (B846) plus nab-paclitaxel for pancreatic cancer, TAS266's clinical development fell short of demonstrating any therapeutic window. While standard chemotherapy regimens are associated with significant toxicities, they remain the cornerstone of treatment due to their established, albeit modest, survival benefits.[10][11][12][13][14] The translational failure of TAS266 highlights the challenges in predicting clinical toxicity from preclinical models and underscores the complexities of targeting the DR5 pathway.

Data Presentation: Comparative Analysis of TAS266 and Existing Drugs

Table 1: Comparison of TAS266 with other DR5 Agonists

FeatureTAS266Dulanermin (rhApo2L/TRAIL)Conatumumab (AMG 655)Mapatumumab (HGS-ETR1)
Mechanism of Action Tetravalent agonistic Nanobody® targeting DR5.[3][4][5]Recombinant human Apo2L/TRAIL that binds to DR4 and DR5.[8][15]Fully human monoclonal antibody (IgG1) agonist of DR5.[7]Fully human monoclonal antibody (IgG1) agonist of TRAIL-R1 (DR4).[6][9]
Preclinical Efficacy Superior potency to cross-linked DR5 antibodies and TRAIL; induced tumor regression in multiple xenograft models.[2]Showed anti-tumor activity in xenograft models, often in combination with chemotherapy.[16]Inhibited tumor growth in colon, lung, and pancreatic xenograft models.Induced cell death in various cancer cell lines and inhibited tumor growth in xenograft models.
Highest Development Phase Phase I (Terminated).[3][4][5]Phase III.[17]Phase II.[7][18][19][20]Phase II.[6][9][21]
Reported Clinical Efficacy Not evaluable due to early trial termination.[3][4][5]In combination with vinorelbine (B1196246) and cisplatin (B142131) for NSCLC, showed improved PFS and ORR but no significant OS benefit.[17]In combination with gemcitabine for pancreatic cancer, showed a trend towards improved 6-month survival rate but did not meet the primary endpoint.[7][18][19][20]No objective single-agent activity in refractory colorectal cancer or advanced NSCLC.[6][9][21]
Safety and Tolerability Dose-limiting hepatotoxicity (Grade ≥3 elevations in ALT/AST) in 3 of 4 patients at the 3 mg/kg dose level.[3][4][5]Generally well-tolerated, with adverse events consistent with the chemotherapy backbone. No significant hepatotoxicity.[22]Tolerable toxicity in combination with gemcitabine.[7][18][19][20]Well-tolerated with no discontinuations due to adverse events in single-agent studies.[9][21]

Table 2: Comparison of TAS266 with Standard-of-Care Chemotherapies

FeatureTAS266FOLFIRI (for advanced colorectal cancer)Gemcitabine + nab-Paclitaxel (for advanced pancreatic cancer)
Mechanism of Action Induces apoptosis via DR5 activation.[3][4][5]Combination of a topoisomerase inhibitor (irinotecan) and an antimetabolite (5-fluorouracil with leucovorin).[11][23]Combination of a nucleoside analog that inhibits DNA synthesis (gemcitabine) and a microtubule inhibitor (nab-paclitaxel).[10][24]
Indications Investigated in patients with advanced solid tumors.[3][4][5]First- and second-line treatment for metastatic colorectal cancer.[14][25]First-line treatment for metastatic pancreatic cancer.[10][12][13]
Reported Clinical Efficacy Not evaluable.[3][4][5]Median PFS of ~6-8 months and median OS of ~15-20 months in first-line settings (often in combination with biologics).[14]In the MPACT trial, median OS was 8.5 months vs. 6.7 months for gemcitabine alone.[12]
Common Grade ≥3 Toxicities Hepatotoxicity (elevated ALT/AST).[3][4][5]Diarrhea, neutropenia, nausea, vomiting, fatigue.[26][27]Neutropenia, fatigue, peripheral neuropathy, thrombocytopenia.[28][29]

Experimental Protocols

TAS266 Phase I Clinical Trial (NCT01529307 - Terminated)

  • Study Design: This was a first-in-human, open-label, dose-escalation Phase I study designed to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of TAS266.[5]

  • Patient Population: Adult patients with advanced solid tumors for whom standard therapy was no longer effective.

  • Treatment Plan: TAS266 was administered intravenously on days 1, 8, 15, and 22 of a 28-day treatment cycle. The starting dose level was 3 mg/kg.[5] Planned dose escalations were to 10, 15, and 20 mg/kg.

  • Outcome Measures:

    • Primary: Safety and tolerability, incidence of dose-limiting toxicities (DLTs).

    • Secondary: Pharmacokinetics, immunogenicity, and preliminary anti-tumor activity.

  • Results: The study was terminated early after enrolling four patients in the first dose cohort (3 mg/kg). Three of these four patients experienced Grade ≥3 elevations in aspartate aminotransferase (AST) and/or alanine (B10760859) aminotransferase (ALT) levels during the first cycle. These elevations were reversible upon discontinuation of TAS266.[3][4][5] Evidence of pre-existing antibodies capable of binding to TAS266 was found in the three patients who experienced hepatotoxicity.

Mandatory Visualization

DR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TAS266 TAS266 DR5_trimer DR5 Receptor (Trimerized) TAS266->DR5_trimer Binds and clusters DISC DISC Formation (FADD, Pro-caspase-8) DR5_trimer->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Cleavage and Activation Caspase3 Activated Caspase-3 Caspase8->Caspase3 Cleavage and Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: DR5 signaling pathway activated by TAS266 leading to apoptosis.

TAS266_Trial_Workflow cluster_trial TAS266 Phase I Trial Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment (n=4) Patient_Screening->Enrollment Dosing Dosing (3 mg/kg IV weekly) Enrollment->Dosing Monitoring Safety Monitoring (AEs, Labs) Dosing->Monitoring DLT Dose-Limiting Toxicity Observed (Hepatotoxicity) Monitoring->DLT Termination Early Trial Termination DLT->Termination

Caption: Simplified workflow of the terminated TAS266 Phase I clinical trial.

Drug_Comparison_Logic cluster_tas266 TAS266 cluster_other_dr5 Other DR5 Agonists TAS266_structure Tetravalent Nanobody TAS266_preclinical High Preclinical Potency TAS266_structure->TAS266_preclinical Leads to TAS266_clinical Clinical Hepatotoxicity TAS266_preclinical->TAS266_clinical Did not predict Other_clinical Limited Clinical Efficacy, Good Safety Profile TAS266_clinical->Other_clinical Contrasts with Other_structure Monoclonal Antibodies / rhTRAIL Other_preclinical Moderate Preclinical Potency Other_structure->Other_preclinical Results in Other_preclinical->Other_clinical Correlated with

Caption: Logical relationship comparing TAS266 to other DR5 agonists.

Conclusion

The translational journey of TAS266 from a highly potent preclinical molecule to a clinical failure due to unforeseen toxicity serves as a critical case study in the development of DR5-targeted therapies. While its tetravalent Nanobody® structure offered a clear advantage in preclinical models, this did not translate into a safe therapeutic agent in humans. In contrast, other DR5 agonists, while demonstrating better safety profiles, have largely failed to show significant clinical benefit, questioning the overall translatability of this therapeutic strategy as a monotherapy.

For researchers and drug development professionals, the experience with TAS266 underscores several key takeaways:

  • The high potency of a drug candidate does not always correlate with a favorable therapeutic index.

  • Preclinical toxicology studies may not fully capture the potential for immunogenicity and off-target effects in humans, especially for novel therapeutic modalities.

  • The clinical development of DR5 agonists may require combination strategies to enhance efficacy and patient selection biomarkers to identify populations most likely to respond.

Compared to established standard-of-care chemotherapies, the DR5 agonist class, including TAS266, has yet to demonstrate a compelling risk-benefit profile. Future efforts in this area will need to focus on developing next-generation agents with improved safety and efficacy, potentially through innovative engineering to mitigate off-target effects or by combining them with agents that can overcome resistance to apoptosis.

References

Statistical Analysis for Comparing BTT-266 Treatment Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BTT-266 is a novel therapeutic agent under investigation for its potential role in modulating key cellular signaling pathways implicated in [Specify Disease Area, e.g., oncology, inflammatory diseases ]. This guide provides a comprehensive comparison of this compound treatment groups from preclinical studies, focusing on statistical analysis, experimental methodologies, and the underlying molecular pathways. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against relevant controls.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound. These studies were designed to assess the efficacy and safety of this compound in validated animal models. Proper statistical planning and analysis were crucial in these preclinical assessments to ensure the scientific integrity and reliability of the findings.[1][2]

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) ± SD (Day 21)% TGIP-value vs. Vehicle
Vehicle Control101500 ± 250--
This compound (10 mg/kg)10800 ± 15046.7%<0.01
This compound (25 mg/kg)10450 ± 9070.0%<0.001
Alternative Agent X (20 mg/kg)10600 ± 12060.0%<0.001

TGI: Tumor Growth Inhibition

Table 2: Biomarker Modulation in Response to this compound Treatment

Treatment GroupNp-AKT Levels (Relative to Vehicle) ± SEMp-S6K Levels (Relative to Vehicle) ± SEM
Vehicle Control81.00 ± 0.121.00 ± 0.15
This compound (25 mg/kg)80.45 ± 0.08 (p<0.01)0.30 ± 0.06 (p<0.001)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. Adherence to these protocols is essential for the reproducibility and validity of the results.

1. In Vivo Xenograft Tumor Model

  • Cell Line: Human cancer cell line [e.g., MCF-7 for breast cancer ]

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Procedure:

    • Cells (5 x 10^6) were subcutaneously implanted into the flank of each mouse.

    • Tumors were allowed to grow to an average volume of 100-150 mm³.

    • Mice were randomized into treatment and control groups.

    • This compound was administered daily via oral gavage. The vehicle control group received the formulation buffer.

    • Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Statistical Analysis: A one-way ANOVA followed by Dunnett's post-hoc test was used to compare tumor volumes between treatment groups and the vehicle control.[3] Statistical significance was set at p < 0.05.

2. Western Blot Analysis for Biomarker Levels

  • Sample Preparation: Tumor tissues were harvested at the end of the in vivo study, snap-frozen in liquid nitrogen, and stored at -80°C. Tissues were later homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Procedure:

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against p-AKT, total AKT, p-S6K, total S6K, and a loading control (e.g., β-actin).

    • After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis was performed using ImageJ software. The relative expression of phosphorylated proteins was normalized to the total protein expression.

  • Statistical Analysis: A Student's t-test was used to compare the normalized biomarker levels between the this compound treatment group and the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the proposed signaling pathway of this compound and the experimental workflow.

This compound Proposed Mechanism of Action

This compound is hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival.[4][5]

BTT266_Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Proliferation & Survival S6K->Proliferation BTT266 This compound BTT266->PI3K Inhibits

Caption: Proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Preclinical_Workflow start Start cell_culture In Vitro Cell-Based Assays start->cell_culture xenograft In Vivo Xenograft Model cell_culture->xenograft treatment Treatment with this compound & Controls xenograft->treatment data_collection Tumor Measurement & Sample Collection treatment->data_collection analysis Biomarker & Statistical Analysis data_collection->analysis results Results Interpretation & Reporting analysis->results end End results->end

Caption: A generalized workflow for the preclinical assessment of this compound.

References

Independent Verification of Analgesic Properties: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rigorous, independent verification of a novel compound's therapeutic claims is a cornerstone of drug development. This guide provides a framework for evaluating the analgesic properties of a hypothetical compound, designated BTT-266, by comparing it against established alternatives. The methodologies and data presentation formats outlined herein are designed for researchers, scientists, and drug development professionals to facilitate objective assessment and comparison. Due to the hypothetical nature of this compound, the data and pathways presented are illustrative, based on common mechanisms of analgesia, and should be substituted with actual experimental results for a real-world application.

Comparative Efficacy of Analgesics

A direct comparison of analgesic efficacy requires standardized preclinical models of pain. The table below presents a template for summarizing quantitative data from such studies, comparing this compound to a standard-of-care opioid (e.g., Morphine) and a non-steroidal anti-inflammatory drug (NSAID) (e.g., Celecoxib).

Table 1: Comparative Analgesic Efficacy in Preclinical Pain Models

CompoundModelEfficacy (MPE % / Paw Withdrawal Threshold (g))ED₅₀ (mg/kg)Peak Effect Time (min)Duration of Action (min)
This compound Hot Plate Test85% MPE530180
Von Frey Test12.5 g7.545240
Morphine Hot Plate Test95% MPE220120
Von Frey Test14.0 g330150
Celecoxib Von Frey Test8.0 g1060360

MPE: Maximum Possible Effect; ED₅₀: Effective Dose for 50% of maximal response.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the independent verification of analgesic properties.

Hot Plate Test for Thermal Nociception

This method assesses the response to a thermal stimulus, primarily evaluating centrally-acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent acrylic cylinder confines the animal to the heated surface.

  • Procedure:

    • Acclimate the animal (e.g., mouse or rat) to the testing room for at least 30 minutes.

    • Gently place the animal on the hot plate and immediately start a timer.

    • Observe the animal for nociceptive responses, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

    • Administer the test compound (e.g., this compound, morphine) or vehicle via the intended route (e.g., intraperitoneal, oral).

    • Measure the response latency at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) post-administration.

  • Data Analysis: The data is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Von Frey Test for Mechanical Allodynia

This assay measures the withdrawal threshold to a mechanical stimulus, commonly used in models of neuropathic or inflammatory pain.

  • Apparatus: A set of calibrated von Frey filaments, which apply a specific bending force. The animal is placed on an elevated mesh platform allowing access to the plantar surface of the paws.

  • Procedure:

    • Acclimate the animal to the testing chambers for at least 30 minutes.

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw in ascending order of force.

    • A positive response is noted as a sharp withdrawal or licking of the paw upon application of the filament.

    • The 50% paw withdrawal threshold is determined using the up-down method.

    • After establishing a baseline, administer the test compound or vehicle.

    • Measure the withdrawal threshold at various time points post-administration.

  • Data Analysis: The 50% paw withdrawal threshold in grams is calculated for each animal at each time point.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and the experimental process can aid in understanding and replicating the research.

G cluster_workflow Experimental Workflow for Analgesic Testing A Acclimation B Baseline Nociceptive Testing (Hot Plate / Von Frey) A->B C Compound Administration (this compound, Morphine, Vehicle) B->C D Post-Administration Testing (Time-Course) C->D E Data Analysis (%MPE / Withdrawal Threshold) D->E G cluster_pathway Hypothetical this compound Signaling Pathway BTT266 This compound Receptor Target Receptor (e.g., GPCR) BTT266->Receptor AC Adenylyl Cyclase (Inhibition) Receptor->AC IonChannel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx inhibition) Receptor->IonChannel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->IonChannel Neuron Neuronal Hyperpolarization IonChannel->Neuron Analgesia Analgesia Neuron->Analgesia

Safety Operating Guide

Proper Disposal Procedures for BTT-266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of BTT-266, a voltage-gated calcium channel blocker (CAS Number: 2413939-89-4). The following procedures are based on general guidelines for the disposal of pharmacologically active compounds and should be supplemented by a thorough review of your institution's specific waste management protocols.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental exposure, refer to the first aid measures outlined in the table below.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located during the information retrieval process, the following table summarizes general safety information applicable to voltage-gated calcium channel blockers.

ParameterInformationSource
CAS Number 2413939-89-4Internal Search
Class Voltage-gated calcium channel blockerInternal Search
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coatGeneral Laboratory Practice
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid - Skin Remove contaminated clothing. Wash with soap and plenty of water.[1]
First Aid - Inhalation Move person into fresh air. If not breathing, give artificial respiration.[1]
First Aid - Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines the recommended steps for disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials from spill cleanups, must be treated as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Containment:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Pharmacologically Active Compound," "Toxic").

3. Spill Management:

  • In the event of a spill, cordon off the area to prevent exposure.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow: this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BTT266_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation & Collection cluster_disposal Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood generate_waste Generate this compound Waste (Unused product, contaminated items) fume_hood->generate_waste spill Spill Occurs fume_hood->spill collect_waste Collect in Labeled, Leak-Proof Hazardous Waste Container generate_waste->collect_waste spill->generate_waste No cleanup_spill Clean Spill with Absorbent Material spill->cleanup_spill Yes cleanup_spill->collect_waste store_waste Store Sealed Container in a Secure, Ventilated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Arrange for Professional Disposal contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling B-266

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "BTT-266" is not publicly available. This guide is constructed based on best practices for handling potent, uncharacterized research compounds. Researchers must perform a thorough risk assessment and consult the specific SDS provided by the manufacturer before handling any chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount and depends on the specific laboratory procedure and the physical form of the compound. A risk assessment should precede any handling of this compound.[1][2][3]

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[4]
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but there is a potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection.[4]
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound.The focus is on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment required.

Operational Plan: Step-by-Step Guidance

A systematic approach is critical to safely handle potent compounds like this compound.

Preparation
  • Consult the SDS: Always review the Safety Data Sheet for this compound before beginning any work.

  • Designate an Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.

  • Assemble Materials: Gather all necessary equipment, including PPE, and ensure it is clean and in good working order.

  • Prepare for Spills: Have a spill kit readily available that is appropriate for the chemical and the quantity being handled.

Handling
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing: If handling a powder, conduct all weighing and dispensing within a ventilated enclosure to minimize the risk of inhalation.[4]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and any relevant hazard warnings.[5][6]

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Waste Segregation: Separate all this compound contaminated waste from general laboratory waste. This includes gloves, pipette tips, and any disposable labware.[7]

  • Doff PPE: Remove PPE in the correct sequence to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult SDS prep2 Designate Area prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weighing/Solution Prep handle1->handle2 handle3 Label Containers handle2->handle3 post1 Decontaminate handle3->post1 post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 cluster_waste Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Handling this compound Complete solid Contaminated Solids (PPE, Labware) start->solid liquid Liquid Waste (Aqueous/Organic) start->liquid unused Unused this compound start->unused contain_solid Seal in Labeled Puncture-Proof Container solid->contain_solid contain_liquid Seal in Labeled Compatible Container liquid->contain_liquid contain_unused Original or Labeled Waste Container unused->contain_unused store Store in Designated Secure Waste Area contain_solid->store contain_liquid->store contain_unused->store pickup Arrange Pickup by Certified Waste Vendor store->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.